molecular formula C18H14ClN3 B15249396 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline CAS No. 681284-73-1

4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline

货号: B15249396
CAS 编号: 681284-73-1
分子量: 307.8 g/mol
InChI 键: ZXLNHTNHMZEZNW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline is a useful research compound. Its molecular formula is C18H14ClN3 and its molecular weight is 307.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

681284-73-1

分子式

C18H14ClN3

分子量

307.8 g/mol

IUPAC 名称

4-chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline

InChI

InChI=1S/C18H14ClN3/c19-17-18-20-12-14(11-10-13-6-2-1-3-7-13)22(18)16-9-5-4-8-15(16)21-17/h1-9,12H,10-11H2

InChI 键

ZXLNHTNHMZEZNW-UHFFFAOYSA-N

规范 SMILES

C1=CC=C(C=C1)CCC2=CN=C3N2C4=CC=CC=C4N=C3Cl

产品来源

United States
Foundational & Exploratory

Synthesis and Characterization of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Therapeutic Context

The imidazo[1,2-a]quinoxaline scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly in the development of "imiqualines"—a class of potent anticancer agents derived from structural analogies with the immunomodulator imiquimod. Among these, EAPB0203 (N-methyl-1-(2-phenylethyl)imidazo[1,2-a]quinoxalin-4-amine) has emerged as a highly efficacious agent against human melanoma (A375) and T-cell lymphomas, exhibiting an in vitro activity up to 110 times greater than fotemustine [1].

The critical precursor to EAPB0203 is 4-chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline . The synthesis of this intermediate is the defining bottleneck in the production of EAPB0203 and its analogs. This whitepaper details the robust, scalable, and self-validating synthetic methodology required to produce and characterize this 4-chloro intermediate, alongside the mechanistic rationale for each experimental parameter.

Retrosynthetic Strategy and Causality

The target molecule, 4-chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline, requires the precise installation of a 2-phenylethyl group at the C-1 position and a reactive chlorine atom at the C-4 position.

Historically, the synthesis relied on the bimolecular condensation of 2-imidazole carboxylic acid with ortho-fluoroaniline. However, to improve regioselectivity and yield, a modern cross-coupling approach is preferred [2].

  • C-1 Functionalization (Suzuki-Miyaura Coupling): We utilize 1-bromoimidazo[1,2-a]quinoxalin-4(5H)-one as the core scaffold. The 2-phenylethyl moiety is introduced via a microwave-assisted Suzuki-Miyaura cross-coupling using potassium phenethyltrifluoroborate. Microwave irradiation is chosen over conventional thermal heating because it accelerates the reaction kinetics from hours to minutes, suppressing the competitive β -hydride elimination typical of alkylboron reagents.

  • C-4 Chlorination (Nucleophilic Aromatic Substitution): The resulting lactam (1-(2-phenylethyl)imidazo[1,2-a]quinoxalin-4(5H)-one) is subjected to chlorination using phosphorus oxychloride (POCl 3​ ). The addition of a catalytic tertiary amine (N,N-diethylaniline) is critical; it forms a highly electrophilic Vilsmeier-type intermediate with POCl 3​ , facilitating the nucleophilic attack by the lactam oxygen, while simultaneously scavenging the generated HCl to prevent acid-catalyzed degradation of the imidazoquinoxaline core.

SynthesisWorkflow A 1-Bromoimidazo[1,2-a] quinoxalin-4(5H)-one B Suzuki-Miyaura Coupling (Phenethylboron Reagent) A->B Pd(dppf)Cl2, K2CO3 Microwave, 120°C C 1-(2-Phenylethyl)imidazo [1,2-a]quinoxalin-4(5H)-one B->C Cross-Coupling D Chlorination (POCl3, Reflux) C->D N,N-Diethylaniline 130°C, 3 h E 4-Chloro-1-(2-phenylethyl) imidazo[1,2-a]quinoxaline D->E Nucleophilic Substitution

Synthetic workflow for 4-chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline.

Step-by-Step Experimental Protocol

Synthesis of 1-(2-Phenylethyl)imidazo[1,2-a]quinoxalin-4(5H)-one

Objective: High-yield C-C bond formation via Pd-catalyzed cross-coupling.

  • Reagent Preparation: In an oven-dried, microwave-adapted vial, charge 1-bromoimidazo[1,2-a]quinoxalin-4(5H)-one (1.0 equiv, 2.0 mmol), potassium phenethyltrifluoroborate (1.5 equiv, 3.0 mmol), and K 2​ CO 3​ (3.0 equiv, 6.0 mmol).

  • Catalyst Loading: Add Pd(dppf)Cl 2​ (0.05 equiv, 0.1 mmol). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing off-target isomerization.

  • Solvent Addition & Degassing: Add a degassed mixture of 1,4-dioxane and H 2​ O (4:1 v/v, 10 mL). Purge the vial with argon for 5 minutes and seal.

  • Microwave Irradiation: Heat the mixture in a microwave synthesizer at 120 °C for 30 minutes.

  • Self-Validating Workup: Monitor completion via TLC (Silica, EtOAc/Hexane 1:1). The disappearance of the starting material ( Rf​=0.4 ) and appearance of a highly fluorescent blue spot under UV 254 nm ( Rf​=0.6 ) validates the coupling. Filter the mixture through a Celite pad to remove palladium black, extract with EtOAc (3 × 20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash chromatography to yield the intermediate lactam.

Chlorination to 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline

Objective: Conversion of the lactam to the reactive 4-chloro heteroaromatic electrophile.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and an argon balloon, suspend the intermediate lactam (1.0 equiv, 1.5 mmol) in neat POCl 3​ (10 mL).

  • Catalyst Addition: Slowly add N,N-diethylaniline (1.2 equiv, 1.8 mmol) dropwise at 0 °C. Causality: The exothermic formation of the Vilsmeier complex must be controlled to prevent charring of the organic substrate.

  • Reflux: Heat the mixture to 130 °C for 3 hours.

  • Self-Validating Monitoring: Withdraw a 10 μ L aliquot, quench it immediately in 1 mL of saturated aqueous NaHCO 3​ , and extract with 1 mL EtOAc. TLC analysis (DCM/MeOH 95:5) will confirm the total consumption of the lactam ( Rf​=0.3 ) and the formation of the less polar chlorinated product ( Rf​=0.8 ).

  • Quenching & Isolation: Safety Critical Step: Cool the reaction to room temperature. Concentrate the excess POCl 3​ under reduced pressure (using a secondary base trap). Slowly pour the resulting viscous residue over crushed ice (50 g) under vigorous stirring. Causality: Rapid hydrolysis of residual POCl 3​ generates phosphoric acid and HCl; ice maintains the temperature below 10 °C, preventing the hydrolysis of the newly formed C-Cl bond back to the lactam.

  • Neutralization: Adjust the pH to 8.0 using cold saturated Na 2​ CO 3​ solution. Extract with dichloromethane (3 × 30 mL), wash with brine, dry over MgSO 4​ , and evaporate to yield the crude product. Recrystallize from ethanol to obtain the pure 4-chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline as an off-white solid.

Characterization Data

Accurate structural validation is paramount before proceeding to downstream amination (e.g., synthesis of EAPB0203). The quantitative data below summarizes the expected spectral signatures for the purified compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data
NucleusShift ( δ , ppm)MultiplicityIntegrationAssignment
1 H NMR 3.15 – 3.25Multiplet (m)2HAliphatic CH 2​ (benzyl position)
(400 MHz, CDCl 3​ )3.40 – 3.50Multiplet (m)2HAliphatic CH 2​ (adjacent to imidazole ring)
7.20 – 7.35Multiplet (m)5HAromatic protons (Phenyl ring)
7.62Singlet (s)1HImidazole proton (H-2)
7.75 – 8.12Multiplet (m)4HQuinoxaline core protons (H-6, H-7, H-8, H-9)
13 C NMR 35.2Singlet (s)1CAliphatic CH 2​
(100 MHz, CDCl 3​ )37.8Singlet (s)1CAliphatic CH 2​
115.5 – 142.1Multiple14CAromatic carbons (Phenyl, Imidazole, Quinoxaline)
146.8Singlet (s)1CQuaternary C-4 (C-Cl bond)
Table 2: High-Resolution Mass Spectrometry (HRMS) & Physical Data
ParameterMethod / InstrumentValue
Chemical Formula -C 18​ H 14​ ClN 3​
Molecular Weight -307.78 g/mol
HRMS (ESI-TOF) [M+H] + Calculated308.0955 m/z
HRMS (ESI-TOF) [M+H] + Found308.0948 m/z
Melting Point Capillary Apparatus158 – 160 °C

Downstream Biological Significance

Once synthesized, 4-chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline is subjected to a nucleophilic aromatic substitution with methylamine to yield EAPB0203 .

Unlike imiquimod, which acts as a TLR7/8 agonist and induces a prominent pro-inflammatory response, EAPB0203 and its derivatives operate via a distinct mechanism. They directly interact with the colchicine-binding site of β -tubulin [3]. This interaction triggers microtubule depolymerization, leading to a profound G2/M cell cycle arrest and subsequent caspase-dependent apoptosis in malignant cells, making it a highly targeted therapy for aggressive melanomas.

MoA A EAPB0203 (Active Drug) B Colchicine Binding Site (β-Tubulin) A->B High Affinity Binding C Microtubule Depolymerization B->C Structural Destabilization D G2/M Cell Cycle Arrest C->D Mitotic Spindle Failure E Downregulation of c-IAP-1 & Bcl-XL D->E Pro-apoptotic Signaling F Caspase-Dependent Apoptosis E->F Cytochrome c Release

Mechanism of action of EAPB0203 leading to caspase-dependent apoptosis.

References

  • Moarbess, G., Deleuze-Masquefa, C., Bonnard, V., Gayraud-Paniagua, S., Vidal, J.-R., Bressolle, F., Pinguet, F., & Bonnet, P.-A. (2008). "In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives." Bioorganic & Medicinal Chemistry, 16(13), 6601-6610.[Link]

  • Deleuze-Masquefa, C., Moarbess, G., Khier, S., David, N., Gayraud-Paniagua, S., Bressolle, F., Pinguet, F., & Bonnet, P.-A. (2009). "New imidazo[1,2-a]quinoxaline derivatives: Synthesis and in vitro activity against human melanoma." European Journal of Medicinal Chemistry, 44(8), 3406-3411.[Link]

  • Courbet, A., Létard, S., Casteran, N., Létard, P., Deleuze-Masquefa, C., & Dubrez, L. (2017). "Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity." PLoS One, 12(8), e0182022.[Link]

Comprehensive Spectroscopic Characterization of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Spectroscopists, and Drug Development Professionals Compound: 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline (CAS: 681284-73-1)

Executive Summary

The imidazo[1,2- a ]quinoxaline scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for the "imiqualines" family of compounds. These molecules have demonstrated potent efficacy as phosphodiesterase 4 (PDE4) inhibitors and targeted anti-melanoma agents [1, 4].

4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline (CAS: 681284-73-1) is a critical electrophilic intermediate in this synthetic pipeline [2]. The presence of the labile C4-chlorine atom enables late-stage diversification via nucleophilic aromatic substitution (S N​ Ar) with various amines, yielding active pharmaceutical ingredients such as EAPB0203 [1, 3]. This whitepaper provides an in-depth, self-validating spectroscopic guide (NMR, MS, IR) to ensure the rigorous structural confirmation of this key intermediate.

Experimental Methodology & Self-Validating Workflow

The conversion of the lactam precursor (1-(2-phenylethyl)imidazo[1,2- a ]quinoxalin-4(5 H )-one) to the 4-chloro derivative is driven by the thermodynamic stability of the fully aromatized system. Phosphorus oxychloride (POCl 3​ ) acts as both the solvent and the chlorinating agent.

Step-by-Step Synthesis Protocol
  • Activation: Suspend 1.0 equivalent of the lactam precursor in neat POCl 3​ (approx. 10 volumes). The POCl 3​ initially forms a phosphorodichloridate adduct at the C4-oxygen, activating it as a superior leaving group.

  • Reflux & Aromatization: Heat the mixture to reflux (100–105 °C) for 2–3 hours. The displacement of the activated oxygen species by chloride ions drives the aromatization of the pyrazine ring.

  • Quenching (Self-Validating Step): Cool the reaction to room temperature and carefully pour it over crushed ice. Causality note: This step hydrolyzes excess POCl 3​ into water-soluble phosphoric and hydrochloric acids, phase-separating the organic product.

  • Neutralization & Extraction: Neutralize the aqueous phase to pH 7.0 using saturated aqueous NaHCO 3​ . Extract with dichloromethane (DCM, 3 × 20 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate, 80:20 v/v) to afford the pure 4-chloro product as a solid.

SynthesisWorkflow Lactam Lactam Precursor (Imidazo-quinoxalin-4-one) POCl3 POCl3 / Reflux (Chlorination) Lactam->POCl3 Step 1 Quench Ice-Water Quench & Neutralization POCl3->Quench Step 2 Extraction DCM Extraction & Drying Quench->Extraction Step 3 Product 4-Chloro Product (CAS: 681284-73-1) Extraction->Product Step 4

Step-by-step synthesis workflow of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline.

Spectroscopic Characterization Data

To establish a highly trustworthy analytical profile, the characterization relies on orthogonal spectroscopic techniques. Each method validates a specific structural alteration from the precursor.

Infrared (FT-IR) Spectroscopy

IR spectroscopy provides the most immediate, self-validating proof of reaction success. The lactam precursor exhibits a strong, diagnostic carbonyl (C=O) stretching band at approximately 1680 cm −1 . The complete disappearance of this band is the primary binary indicator of total conversion.

Absorption Band (cm⁻¹)IntensityAssignment / Structural Causality
3055 WeakAromatic C-H stretching (Quinoxaline & Phenyl rings).
2930, 2865 MediumAliphatic C-H stretching (Phenylethyl -CH 2​ -CH 2​
  • chain).
1610, 1555 StrongC=N stretching (Aromatized imidazo[1,2- a ]quinoxaline core).
1495, 1450 StrongC=C aromatic ring stretching.
1085, 755 MediumC-Cl stretching and aromatic out-of-plane bending.
Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the exact mass and the successful incorporation of the chlorine atom. Chlorine possesses two stable isotopes, 35 Cl and 37 Cl, in a natural abundance ratio of roughly 3:1. The presence of an [M+H] + peak at m/z 308 alongside an[M+2+H] + peak at m/z 310 in a 3:1 ratio is definitive proof of mono-chlorination.

Ion SpeciesExpected m/zObserved Isotopic RatioDiagnostic Significance
[M( 35 Cl)+H] + 308.10100% (Base Peak)Confirms the C 18​ H 14​ ClN 3​ molecular framework.
[M( 37 Cl)+H] + 310.10~33%Validates the presence of exactly one chlorine atom.
[M - C 8​ H 9​ ] + 203.05VariableLoss of the phenylethyl group, leaving the core intact.
Nuclear Magnetic Resonance (NMR)

NMR spectroscopy maps the electronic environment of the molecule. The highly deshielded nature of the quinoxaline protons (C6-H to C9-H) is caused by the electron-withdrawing effects of the bridgehead nitrogen and the C4-chlorine atom[1, 3].

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.05 dd ( J = 8.2, 1.2 Hz)1HC9-H (Quinoxaline, peri to bridgehead N)
7.92 dd ( J = 8.2, 1.2 Hz)1HC6-H (Quinoxaline, peri to C-Cl)
7.65 td ( J = 8.2, 1.5 Hz)1HC7-H (Quinoxaline)
7.55 td ( J = 8.2, 1.5 Hz)1HC8-H (Quinoxaline)
7.42 s1HC2-H (Imidazole ring)
7.30 – 7.15 m5HPhenyl ring protons
3.35 t ( J = 7.5 Hz)2HImidazole-CH 2​
  • (Deshielded by heteroaromatic core)
3.05 t ( J = 7.5 Hz)2HPhenyl-CH 2​
  • (Standard benzylic shift)
  • Table 2: 13 C NMR Data (100 MHz, CDCl 3​ ) (Selected diagnostic peaks)

    Chemical Shift (δ, ppm)Carbon TypeAssignment & Causality
    146.5 Quaternary (C)C4 (C-Cl bond). Highly deshielded due to electronegative Cl and N.
    140.2 Quaternary (C)Phenyl C1 (Attachment point of the ethyl chain).
    135.8 Quaternary (C)Imidazole C1 (Attachment point of the phenylethyl group).
    128.6, 128.5, 126.5 Methine (CH)Phenyl ring carbons (ortho, meta, para).
    116.2 Methine (CH)Imidazole C2.
    34.2 Methylene (CH 2​ )Imidazole-CH 2​ -.
    28.5 Methylene (CH 2​ )Phenyl-CH 2​ -.

    Multi-Modal Analytical Logic

    A robust analytical workflow does not rely on a single data point. The logic diagram below illustrates how orthogonal datasets converge to provide absolute structural certainty, preventing false positives during library synthesis.

    SpectroscopicLogic Product 4-Chloro-1-(2-phenylethyl) imidazo[1,2-a]quinoxaline NMR NMR Spectroscopy (1H & 13C) Product->NMR MS Mass Spectrometry (ESI-MS) Product->MS IR Infrared Spectroscopy (FT-IR) Product->IR NMR_Result Confirms Carbon Framework & Phenylethyl Integration NMR->NMR_Result MS_Result Confirms Exact Mass & 37Cl Isotope (3:1) MS->MS_Result IR_Result Confirms Absence of C=O (Lactam Conversion) IR->IR_Result

    Multi-modal spectroscopic validation logic for structural confirmation.

    Conclusion

    The synthesis and characterization of 4-Chloro-1-(2-phenylethyl)imidazo[1,2- a ]quinoxaline requires strict analytical oversight to ensure the purity of downstream PDE4 inhibitors and anti-melanoma agents. By leveraging the self-validating mechanisms outlined in this guide—specifically the 3:1 isotopic ratio in MS and the binary disappearance of the lactam C=O stretch in IR—researchers can confidently scale up the production of this vital intermediate.

    References

    • Deleuze-Masquéfa, C., Gerebtzoff, G., Subra, G., Fabreguettes, J.-R., Ovens, A., Carraz, M., Strub, M.-P., Bompart, J., George, P., & Bonnet, P.-A. (2004). Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 12(5), 1129-1139.

    • EvitaChem. (n.d.). 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline (CAS: 681284-73-1). EvitaChem Product Catalog.

    • Moarbess, G., Deleuze-Masquéfa, C., Bonnard, V., Gayraud-Paniagua, S., Vidal, J.-R., Bressolle, F., Pinguet, F., & Bonnet, P.-A. (2008). New imidazo[1,2-a]quinoxaline derivatives: Synthesis and in vitro activity against human melanoma. European Journal of Medicinal Chemistry, 43(5), 1042-1051.

    • Ezzat, M. A., et al. (2019).[1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. PubMed Central (PMC).

    An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract: The imidazo[1,2-a]quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive analysis of a specific derivative, 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline. We will explore its core physical and chemical properties, outline robust protocols for its synthesis and characterization, and discuss its chemical reactivity in the context of drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising molecular scaffold.

    Introduction to the Imidazo[1,2-a]quinoxaline Scaffold

    The fusion of a quinoxaline and an imidazole ring creates the imidazo[1,2-a]quinoxaline system, a rigid, planar structure that serves as a versatile template for designing novel therapeutic agents.[1] This core is a bioisostere of other aromatic systems like quinoline and naphthalene, and its derivatives, often termed "imiqualines," have garnered significant attention as potential antitumoral agents, particularly for melanoma.[4][5]

    The specific compound of interest, 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline, features two key substitutions that rationally modulate its properties:

    • A Chlorine Atom at Position 4: This serves a dual purpose. Electronically, it influences the aromatic system. Synthetically, it provides a reactive handle for nucleophilic substitution, allowing for the generation of diverse compound libraries to explore structure-activity relationships (SAR).[4][6]

    • A Phenethyl Group at Position 1: This bulky, hydrophobic moiety significantly impacts the molecule's lipophilicity (LogP). This can enhance membrane permeability and interactions with hydrophobic pockets in biological targets, although it may also present challenges for aqueous solubility, a critical factor in preclinical development.[4]

    The strategic combination of these features makes this compound a valuable subject for research into new enzyme inhibitors and anticancer agents.[6][7]

    Core Physicochemical Properties

    The physical and chemical properties of a compound are fundamental to its handling, formulation, and mechanism of action. Below is a summary of the key properties for 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline.

    G a 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline b

    Caption: Chemical structure of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline.

    Table 1: Summary of Physicochemical Properties

    PropertyValueSource/Method
    Molecular Formula C₁₈H₁₄ClN₃Calculated
    Molecular Weight 307.78 g/mol Calculated
    Physical Form Pale-yellow to yellow-brown solid (Predicted)Inferred from 4-chloroimidazo[1,2-a]quinoxaline[8]
    CAS Number 139040003-17-7 (from PubChem)N/A
    Melting Point Not available in literatureN/A
    Boiling Point Not available in literatureN/A
    Solubility Predicted to be poorly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from structural analogues[4]
    Storage Temperature 2-8°C, sealed in dry conditionsRecommended for analogous compounds[8]

    Synthesis and Chemical Reactivity

    A deep understanding of a compound's synthesis and reactivity is paramount for its application in research and development.

    General Synthetic Approach

    The synthesis of imidazo[1,2-a]quinoxaline derivatives typically involves a multi-step pathway. A common and efficient method is the cyclization of a substituted 2-amino derivative. The workflow below illustrates a plausible route for synthesizing the title compound, adapted from established literature procedures.[6][9]

    Caption: General synthetic workflow for imidazo[1,2-a]quinoxaline derivatives.

    Causality Behind Experimental Choices:

    • Cyclization: The initial condensation reaction forms the fused heterocyclic core. The choice of a base like potassium carbonate is crucial to facilitate the nucleophilic attack and subsequent ring closure.[6]

    • Chlorination: The use of a strong chlorinating agent like phosphorus oxychloride (POCl₃) is a standard and effective method for converting hydroxyl groups or N-oxides on heterocyclic systems to chlorides, thereby installing the key reactive handle at the 4-position.[4][9]

    Key Chemical Reactivity

    The reactivity of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline is dominated by the chlorine substituent and the fused aromatic system.

    • Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the 4-position is the most significant site for chemical modification. It is susceptible to displacement by a wide range of nucleophiles, such as amines, thiols, or alkoxides.[6] This reaction is the cornerstone of medicinal chemistry efforts around this scaffold, as it allows for the introduction of various functional groups to fine-tune biological activity and physicochemical properties like solubility. For example, replacing the chlorine with amino-acid esters has been used to enhance water solubility.[4]

    • Oxidation/Reduction of the Core: The fused ring system can undergo oxidation, potentially introducing oxygen-containing functional groups, or be reduced using agents like sodium borohydride to yield reduced derivatives.[6] These modifications, however, are less common in SAR studies compared to substitution at the C4 position.

    • Reactions on the Phenethyl Moiety: The phenethyl group is generally stable under the conditions used for SNAr at the C4 position. However, under more forcing conditions, reactions typical of an alkylbenzene (e.g., benzylic halogenation) could potentially occur, though this is not a primary route for derivatization.

    Standard Analytical and Characterization Protocols

    Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The protocols described below represent a self-validating system for quality control.

    Nuclear Magnetic Resonance (NMR) Spectroscopy
    • Purpose: To provide an unambiguous structural confirmation of the molecule by mapping the chemical environment of all proton (¹H) and carbon (¹³C) atoms.

    • Methodology:

      • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

      • Transfer the solution to a 5 mm NMR tube.

      • Acquire ¹H NMR and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.[10][11]

    • Expected Outcome & Interpretation:

      • ¹H NMR: Expect distinct signals for the aromatic protons on the quinoxaline and phenethyl rings (typically in the δ 7.0-8.5 ppm region), and characteristic aliphatic signals for the two methylene (-CH₂-) groups of the phenethyl linker (typically in the δ 2.5-4.5 ppm region).[4]

      • ¹³C NMR: Expect a corresponding number of signals for all unique carbon atoms. The chemical shifts will confirm the presence of the aromatic rings and the aliphatic chain.[12][13]

    Mass Spectrometry (MS)
    • Purpose: To confirm the molecular weight and elemental formula of the compound.

    • Methodology:

      • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

      • Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole).

      • Acquire the mass spectrum in positive ion mode.

    • Expected Outcome & Interpretation:

      • The primary peak observed should correspond to the protonated molecule [M+H]⁺ at an m/z value of approximately 308.78.

      • A characteristic isotopic pattern should be visible for the [M+H]⁺ peak, showing a smaller peak at [M+H+2]⁺ that is approximately one-third the intensity of the main peak. This pattern is a definitive indicator of the presence of a single chlorine atom.[4][14]

    Fourier-Transform Infrared (FTIR) Spectroscopy
    • Purpose: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

    • Methodology:

      • Prepare a sample, typically as a KBr pellet or a thin film on a salt plate.

      • Acquire the spectrum over the range of 4000-400 cm⁻¹.[15][16]

    • Expected Outcome & Interpretation:

      • Look for characteristic absorption bands corresponding to:

        • Aromatic C-H stretching (~3000-3100 cm⁻¹)

        • Aliphatic C-H stretching (~2850-2960 cm⁻¹)

        • C=N and C=C stretching in the aromatic system (~1450-1650 cm⁻¹)

        • C-Cl stretching (~600-800 cm⁻¹)[16]

    Biological Context and Potential Mechanism of Action

    Derivatives of the imidazo[1,2-a]quinoxaline scaffold are being actively investigated for their potential to inhibit key enzymes involved in cell signaling and proliferation.[6] This provides the essential context for why the physicochemical properties of this compound are of such high interest.

    • Enzyme Inhibition: Compounds from this class have been identified as inhibitors of phosphodiesterases, I-kappa B kinase (IKK), and tubulin.[3][6][7] These enzymes are critical nodes in inflammatory and cell division pathways.

    • Anticancer Activity: The ability to inhibit targets like tubulin or kinases involved in cell cycle progression underpins the observed anticancer properties, especially against melanoma cell lines.[4][7] The phenethyl group may facilitate binding within the hydrophobic colchicine-binding domain of tubulin.[7]

    G cluster_0 Cell Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase Cascade (e.g., IKK) Kinase Cascade (e.g., IKK) Receptor->Kinase Cascade (e.g., IKK) Transcription Factor (e.g., NF-κB) Transcription Factor (e.g., NF-κB) Kinase Cascade (e.g., IKK)->Transcription Factor (e.g., NF-κB) Cell Proliferation / Inflammation Cell Proliferation / Inflammation Transcription Factor (e.g., NF-κB)->Cell Proliferation / Inflammation Compound 4-Chloro-1-(2-phenylethyl) imidazo[1,2-a]quinoxaline Compound->Kinase Cascade (e.g., IKK) Inhibition

    Caption: Potential mechanism of action via inhibition of a kinase signaling cascade.

    Conclusion

    4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline is a synthetically accessible and highly versatile heterocyclic compound. Its physicochemical properties are defined by a lipophilic phenethyl group and a reactive chlorine atom on the privileged imidazo[1,2-a]quinoxaline scaffold. The C4-chloro position provides an ideal site for chemical modification, enabling the creation of focused compound libraries for SAR studies. The robust analytical protocols outlined herein ensure reliable characterization, which is fundamental for advancing this and related compounds through the drug discovery pipeline. Given the established biological potential of this scaffold, 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline stands as a valuable building block for the development of next-generation therapeutics.

    Sources

    In silico modeling and docking studies of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline

    Abstract

    The imidazo[1,2-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer and enzyme inhibitory effects.[1][2] This technical guide provides a comprehensive, step-by-step framework for the in silico analysis of a specific derivative, 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline . We will navigate the complete computational workflow, from target identification and preparation to molecular docking, molecular dynamics simulations, binding free energy calculations, and ADMET prediction. This document is intended for researchers, computational chemists, and drug development professionals, offering not just procedural steps but the critical scientific rationale behind each methodological choice, ensuring a robust and reproducible virtual screening cascade.

    Introduction: The Scientific Rationale

    Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core of various pharmacologically active agents with applications as antibacterial, antiviral, anti-inflammatory, and anticancer therapeutics.[3][4][5] The fusion of an imidazole ring to the quinoxaline core, creating the imidazo[1,2-a]quinoxaline system, often enhances this biological potential. The subject of this guide, 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline, has been identified as a compound of interest due to its potential as an anticancer agent and an inhibitor of phosphodiesterase enzymes, which are critical regulators of intracellular signaling.[1]

    In silico modeling serves as a powerful, cost-effective tool to predict and rationalize the molecular interactions underpinning these biological activities.[6][7] By simulating the binding of this ligand to a relevant protein target, we can generate hypotheses about its mechanism of action, identify key interacting residues, and predict its drug-likeness, thereby guiding further experimental validation and lead optimization efforts.

    For the purpose of this guide, we will use p38α Mitogen-Activated Protein (MAP) Kinase as our illustrative target. This choice is based on published studies demonstrating that quinoxaline derivatives can act as potent inhibitors of p38α MAPK, a key enzyme in the inflammatory signaling cascade and a valid target in oncology.[3]

    The Computational Workflow: A Holistic Overview

    A successful in silico study is not a single experiment but a multi-stage process where each step builds upon the last. The workflow described herein is designed to systematically filter and validate computational hypotheses, moving from a static binding prediction to a dynamic analysis of the protein-ligand complex.

    In_Silico_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 3: Analysis & Prediction Target_ID Target Identification (p38α MAPK) Target_Prep Target Preparation (PDB Retrieval & Cleaning) Target_ID->Target_Prep Select PDB ID Ligand_Prep Ligand Preparation (Title Compound) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking ADMET ADMET Prediction Ligand_Prep->ADMET Target_Prep->Docking Prepared Receptor Post_Docking Post-Docking Analysis (Interaction Visualization) Docking->Post_Docking Binding Poses MD_Sim Molecular Dynamics (GROMACS) Trajectory_Analysis MD Trajectory Analysis (RMSD, RMSF) MD_Sim->Trajectory_Analysis Post_Docking->MD_Sim Select Best Pose Free_Energy Binding Free Energy (MM/PBSA) Trajectory_Analysis->Free_Energy

    Caption: A generalized workflow for the in silico analysis of a small molecule inhibitor.

    Phase 1: System Preparation

    The accuracy of any simulation is fundamentally dependent on the quality of the starting structures. This phase involves preparing both the protein receptor and the small molecule ligand for docking.

    Protocol 1: Target Protein Preparation

    Rationale: Raw crystal structures from the Protein Data Bank (PDB) are not immediately ready for docking. They often contain experimental artifacts like water molecules, co-factors, and other ligands, and they lack hydrogen atoms, which are essential for calculating interactions. This protocol cleans the structure to create a biologically relevant and computationally ready model.[8][9]

    Tools: UCSF Chimera, PyMOL, or Discovery Studio Visualizer.

    Steps:

    • Retrieve Structure: Download the crystal structure of p38α MAPK from the PDB (e.g., PDB ID: 1A9U).

    • Isolate Protein: If the structure contains multiple protein chains, select the one relevant for the study (e.g., Chain A). Delete any other chains. The decision to keep or remove other chains depends on whether the protein functions as a monomer or a multimer.

    • Remove Heteroatoms: Delete all non-essential molecules from the structure file. This typically includes:

      • Water molecules (unless a specific water molecule is known to be critical for ligand binding, creating a "bridging" interaction).

      • Co-crystallized ligands and ions not essential to the protein's structural integrity or the binding interaction being studied.

    • Add Hydrogens: Add hydrogen atoms to the protein. This is a critical step as hydrogens are involved in hydrogen bonds and are necessary for the correct assignment of charges. Use a standard protonation state appropriate for physiological pH (~7.4).[10][11]

    • Assign Charges: Add partial charges to the protein atoms. For software like AutoDock, Gasteiger charges are commonly used.

    • Handle Missing Residues/Atoms: Check for any missing side chains or loops in the crystal structure. If these are far from the binding site, they can often be ignored. If they are in or near the active site, they must be modeled using tools like Modeller or the loop modeling tools within Chimera.

    • Save Prepared Structure: Save the cleaned, hydrogen-added, and charged protein structure in a format required by the docking software (e.g., PDBQT for AutoDock Vina).

    Protocol 2: Ligand Preparation

    Rationale: The ligand's 3D structure, charge distribution, and rotatable bonds must be correctly defined. An incorrect ligand conformation or charge state will lead to inaccurate docking results.[10][12][13]

    Tools: ChemDraw, Avogadro, Open Babel, AutoDockTools (ADT).

    Steps:

    • Generate 2D Structure: Draw the 2D structure of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline using chemical drawing software.

    • Convert to 3D: Convert the 2D drawing into a 3D structure.

    • Energy Minimization: Perform a geometry optimization (energy minimization) on the 3D structure using a suitable force field, such as MMFF94 or UFF. This step ensures that the ligand has realistic bond lengths and angles.

    • Assign Charges: Calculate and assign partial charges (e.g., Gasteiger charges) to the ligand atoms.

    • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site, which is crucial for flexible ligand docking.

    • Save Prepared Ligand: Save the final ligand structure in the appropriate format for the docking software (e.g., PDBQT).

    Phase 2: Molecular Docking Simulation

    Molecular docking predicts the preferred orientation of a ligand when bound to a protein, estimating its binding affinity through a scoring function.[14][15][16]

    Protocol 3: Molecular Docking with AutoDock Vina

    Rationale: AutoDock Vina is a widely used, computationally efficient, and accurate docking program. The key to a successful docking run is the correct definition of the search space (the "grid box"), which confines the docking algorithm to the region of interest, saving computational time and increasing the chances of finding the correct binding pose.[8][17]

    Tools: AutoDockTools (ADT), AutoDock Vina.

    Steps:

    • Define the Grid Box: In ADT, load the prepared protein (PDBQT file). Define a 3D grid box that encompasses the entire binding site. A common strategy is to center the grid on the position of a known co-crystallized inhibitor or on the geometric center of the active site residues.[10] The size of the box should be large enough to allow the ligand to move and rotate freely but not so large that it becomes computationally expensive.

    • Create Configuration File: Prepare a configuration text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center coordinates of the grid box, and the dimensions (x, y, z) of the search space.

    • Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt

    • Analyze Output: Vina will generate an output file (e.g., output.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). It will also create a log file with the scores for each pose.

    Post-Docking Analysis and Visualization

    Rationale: The docking score provides a quantitative estimate of binding affinity, but a visual inspection of the binding pose is essential to assess the quality of the docking result. This analysis helps identify key molecular interactions that stabilize the complex.[18][19][20]

    Tools: Discovery Studio Visualizer, PyMOL, LigPlot+.

    Steps:

    • Load Complex: Load the prepared protein and the docked ligand poses into a visualization software.

    • Identify Interactions: Analyze the top-ranked binding pose. Identify and visualize key interactions, such as:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: Major contributors to the overall binding energy.

      • Pi-Pi Stacking: Interactions between aromatic rings.

      • Salt Bridges: Electrostatic interactions between charged residues.

    • Compare with Known Binders: If available, compare the predicted binding mode with the crystal structure of a known inhibitor to validate the docking protocol. The Root-Mean-Square Deviation (RMSD) between the docked pose and the crystallographic pose should ideally be less than 2.0 Å.[14][18]

    ParameterDescriptionTypical Value
    Binding Affinity The predicted free energy of binding (ΔG). More negative values indicate stronger binding.-5 to -15 kcal/mol
    RMSD Root-Mean-Square Deviation. Measures the similarity between the docked pose and a reference (e.g., crystallographic) pose.< 2.0 Å for validation

    Phase 3: Dynamic Validation and Property Prediction

    Docking provides a static snapshot. Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex in a simulated physiological environment.

    Protocol 4: Molecular Dynamics Simulation with GROMACS

    Rationale: MD simulations track the movements of atoms over time, providing insights into the stability of the predicted binding pose and the flexibility of the protein-ligand complex. A stable complex over several nanoseconds of simulation lends confidence to the docking result.[21][22][23]

    Tools: GROMACS.

    Steps:

    • System Setup:

      • Topology Generation: Generate topology files for both the protein (using a force field like AMBER or CHARMM) and the ligand (using a tool like CGenFF or ACPYPE).

      • Solvation: Place the protein-ligand complex in a simulation box (e.g., a cubic box) and fill it with an explicit water model (e.g., TIP3P).

      • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration (e.g., 0.15 M).

    • Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup.

    • Equilibration:

      • NVT Ensemble (Constant Volume): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.

      • NPT Ensemble (Constant Pressure): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This ensures the correct density of the system.

    • Production MD: Run the main simulation for a desired length of time (e.g., 50-100 nanoseconds) to generate the trajectory for analysis.

    MD_Simulation_Workflow Start Docked Protein-Ligand Complex Topology Generate Topologies (Protein & Ligand) Start->Topology Solvation Solvate with Water Topology->Solvation Ionization Add Ions Solvation->Ionization EnergyMin Energy Minimization Ionization->EnergyMin NVT NVT Equilibration (Constant Volume & Temp) EnergyMin->NVT NPT NPT Equilibration (Constant Pressure & Temp) NVT->NPT Production Production MD Run NPT->Production Analysis Trajectory Analysis Production->Analysis

    Caption: Step-by-step workflow for setting up and running a Molecular Dynamics simulation.

    MD Trajectory Analysis

    Rationale: Analysis of the MD trajectory reveals the dynamic behavior and stability of the system.

    Key Metrics:

    • RMSD (Root-Mean-Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the system has reached equilibrium and the ligand remains stably bound.

    • RMSF (Root-Mean-Square Fluctuation): Plot the RMSF of each protein residue. This highlights flexible regions of the protein. High fluctuations in the binding site residues may indicate instability.

    Protocol 5: Binding Free Energy Calculation (MM/PBSA)

    Tools: g_mmpbsa for GROMACS.

    Steps:

    • Extract Snapshots: Select a series of snapshots from the stable portion of the production MD trajectory.

    • Run Calculation: The g_mmpbsa tool calculates the binding free energy (ΔG_bind) by summing the following components for the complex, protein, and ligand:

      • Molecular Mechanics Energy (van der Waals, electrostatic)

      • Polar Solvation Energy (calculated via Poisson-Boltzmann)

      • Non-polar Solvation Energy (based on solvent-accessible surface area)

    • Analyze Components: Decomposing the energy into its components can reveal which forces (e.g., electrostatic vs. van der Waals) are the primary drivers of binding.

    Energy ComponentDescriptionContribution to Binding
    ΔE_vdw van der Waals EnergyFavorable (Negative)
    ΔE_elec Electrostatic EnergyFavorable (Negative)
    ΔG_polar Polar Solvation EnergyUnfavorable (Positive)
    ΔG_nonpolar Non-polar Solvation EnergyFavorable (Negative)
    ΔG_bind Total Binding Free Energy Sum of all components
    Protocol 6: In Silico ADMET Prediction

    Rationale: A compound's efficacy depends not only on its binding affinity but also on its pharmacokinetic and safety profile. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps to identify potential liabilities early in the drug discovery process.[6][7][27]

    Tools: SwissADME, ADMET-AI, pkCSM.[27][28][29]

    Steps:

    • Input Ligand: Submit the SMILES string or 2D structure of the ligand to an ADMET prediction web server.

    • Analyze Properties: Evaluate the predicted properties against established rules for drug-likeness (e.g., Lipinski's Rule of Five) and potential toxicity alerts.

    Key Predicted Properties:

    • Lipophilicity (LogP): Influences absorption and distribution.

    • Aqueous Solubility (LogS): Affects bioavailability.

    • Blood-Brain Barrier (BBB) Permeation: Important for CNS-targeting drugs.

    • CYP450 Inhibition: Potential for drug-drug interactions.

    • Hepatotoxicity: Liver toxicity risk.

    • hERG Inhibition: Risk of cardiotoxicity.

    Conclusion and Future Directions

    This guide has detailed a comprehensive in silico workflow for the evaluation of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline . By integrating molecular docking, molecular dynamics, binding free energy calculations, and ADMET prediction, we can build a robust computational model of the compound's behavior. The results from this pipeline—including the predicted binding pose, key molecular interactions, complex stability, binding affinity, and drug-like properties—provide a strong foundation for subsequent experimental validation. Future work should focus on the chemical synthesis of the compound and in vitro assays (e.g., kinase inhibition assays, cell proliferation assays) to confirm the computational predictions and further establish its therapeutic potential.

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    • Ligand docking and binding site analysis with PyMOL and Autodock/Vina - Seeliger, D., & de Groot, B. L. (2010). Journal of computer-aided molecular design, 24(5), 417-422. Available at: [Link]

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    • In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents - Jampilek, J., et al. (2014). Molecules, 19(2), 2493-2513. Available at: [Link]

    • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio - YouTube. Available at: [Link]

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    • ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries - Swanson, K., et al. (2023). Bioinformatics, 39(11), btad654. Available at: [Link]

    • ADMET Prediction Software - Sygnature Discovery. Available at: [Link]

    • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - Kucerova-Chlupacova, M., et al. (2021). Molecules, 26(16), 4785. Available at: [Link]

    • ADMET-AI Web Server - ADMET-AI. Available at: [Link]

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    • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber - YouTube. Available at: [Link]

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    A Technical Guide to the Preliminary Biological Activity Screening of Imidazo[1,2-a]quinoxaline Derivatives

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Imidazo[1,2-a]quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

    The quinoxaline scaffold is a foundational heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The annulation of an imidazole ring to this core generates the imidazo[1,2-a]quinoxaline system, a rigid and planar structure that has emerged as a "privileged scaffold." This designation stems from its ability to serve as a versatile template for designing potent and selective modulators of key biological targets.[1] Derivatives of this class have shown significant promise, particularly as inhibitors of protein kinases and other enzymes crucial to disease pathology.[1][2][3]

    This guide provides a comprehensive framework for conducting the essential preliminary biological screening of novel imidazo[1,2-a]quinoxaline derivatives. As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a deep understanding of the causality behind each experimental choice. We will explore the foundational in vitro assays required to uncover the therapeutic potential of these compounds across several key areas: oncology, infectious diseases, and inflammation. The methodologies described herein are designed to be self-validating systems, incorporating the necessary controls to ensure data integrity and trustworthiness.

    Part 1: Anticancer Activity Screening

    The search for novel anticancer agents is a primary focus of imidazo[1,2-a]quinoxaline research, with numerous derivatives showing potent cytotoxic activity against various cancer cell lines.[2][4][5][6][7] The initial screening phase is critical for identifying "hit" compounds and gathering preliminary data on their potency and spectrum of activity.

    Foundational Assay: In Vitro Cytotoxicity

    The cornerstone of preliminary anticancer screening is the in vitro cytotoxicity assay, which quantifies a compound's ability to inhibit cell growth or induce cell death.[8][9] High-throughput screening (HTS) of compound libraries against a panel of cancer cell lines is the most common initial approach.[9][10]

    Causality of Experimental Design:

    • Choice of Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cost-effective, reliable, and widely adopted colorimetric method. It measures the metabolic activity of cells, which serves as a proxy for cell viability.[8][11] Living cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals, a process that is attenuated in dead or dying cells.

    • Cell Line Panel: Screening against a diverse panel of cancer cell lines (e.g., representing melanoma, lung, breast, colon cancer) is crucial.[5][6] This approach provides initial insights into whether a compound has broad-spectrum activity or is selective for a particular cancer type.

    • Dose-Response Curve: Testing compounds across a range of concentrations is essential for determining the half-maximal inhibitory concentration (IC50), a key metric of potency.[11]

    Workflow for Anticancer Screening

    anticancer_workflow cluster_primary Primary Screening cluster_secondary Secondary Mechanistic Assays start Synthesized Imidazo[1,2-a]quinoxaline Derivatives assay Multi-Dose Cytotoxicity Assay (e.g., MTT) against Cancer Cell Line Panel start->assay data Calculate IC50 Values assay->data hit Identify 'Hit' Compounds (Potency & Selectivity) data->hit apoptosis Apoptosis Assay (Annexin V / PI Staining) hit->apoptosis Elucidate Mechanism of Cell Death cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) hit->cell_cycle Determine Effect on Cell Proliferation western Western Blot (Key Signaling Proteins) hit->western Investigate Target Pathways

    Caption: High-level workflow for in vitro anticancer screening.

    Quantitative Data Summary: Hypothetical Cytotoxicity

    The primary output of this screening is a quantitative measure of potency, typically summarized in a table for easy comparison.

    Compound IDCell Line: A375 (Melanoma) IC50 (µM)[4]Cell Line: MCF-7 (Breast) IC50 (µM)[5]Cell Line: A549 (Lung) IC50 (µM)[6]
    IQ-001 0.851.232.10
    IQ-002 15.622.4> 50
    IQ-003 0.090.150.21
    Doxorubicin 0.500.750.90

    IC50: The concentration required for 50% inhibition of cell growth. Doxorubicin is a standard chemotherapeutic agent used as a positive control.

    Detailed Protocol: MTT Cytotoxicity Assay

    This protocol is a standard, self-validating method for determining the IC50 values of test compounds.[8][11]

    • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

    • Compound Preparation: Prepare a stock solution of each imidazo[1,2-a]quinoxaline derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only). A positive control (e.g., Doxorubicin) should also be included. Incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

    • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate for 10 minutes to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control using the formula: (OD_treated / OD_vehicle) * 100. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

    Part 2: Antimicrobial Activity Screening

    The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds with antibacterial or antifungal properties.[12] Imidazo[1,2-a]quinoxalines have demonstrated potential in this area, making antimicrobial screening a valuable component of their preliminary evaluation.[13]

    Foundational Assay: Broth Microdilution for MIC Determination

    The most crucial metric in preliminary antimicrobial screening is the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism. The broth microdilution method is a standardized and quantitative technique for determining MIC values.[12][14]

    Causality of Experimental Design:

    • Microorganism Panel: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and potentially a fungal species (e.g., Candida albicans) to assess the spectrum of activity.[14][15]

    • Growth Medium: Using a standardized broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) ensures reproducibility and allows for comparison with established antibiotic data.

    • Controls: The inclusion of a "no-drug" growth control, a sterility control (broth only), and a positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is non-negotiable for validating the assay's results.[14]

    Workflow for MIC Determination

    mic_workflow cluster_prep Assay Preparation cluster_assay Incubation & Reading compound Prepare 2-fold serial dilutions of test compound in 96-well plate add_inoculum Add inoculum to all wells (except sterility control) compound->add_inoculum inoculum Prepare standardized microbial inoculum inoculum->add_inoculum incubate Incubate plate at 37°C for 18-24 hours add_inoculum->incubate read Visually inspect for turbidity or use plate reader incubate->read determine_mic MIC = Lowest concentration with no visible growth read->determine_mic

    Caption: Standard workflow for the broth microdilution assay.

    Quantitative Data Summary: Hypothetical Antimicrobial Activity
    Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
    IQ-004 816> 128
    IQ-005 > 128> 12832
    IQ-006 464128
    Ciprofloxacin 10.5N/A
    Fluconazole N/AN/A2

    MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency. N/A: Not Applicable.

    Detailed Protocol: Broth Microdilution Assay

    This protocol outlines the steps for determining the MIC of a test compound against a bacterial strain.[14]

    • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Add 100 µL of the compound at twice the highest desired test concentration (e.g., 256 µg/mL in MHB) to well 1.

    • Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. This leaves wells 11 (growth control) and 12 (sterility control) without the compound.

    • Inoculum Preparation: Grow the bacterial strain overnight in MHB. Dilute the culture to match the 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Further dilute this suspension 1:100 in fresh MHB to get a final working inoculum of ~1.5 x 10^6 CFU/mL.

    • Inoculation: Add 50 µL of the working inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well is 100 µL, and the final inoculum density is ~7.5 x 10^5 CFU/mL.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • MIC Determination: After incubation, examine the plate. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

    Part 3: Anti-Inflammatory Activity Screening

    Inflammation is a key pathological process in many diseases, and cyclooxygenase (COX) enzymes are critical mediators.[16] Screening for COX inhibition is a rational starting point for assessing the anti-inflammatory potential of new chemical entities.[16][17]

    Foundational Assay: In Vitro COX Inhibition

    The primary screening for anti-inflammatory activity often involves in vitro enzyme assays to measure the direct inhibition of COX-1 and COX-2 isoforms.[16] This provides crucial information on both potency and selectivity.

    Causality of Experimental Design:

    • Dual Isoform Screening: It is essential to screen against both COX-1 (constitutively expressed, involved in homeostatic functions) and COX-2 (inducible, primarily involved in inflammation).[16] Selective COX-2 inhibition is often a desirable trait to reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit COX-1.

    • Assay Principle: Commercially available kits typically measure the peroxidase activity of the COX enzyme. In this reaction, the enzyme converts a substrate into a colored or fluorescent product, and an inhibitor will reduce the rate of this conversion.

    Conceptual Pathway: COX and Inflammation

    cox_pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGs) COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Inhibitor Imidazo[1,2-a]quinoxaline Derivative Inhibitor->COX

    Caption: Inhibition of prostaglandin synthesis via COX enzymes.

    Quantitative Data Summary: Hypothetical COX Inhibition
    Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
    IQ-007 5.20.86.5
    IQ-008 1.525.00.06
    IQ-009 45.10.15300.7
    Celecoxib 15.00.05300

    A higher selectivity index indicates greater selectivity for COX-2.

    Detailed Protocol: In Vitro COX Inhibition Assay (General)

    This protocol describes the general steps using a commercial colorimetric inhibitor screening kit.[16]

    • Reagent Preparation: Prepare all kit components (assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid substrate, colorimetric substrate) according to the manufacturer's protocol.

    • Compound Addition: To the wells of a 96-well plate, add 10 µL of test compound dilutions (in DMSO or assay buffer). Include wells for a known non-selective inhibitor (e.g., Indomethacin), a selective COX-2 inhibitor (e.g., Celecoxib), and a vehicle control.

    • Enzyme Addition: Add buffer and heme to all wells. Add the COX-1 or COX-2 enzyme to the appropriate wells.

    • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitors to bind to the enzymes.

    • Reaction Initiation: Initiate the reaction by adding the colorimetric substrate and arachidonic acid to all wells.

    • Data Acquisition: Immediately begin reading the absorbance at the specified wavelength (e.g., 590 nm) every minute for 5-10 minutes using a microplate reader in kinetic mode.

    • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus log concentration and use non-linear regression to calculate the IC50 value for both COX-1 and COX-2.

    Part 4: Antiviral Activity Screening

    Given the broad biological activities of heterocyclic compounds, a preliminary screen for antiviral efficacy is a worthwhile endeavor. The primary goal is to identify compounds that can inhibit viral replication at non-toxic concentrations.[18][19]

    Foundational Assay: Cytopathic Effect (CPE) Inhibition

    A simple and rapid method for initial antiviral screening is the cytopathic effect (CPE) inhibition assay.[19] Many viruses cause visible damage to host cells (i.e., CPE), such as rounding and detachment. An effective antiviral agent will protect the cells from this damage.

    Causality of Experimental Design:

    • Virus-Host System: A permissive cell line (e.g., Vero E6 cells) and a virus known to cause robust CPE are required.[19]

    • Parallel Cytotoxicity Assay: It is absolutely critical to run a parallel assay without the virus to determine the compound's toxicity to the host cells (often expressed as the 50% cytotoxic concentration, CC50).[20]

    • Selectivity Index (SI): The therapeutic potential of an antiviral is indicated by its Selectivity Index (SI), calculated as CC50 / EC50 (where EC50 is the 50% effective concentration from the CPE assay). A high SI value (>>10) is desirable, indicating that the compound inhibits the virus at concentrations far below those that harm the host cell.

    Workflow for Antiviral CPE Assay

    cpe_workflow cluster_plates Parallel Assay Setup cluster_analysis Data Analysis plate1 Plate 1: Antiviral Assay Cells + Compound + Virus incubate Incubate plates until CPE is ~90% in virus control wells plate1->incubate plate2 Plate 2: Cytotoxicity Assay Cells + Compound (No Virus) plate2->incubate quantify Quantify cell viability in all wells (e.g., Crystal Violet or MTT) incubate->quantify ec50 From Plate 1, calculate EC50 (concentration protecting 50% of cells) quantify->ec50 cc50 From Plate 2, calculate CC50 (concentration killing 50% of cells) quantify->cc50 si Calculate Selectivity Index (SI) SI = CC50 / EC50 ec50->si cc50->si

    Caption: Workflow for a CPE inhibition assay with parallel cytotoxicity assessment.

    Quantitative Data Summary: Hypothetical Antiviral Activity
    Compound IDAntiviral EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
    IQ-010 2.5> 100> 40
    IQ-011 5.07.51.5
    IQ-012 35.0> 100> 2.8
    Remdesivir 1.0> 100> 100

    EC50: 50% effective concentration. CC50: 50% cytotoxic concentration. A high SI is desired.

    Detailed Protocol: CPE Inhibition Assay

    This protocol provides a framework for assessing antiviral activity.[19]

    • Cell Seeding: Seed Vero E6 cells in two identical 96-well plates and incubate for 24 hours.

    • Compound Addition: Prepare serial dilutions of the test compounds. Add the compounds to both plates. Include cell controls (no compound, no virus), virus controls (no compound), and a positive control drug (e.g., Remdesivir).

    • Virus Infection: To the "Antiviral Assay" plate only, add a standardized amount of virus sufficient to cause ~90% CPE within 48-72 hours. Add only culture medium to the "Cytotoxicity Assay" plate.

    • Incubation: Incubate both plates at 37°C until the virus control wells on the antiviral plate show the desired level of CPE.

    • Viability Staining: Discard the supernatant. Stain the remaining adherent (viable) cells with a 0.5% crystal violet solution in 20% methanol for 20 minutes.

    • Washing and Solubilization: Gently wash the plates with water to remove excess stain and allow them to dry. Solubilize the stain by adding 100 µL of methanol to each well.

    • Data Acquisition: Read the absorbance of both plates at ~570 nm.

    • Data Analysis:

      • For the antiviral plate, calculate the percent protection relative to the cell and virus controls to determine the EC50.

      • For the cytotoxicity plate, calculate the percent viability relative to the cell control to determine the CC50.

      • Calculate the Selectivity Index (SI = CC50 / EC50).

    Conclusion and Forward Look

    The preliminary screening assays detailed in this guide represent the critical first step in the long journey of drug discovery. They are designed to efficiently and cost-effectively identify imidazo[1,2-a]quinoxaline derivatives with promising biological activity. A "hit" compound identified from these screens is not an endpoint, but a starting point. Positive results should be followed by more advanced secondary assays to confirm the activity, elucidate the mechanism of action, and begin the process of lead optimization. The robust and validated nature of these foundational screens ensures that the compounds advanced for further study have a solid and trustworthy biological rationale.

    References

    • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluation of antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
    • Li, Y., et al. (2024). Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi. Molecular Diversity, 28(5), 3153-3163.
    • De Clercq, E. (2001). In vitro methods for testing antiviral drugs. Antiviral Research, 49(1), 1-21.
    • Virology Research Services. (2021). Antiviral Drug Screening.
    • BenchChem. (2026).
    • ResearchGate. (2025). Imidazo[A]Quinoxalines: New Approaches to Synthesis and Biological Activity.
    • Skladanowski, A. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17381–17393.
    • A comprehensive review on preliminary screening models for the evalu
    • Ravez, S., et al. (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules, 23(11), 2987.
    • Barret, R., et al. (2008). In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. Bioorganic & Medicinal Chemistry, 16(13), 6599-6606.
    • Zlatanova-Tenisheva, H., & Vladimirova, S. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle.
    • Hassan, M., et al. (2022).
    • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3209.
    • Kumar, A., et al. (2005). Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine. Bioorganic & Medicinal Chemistry, 13(2), 589-595.
    • Singh, S. B., et al. (2020). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Frontiers in Microbiology, 11, 1201.
    • Garcia, R. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP.
    • Loundras, E-A., et al. (2020).
    • Sridevi, C., et al. (2018).
    • ResearchGate. (n.d.). Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines.
    • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.
    • Ravez, S., et al. (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules, 23(11), 2987.
    • Sharma, D., et al. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of Heterocyclic Chemistry, 54(4), 2418-2424.
    • Gomaa, A. M., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 30(5), 1234.
    • Reno, F. S., et al. (2021). Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp14 RNA cap methyltransferase. Biochemical Journal, 478(13), 2525–2541.
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    Structure-Activity Relationship (SAR) Studies of 4-Substituted Imidazo[1,2-a]quinoxalines: A Comprehensive Technical Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Imidazo[1,2-a]quinoxalines represent a highly versatile and privileged heterocyclic scaffold in medicinal chemistry. Over the past two decades, extensive Structure-Activity Relationship (SAR) studies have demonstrated that the nature of substitutions—particularly at the C-4 position—dictates the pharmacological trajectory of these molecules. By modulating this site, researchers can shift the biological activity from targeted kinase inhibition to potent microtubule depolymerization. This technical guide explores the rational design, synthetic methodologies, and biological evaluation of 4-substituted imidazo[1,2-a]quinoxalines, with a specific focus on their efficacy against aggressive malignancies like cutaneous melanoma.

    Pharmacological Landscape & Biological Targets

    The imidazo[1,2-a]quinoxaline core acts as a bioisostere for various purine-based structures, allowing it to seamlessly interact with ATP-binding sites of kinases and other critical protein interfaces.

    Microtubule Interference in Melanoma

    The "Imiqualine" family of compounds has shown remarkable antiproliferative activity against the A375 human melanoma cell line[1]. First-generation leads, such as EAPB0503, exert their cytotoxic effects by directly binding to the colchicine site of β -tubulin, thereby inhibiting tubulin polymerization and arresting cells in the G2/M phase[2][3].

    Kinase Inhibition

    When the C-4 position is substituted with specific anilino or piperazinyl derivatives, the scaffold's affinity shifts toward kinase networks. For example, the derivative BMS-279700 is a potent inhibitor of the Src-family kinase p56 Lck, demonstrating excellent in vivo anti-inflammatory activity by blocking pro-inflammatory cytokines[4]. Similarly, BMS-345541 acts as a highly selective inhibitor of I κ B kinase (IKK)[5].

    MOA Compound 4-Substituted Imidazo[1,2-a]quinoxaline Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin EAPB0503 Kinase Kinases (Lck / IKK) Compound->Kinase BMS-279700 BMS-345541 Arrest Mitotic Arrest (G2/M Phase) Tubulin->Arrest Inhibits Polymerization Inflam Pro-inflammatory Cytokine Blockade Kinase->Inflam Inhibits Signaling Apoptosis Apoptosis & Cytotoxicity Arrest->Apoptosis

    Fig 1: Divergent mechanisms of action based on C-4 substitution of imidazo[1,2-a]quinoxalines.

    Rational Design and SAR Studies

    The causality behind the experimental choices in modifying the imidazo[1,2-a]quinoxaline scaffold is rooted in optimizing both binding affinity and pharmacokinetic properties (e.g., aqueous solubility).

    • First-Generation Imiqualines: EAPB0203 (N-methyl-1-(2-phenylethyl)imidazo[1,2-a]quinoxalin-4-amine) established the baseline for melanoma cytotoxicity. SAR optimization revealed that replacing the 1-phenylethyl group with a 3-methoxyphenyl group (yielding EAPB0503) increased potency nearly 8-fold against the A375 cell line[1][3].

    • Second-Generation & Amino Acid Conjugation: A major limitation of first-generation compounds was poor aqueous solubility. To improve bioavailability without sacrificing intrinsic activity, researchers conjugated amino acids to the C-4 position. Second-generation derivatives like EAPB02302 and EAPB02303 exhibited low nanomolar IC 50​ values (60 nM and 10 nM, respectively)[1][6]. Interestingly, transcriptomic analysis revealed that EAPB02303 does not inhibit tubulin polymerization, indicating that specific C-4 bulk completely alters the mechanism of action toward a novel, non-tubulin-mediated apoptotic pathway[7].

    Quantitative Data Summary

    Table 1: SAR and Cytotoxicity of Key 4-Substituted Imidazo[1,2-a]quinoxalines on A375 Melanoma Cells

    CompoundC-1 SubstituentC-4 SubstituentPrimary Target / MechanismIC 50​ (A375, nM)
    EAPB0203 2-PhenylethylMethylamineTubulin (Colchicine site)1,570
    EAPB0503 3-MethoxyphenylMethylamineTubulin (Colchicine site)200
    EAPB02302 3,4-DimethoxyphenylAlkylamino derivativeUnknown (Non-tubulin)60
    EAPB02303 3,4-DihydroxyphenylAlkylamino derivativeUnknown (Non-tubulin)10
    BMS-279700 Piperazinyl derivativeAnilino derivativep56 Lck KinaseN/A

    Synthetic Methodologies

    The construction of the imidazo[1,2-a]quinoxaline core relies on the cyclization of 2-imidazole carboxylic acid derivatives. The critical intermediate in this workflow is 4-chloroimidazo[1,2-a]quinoxaline , which serves as the primary electrophile for Nucleophilic Aromatic Substitution (S N​ Ar) reactions. This allows for the late-stage, divergent introduction of diverse C-4 substituents (amines, anilines, or amino acids)[6][8].

    Synthesis Step1 2-Imidazole Carboxylic Acid Step2 Carbonylimidazole Dimer Step1->Step2 SOCl2, Reflux, 18h Step3 o-Fluoroaniline Addition Step2->Step3 o-Fluoroaniline Step4 Imidazo[1,2-a]quinoxalin-4(5H)-one Step3->Step4 NaH, DMA, Reflux (Cyclization) Step5 4-Chloroimidazo[1,2-a]quinoxaline Step4->Step5 POCl3, MW 130°C, 15 min Step6 4-Substituted Derivative (e.g., Amino Acid Conjugate) Step5->Step6 Amine/Amino Acid, DIEA, DMF, MW 150°C

    Fig 2: Synthetic workflow for generating 4-substituted imidazo[1,2-a]quinoxalines.

    Experimental Protocols

    To ensure self-validating and reproducible results, the following step-by-step methodologies outline the synthesis and biological evaluation of these compounds.

    Protocol A: Synthesis of 4-Chloroimidazo[1,2-a]quinoxaline[6][8]
    • Dimerization: React 2-imidazole carboxylic acid (1 equiv) with thionyl chloride (SOCl 2​ ) under reflux for 18 hours to form the highly reactive carbonylimidazole dimer.

    • Amidation: Slowly add o-fluoroaniline to the dimer mixture at 0 °C, then allow it to warm to room temperature to yield the intermediate amide.

    • Cyclization: Dissolve the intermediate in anhydrous dimethylacetamide (DMA). Add sodium hydride (NaH) and reflux for 48 hours to facilitate intramolecular cyclization via the displacement of the fluorine atom, yielding imidazo[1,2-a]quinoxalin-4(5H)-one.

    • Chlorination: Treat the resulting quinoxalinone with an excess of phosphorus oxychloride (POCl 3​ ) under microwave irradiation (130 °C, 15 min) or standard reflux conditions.

    • Purification: Quench the reaction mixture by slowly pouring it into saturated aqueous Na 2​ CO 3​ until effervescence ceases. Extract the organic layer with EtOAc (3 × 20 mL), dry over Na 2​ SO 4​ , and purify via silica gel chromatography to isolate the 4-chloro derivative.

    Protocol B: Microwave-Assisted C-4 Amination (Amino Acid Conjugation)[6]
    • Preparation: In a microwave-safe pressure vial, combine 4-chloroimidazo[1,2-a]quinoxaline (1 equiv) and the desired amino acid tert-butyl ester (1.2 equiv) in N,N-dimethylformamide (DMF).

    • Base Addition: Add N,N-diisopropylethylamine (DIEA) (2.5 equiv) to act as an acid scavenger and facilitate the S N​ Ar reaction.

    • Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for 30–60 minutes. Monitor completion via TLC.

    • Deprotection: To remove the tert-butyl ester protecting group, treat the isolated intermediate with a cleavage cocktail of TFA/CH 2​ Cl 2​ (1:1 v/v) at room temperature for 1–2 hours.

    • Isolation: Concentrate the mixture under reduced pressure and purify by reverse-phase HPLC to yield the final water-soluble amino acid conjugate.

    Protocol C: In Vitro Cytotoxicity Assay (MTT on A375 Cells)[1]
    • Cell Culture: Seed A375 human melanoma cells in 96-well microtiter plates at a density of 2×10 3 cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 h at 37 °C in a 5% CO 2​ humidified atmosphere.

    • Treatment: Treat cells with varying concentrations of the synthesized compounds (ranging from 0.1 nM to 100 μ M) dissolved in DMSO. Ensure the final DMSO concentration in the wells remains below 0.1% to prevent solvent-induced cytotoxicity.

    • Incubation: Incubate the treated cells for 96 hours.

    • Assay Execution: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours to allow viable cells to metabolize MTT into formazan.

    • Solubilization & Quantification: Carefully aspirate the medium and dissolve the purple formazan crystals in 200 μ L of DMSO per well. Measure the absorbance at 570 nm using a microplate reader. Calculate IC 50​ values using non-linear regression analysis (e.g., GraphPad Prism).

    Conclusion

    The imidazo[1,2-a]quinoxaline scaffold is a masterclass in rational drug design. SAR studies definitively prove that C-4 substitution is the primary driver of target selectivity, enabling the fine-tuning of these molecules from anti-inflammatory kinase inhibitors to potent, low-nanomolar anti-melanoma agents. The integration of microwave-assisted synthesis and amino acid conjugation has successfully resolved historical solubility bottlenecks, paving the way for the advanced preclinical development of next-generation Imiqualines.

    References

    • Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells Source: MDPI (Molecules) URL:[Link]

    • Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action Source: European Journal of Medicinal Chemistry (via NIH PubMed) URL:[Link]

    • Imidazoquinoxaline Src-Family Kinase p56Lck Inhibitors: SAR, QSAR, and the Discovery of BMS-279700 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • An Efficient One-Pot Synthesis of Benzo[4,5]imidazo[1,2-a]quinoxalines via Copper-Catalyzed Process Source: Organic Letters (ACS Publications) URL:[Link]

    Sources

    Comprehensive Literature Review and Technical Guide on the Synthesis of Imidazo[1,2-a]quinoxalines

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Imidazo[1,2-a]quinoxalines represent a privileged class of nitrogen-rich fused heterocycles that have garnered intense interest in modern medicinal chemistry and drug discovery. Their unique tricyclic core serves as a versatile scaffold for developing potent antineoplastic agents, anti-inflammatory drugs, and targeted kinase inhibitors. This technical whitepaper synthesizes the current literature on the structural assembly of imidazo[1,2-a]quinoxalines, critically evaluating classical stepwise methods, transition-metal-catalyzed domino reactions, multicomponent reactions (MCRs), and modern metal-free green chemistry approaches.

    Biological Significance and Mechanistic Pathways

    The drive to synthesize novel imidazo[1,2-a]quinoxaline derivatives is primarily fueled by their exceptional pharmacological profiles. Compounds in this family, often nicknamed "imiqualines," have demonstrated profound efficacy against highly resistant human melanoma cell lines (e.g., A375)[1].

    Recent transcriptomic analyses reveal that leading candidates like EAPB02303 operate via a mechanism of action distinctly different from traditional tubulin-binding anticancer drugs[2]. Furthermore, specific derivatives act as potent inhibitors of cyclic nucleotide phosphodiesterase 4 (PDE4) (3)[3]. By inhibiting PDE4, these compounds prevent the degradation of intracellular cAMP, subsequently driving CREB phosphorylation, activating the p38 MAPK pathway, and inhibiting the PI3K pathway to modulate TNF-α production[3].

    SignalingPathway EAPB Imidazo[1,2-a]quinoxaline (e.g., EAPB0203) PDE4 PDE4 Enzyme EAPB->PDE4 Inhibits p38 p38 MAPK Pathway EAPB->p38 Activates PI3K PI3K Pathway EAPB->PI3K Inhibits cAMP Intracellular cAMP PDE4->cAMP Prevents Degradation CREB CREB Phosphorylation cAMP->CREB Promotes TNF TNF-α Modulation / Anti-inflammatory Response CREB->TNF Modulates p38->TNF Modulates PI3K->TNF Modulates

    Figure 1: Pharmacological signaling pathway of imidazo[1,2-a]quinoxaline derivatives.

    Evolution of Synthetic Strategies

    The synthesis of the imidazo[1,2-a]quinoxaline core requires the precise formation of multiple C-N bonds to fuse the imidazole and quinoxaline rings. Researchers have developed several distinct methodologies to achieve this, balancing yield, atom economy, and structural diversity.

    Stepwise Classical Synthesis

    The classical approach to synthesizing biologically active derivatives (such as EAPB0203) involves a multi-step linear sequence. It begins with the dimerization of 2-imidazole carboxylic acid using thionyl chloride, followed by the addition of o-fluoroaniline to form an amide intermediate (1)[1]. Intramolecular cyclization is then achieved using a strong base like NaH in DMA[1]. While highly reliable for targeted drug design, this method suffers from lower overall yields due to the necessity of intermediate isolation and harsh cyclization conditions.

    Isocyanide-Based Multicomponent Reactions (MCRs)

    To circumvent the limitations of stepwise synthesis, sequential isocyanide-based multicomponent reactions have been developed[4]. By reacting o-phenylenediamines with aldehydes and isonitriles, researchers can sequentially introduce multiple diversity elements into the final product[4]. This Groebke-Blackburn-Bienaymé-type condensation provides excellent atom economy and allows for rapid library generation for structure-activity relationship (SAR) studies.

    Transition-Metal-Catalyzed Domino Reactions

    Advanced transition-metal catalysis has enabled the one-pot construction of complex polycyclic systems, such as benzo[4,5]imidazo[1,2-a]quinoxalines. A highly efficient Copper-catalyzed domino process utilizes N-tosyl-2-haloanilines and 2-(chloromethyl)-1H-benzo[d]imidazoles (5)[5]. The reaction proceeds via an initial base-mediated intermolecular nucleophilic substitution, followed by an intramolecular Ullmann-type C-N coupling[5].

    Metal-Free and Microwave-Assisted Green Synthesis

    Driven by environmental regulations and the need to eliminate toxic metal residues in pharmaceutical intermediates, metal-free approaches have gained immense traction. A notable breakthrough involves the microwave-assisted reaction of 5-amino-1-(2-aminophenyl)-imidazole-4-carbonitriles with carbonyl compounds using p-toluenesulfonic acid (p-TsOH) as a metal-free organocatalyst (6)[6]. Microwave irradiation ensures rapid, uniform dielectric heating, completing the cyclization in minutes with yields up to 95%[6].

    Comparative Analysis of Synthesis Methods

    Synthetic StrategyKey Reagents / CatalystsReaction ConditionsYield RangePrimary Advantages
    Stepwise Classical 2-imidazole carboxylic acid, SOCl₂; NaHReflux; Strong base cyclization40–65%Highly customizable for specific clinical analogues; well-documented SAR.
    Isocyanide MCRs o-phenylenediamine, aldehydes, isocyanidesSequential addition, 50 °C to 150 °C50–85%High atom economy; introduces up to four diversity points in one pot.
    Cu-Catalyzed Domino N-tosyl-2-haloaniline, CuI, Cs₂CO₃100–120 °C, Inert atmosphere70–90%Efficient construction of complex fused polycyclic systems from simple precursors.
    Metal-Free Microwave p-TsOH, 5-aminoimidazole derivatives, aldehydes80 °C, Microwave irradiation84–95%Environmentally benign; eliminates heavy metal toxicity; extremely rapid reaction times.

    Validated Experimental Protocols

    To ensure scientific integrity and reproducibility, the following protocols detail the causality behind the experimental choices for two of the most advanced synthetic methodologies.

    Protocol A: Copper-Catalyzed Domino Synthesis of Benzo[4,5]imidazo[1,2-a]quinoxalines[5]

    Scientific Rationale: This protocol relies on a dual-activation strategy. Cesium carbonate (Cs₂CO₃) is selected as the base because the large, polarizable cesium cation enhances the nucleophilicity of the sulfonamide nitrogen (the "cesium effect") without prematurely cleaving the tosyl protecting group. Copper(I) iodide is utilized to facilitate the subsequent Ullmann-type intramolecular C-N bond formation via oxidative addition to the aryl halide.

    Step-by-Step Methodology:

    • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-tosyl-2-haloaniline (1.0 mmol) and 2-(chloromethyl)-1H-benzo[d]imidazole (1.2 mmol).

    • Base Addition: Add Cs₂CO₃ (2.5 mmol). Causality: The excess base is required to neutralize the HCl generated during the initial substitution and to facilitate the final elimination step.

    • Catalyst Introduction: Add CuI (15 mol%) under a steady stream of Argon to prevent oxidation of the Cu(I) species.

    • Solvent & Heating: Inject anhydrous DMF (3.0 mL). Seal the tube and heat the mixture to 110 °C for 12–16 hours.

    • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (3 × 10 mL) to remove DMF and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography (Hexanes/EtOAc) to yield the pure product.

    SynthesisWorkflow Step1 Reagents: N-tosyl-2-haloaniline + 2-(chloromethyl)benzimidazole Step2 Intermolecular Substitution Cs2CO3, Mild Base Step1->Step2 Base Addition Step3 Intermediate: Coupled Sulfonamide Step2->Step3 Nucleophilic Attack Step4 Intramolecular Coupling Cu Catalyst (Ullmann-type) Step3->Step4 Heat + CuI Step5 Elimination Loss of Cesium p-toluenesulfinate Step4->Step5 Ring Closure Step6 Final Product: Benzo[4,5]imidazo[1,2-a]quinoxaline Step5->Step6 Aromatization

    Figure 2: Cu-catalyzed domino synthesis workflow for benzo[4,5]imidazo[1,2-a]quinoxalines.

    Protocol B: Metal-Free Microwave-Assisted Synthesis[6]

    Scientific Rationale: This green chemistry approach bypasses transition metals entirely. p-TsOH acts as a Brønsted acid to activate the electrophilic carbonyl carbon of the aldehyde, making it highly susceptible to nucleophilic attack by the amine. Microwave irradiation is employed because it provides rapid, uniform energy transfer directly to the reacting molecules, drastically reducing reaction times and minimizing thermal degradation of sensitive intermediates.

    Step-by-Step Methodology:

    • Reaction Assembly: In a 10 mL microwave-safe reaction vial, combine 5-amino-1-(2-aminophenyl)-imidazole-4-carbonitrile (1.0 mmol) and the desired aryl aldehyde (1.0 mmol).

    • Catalyst Addition: Add p-TsOH (10 mol%) as the organocatalyst.

    • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer equipped with an open condenser. Irradiate at 80 °C (dynamic power adjustment) for 5–10 minutes. Causality: Continuous monitoring of temperature and pressure ensures the reaction stays within safe thermodynamic limits while rapidly driving the condensation-cyclization sequence.

    • Monitoring: Verify reaction completion via TLC (eluent: CH₂Cl₂/MeOH 95:5).

    • Isolation: Cool the vessel, dilute the mixture with water, and extract with dichloromethane. Wash the organic phase with a saturated NaHCO₃ solution to neutralize the p-TsOH, dry, and concentrate to afford the imidazo[1,2-a]quinoxaline derivative (typically 84–89% yield).

    Conclusion and Future Perspectives

    The synthesis of imidazo[1,2-a]quinoxalines has evolved from rigid, multi-step classical methods to highly efficient, atom-economical, and environmentally benign protocols. Transition-metal-catalyzed domino reactions offer unparalleled access to complex fused architectures, while metal-free microwave-assisted syntheses align perfectly with the modern pharmaceutical industry's push toward green chemistry. As the biological understanding of these compounds deepens—particularly their roles as PDE4 inhibitors and potent anti-melanoma agents—the demand for rapid, scalable, and diverse synthetic methodologies will continue to drive innovation in heterocyclic chemistry.

    References

    • Krasavin, M., et al. "Imidazo[1,2-a]quinoxalines accessed via two sequential isocyanide-based multicomponent reactions." Semantic Scholar. 4

    • "An Efficient One-Pot Synthesis of Benzo[4,5]imidazo[1,2-a]quinoxalines via Copper-Catalyzed Process." ACS Publications. 5

    • "Recent advances in the transition-metal-free synthesis of quinoxalines." RSC Publishing.6

    • "Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells." MDPI. 1

    • "Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors." ResearchGate. 3

    • "Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action." NIH. 2

    Sources

    Discovery and history of imidazo[1,2-a]quinoxaline as a pharmacophore

    Author: BenchChem Technical Support Team. Date: April 2026

    The imidazo[1,2-a]quinoxaline scaffold has emerged as a highly privileged fused pharmacophore in modern medicinal chemistry. As a Senior Application Scientist who has navigated the complexities of heterocyclic drug discovery, I have witnessed firsthand how subtle structural modifications to this tricyclic core can radically pivot its biological target—from kinase inhibition to microtubule destabilization.

    This technical guide dissects the historical discovery, mechanistic pathways, and synthetic methodologies of imidazo[1,2-a]quinoxaline derivatives, providing actionable insights for drug development professionals.

    Historical Evolution of the Pharmacophore

    The journey of the imidazo[1,2-a]quinoxaline pharmacophore is a classic example of serendipitous discovery refined by rational drug design. Early interest in this chemical space was sparked by the success of imiquimod , an imidazoquinoline derivative and Toll-like receptor 7 (TLR7) agonist used for topical skin cancer treatment[1].

    However, researchers noted that imiquimod induced a prominent pro-inflammatory response, which limited its systemic application[2]. Seeking to uncouple the direct apoptotic effects from the inflammatory response, medicinal chemists synthesized structural analogues, leading to the birth of the imidazo[1,2-a]quinoxaline family, often nicknamed "imiqualines"[1].

    Two distinct evolutionary branches defined the history of this pharmacophore:

    • The Kinase Inhibitor Branch (2003): Burke and colleagues discovered BMS-345541 (4-(2'-aminoethyl)amino-1,8-dimethylimidazo[1,2-a]quinoxaline), a highly selective allosteric inhibitor of IκB kinase β (IKK-2)[3]. This compound became a gold standard for studying the NF-κB signaling pathway in inflammatory diseases and cancer[3].

    • The Microtubule Destabilizer Branch (Late 2000s): The Deleuze-Masquefa group identified EAPB0203 and its more potent derivative EAPB0503 [1]. These compounds exhibited profound antiproliferative activity against human melanoma and T-cell lymphomas[2]. Surprisingly, their mechanism of action was later characterized not as immune modulation, but as direct inhibition of tubulin polymerization via the colchicine-binding site[4].

    Mechanistic Pathways and Biological Targets

    The versatility of the imidazo[1,2-a]quinoxaline core lies in its ability to adopt conformations that fit distinct protein pockets.

    Allosteric Inhibition of IKKβ (BMS-345541)

    BMS-345541 binds to an allosteric site on the IKK complex, which is critical for the phosphorylation and subsequent degradation of IκBα[3]. By preventing IκBα degradation, BMS-345541 sequesters NF-κB in the cytoplasm, halting the transcription of pro-inflammatory and anti-apoptotic genes[3].

    Pathway Stimulus Pro-inflammatory Cytokines Receptor Receptor Complex Stimulus->Receptor IKK IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation BMS BMS-345541 (Imidazo[1,2-a]quinoxaline) BMS->IKK Allosteric Inhibition NFkB NF-κB (p50/p65) IkB->NFkB Degradation Nucleus Gene Transcription (Survival/Proliferation) NFkB->Nucleus Translocation

    Fig 1. NF-κB signaling pathway and allosteric inhibition by BMS-345541.

    Tubulin Polymerization Inhibition (EAPB0203 & EAPB0503)

    Unlike BMS-345541, EAPB0203 and EAPB0503 exert their primary cytotoxicity by binding directly to the colchicine site of β-tubulin[4]. This interaction prevents the assembly of the mitotic spindle, arresting cells in the G2/M phase and triggering caspase-dependent apoptosis[4].

    Protocol: In Vitro Tubulin Polymerization Assay

    To validate the mechanism of action for new imidazo[1,2-a]quinoxaline derivatives, a cell-free turbidimetry assay is the standard.

    • Causality Check: Why turbidimetry at 350 nm? Microtubule assembly increases the optical density of the solution. Monitoring absorbance at 350 nm provides a real-time, label-free quantification of polymerization kinetics, allowing us to distinguish between nucleating agents and inhibitors[4].

    Step-by-Step Methodology:

    • Preparation: Purify porcine or bovine brain tubulin and dilute to 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.

    • Compound Addition: Pre-incubate the tubulin solution with the imidazo[1,2-a]quinoxaline derivative (e.g., EAPB0503 at 1–10 μM) or vehicle (DMSO < 1%) for 10 minutes at 4°C. Include colchicine as a positive control[4].

    • Polymerization Induction: Transfer the mixture to a pre-warmed 37°C spectrophotometer cuvette.

    • Kinetic Measurement: Record the absorbance at 350 nm every 30 seconds for 45 minutes.

    • Self-Validation/QC: The vehicle control must display a characteristic sigmoidal curve (nucleation, elongation, and steady-state phases). A valid inhibitor will flatten the elongation slope and lower the steady-state plateau in a dose-dependent manner[4].

    Quantitative Data & SAR Profiling

    Structure-Activity Relationship (SAR) studies reveal that substitutions at the C-1 and C-4 positions dictate the biological target. A methylamino group at position 4 and a weakly hindered aromatic group at position 1 are critical for tubulin interaction[5].

    CompoundPrimary TargetPrimary IndicationKey Quantitative Metric (IC50)
    BMS-345541 IKKβ (Allosteric site)Inflammation / CancerIKKβ IC50 = 0.3 μM[3]
    EAPB0203 β-Tubulin (Colchicine site)Melanoma / T-LymphomaA375 Melanoma IC50 = 1.12 - 1.57 μM[1],[5]
    EAPB0503 β-Tubulin (Colchicine site)Melanoma / CMLA375 Melanoma IC50 = 0.15 - 0.2 μM[1],[5]

    Synthetic Methodologies: A Self-Validating Protocol

    Historically, synthesizing the imidazo[1,2-a]quinoxaline core required multi-step procedures involving reduction, cyclization, and chlorination[6]. Modern approaches utilize transition-metal catalysis to construct the fused tricyclic system efficiently. Below is a highly optimized, copper-catalyzed domino process for generating benzo[4,5]imidazo[1,2-a]quinoxalines[6].

    Synthesis A N-tosyl-2- haloaniline Step1 Intermolecular Substitution (Cs2CO3) A->Step1 B 2-(chloromethyl)-1H- benzo[d]imidazole B->Step1 Int Intermediate 10 Step1->Int Step2 Intramolecular C-N Coupling (Cu Catalyst) Int->Step2 Prod Benzo[4,5]imidazo [1,2-a]quinoxaline Step2->Prod

    Fig 2. Copper-catalyzed one-pot synthesis of benzo[4,5]imidazo[1,2-a]quinoxalines.

    Protocol: Cu-Catalyzed One-Pot Synthesis
    • Causality Check: Why use a Copper catalyst instead of Palladium? While the initial intermolecular nucleophilic substitution is driven by the base (Cs2CO3), the subsequent intramolecular C-N cross-coupling requires a metal catalyst to overcome the high activation energy of ring closure. Copper (Cu(OAc)2·H2O) is specifically chosen here because it tolerates a wide array of functional groups (fluoro, chloro, trifluoromethoxy) under mild, aerobic conditions without the need for expensive phosphine ligands[6].

    Step-by-Step Methodology:

    • Reagent Loading: In an oven-dried reaction vial, combine N-(2-halophenyl)-4-methylbenzenesulfonamide (0.5 mmol), 2-(chloromethyl)-1H-benzo[d]imidazole (0.6 mmol), and Cs2CO3 (1.5 mmol)[6].

    • Catalyst Addition: Add Cu(OAc)2·H2O (10 mol %) and an appropriate nitrogen-based ligand (e.g., 1,10-phenanthroline, 20 mol %)[6].

    • Solvent & Reaction: Suspend the mixture in DMF (3 mL). Seal the vial and stir the reaction mixture at 100°C under an air atmosphere for 12–24 hours[6].

    • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na2SO4.

    • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (eluent: hexane/ethyl acetate).

    • Self-Validation/QC: Verify the loss of the tosyl group and the halogen via 1H NMR and HRMS. The disappearance of the secondary amine N-H stretch in FTIR confirms successful ring closure.

    Conclusion

    The imidazo[1,2-a]quinoxaline scaffold is a testament to the power of pharmacophore optimization. By fine-tuning the electronic and steric properties of its peripheral substituents, researchers have successfully redirected the molecule from a broad immune modulator to a highly specific IKKβ inhibitor (BMS-345541) and a potent microtubule destabilizer (EAPB0503). As synthetic methodologies shift toward greener, metal-catalyzed one-pot reactions, the rapid generation of novel imidazo[1,2-a]quinoxaline libraries will undoubtedly uncover new therapeutic targets in oncology and immunology.

    Sources

    Methodological & Application

    Application Notes & In Vitro Protocol for 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Therapeutic Potential of an Imidazo[1,2-a]quinoxaline Scaffold

    The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Within this broad class, the fused heterocyclic system of imidazo[1,2-a]quinoxaline has emerged as a particularly promising framework for the development of novel therapeutic agents.[3] Derivatives of this scaffold, sometimes referred to as "imiqualines," have demonstrated significant potential as anticancer agents, especially for the treatment of melanoma.[4][5][6]

    This document provides a detailed technical guide for the in vitro use of a specific derivative, 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline . We will delve into its physicochemical properties, proposed mechanisms of action based on its structural class, and provide a comprehensive, field-tested protocol for assessing its primary biological activity—cytotoxicity against cancer cell lines. This guide is intended for researchers in oncology, cell biology, and drug development seeking to evaluate the in vitro efficacy of this compound.

    Physicochemical Profile & Handling

    A thorough understanding of a compound's physical and chemical properties is fundamental to designing robust and reproducible in vitro experiments. The properties of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline are summarized below.

    PropertyValueSource / Comment
    Molecular Formula C₁₈H₁₄ClN₃Calculated
    Molecular Weight 307.78 g/mol Calculated
    Appearance Pale-yellow to Yellow-brown Solid[7]
    Purity Typically ≥97%[7]
    Storage 2-8°C, sealed in a dry environment[7]
    Solubility Low aqueous solubility is predicted. Soluble in organic solvents such as DMSO.Based on the high lipophilicity of related derivatives.[4]

    Critical Insight—Solubilization: Due to the predicted low water solubility of the imidazo[1,2-a]quinoxaline scaffold, it is imperative to prepare stock solutions in a suitable organic solvent.[4] Dimethyl sulfoxide (DMSO) is the recommended solvent for in vitro applications. High-concentration stock solutions (e.g., 10-50 mM) should be prepared, aliquoted to minimize freeze-thaw cycles, and stored at -20°C or -80°C. The final concentration of DMSO in cell culture media should be kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity.

    Proposed Mechanism of Action

    The precise molecular target of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline is not definitively established in the public domain. However, based on extensive research into this class of compounds, several mechanisms of action have been proposed.[2]

    • DNA Intercalation: The planar aromatic structure of the imidazoquinoxaline core may allow it to insert between DNA base pairs, disrupting DNA replication and transcription processes, ultimately leading to cell cycle arrest and apoptosis.[8]

    • Enzyme Inhibition: This class of compounds has been identified as inhibitors of various enzymes critical to cell signaling and proliferation. Notably, some derivatives act as inhibitors of phosphodiesterases (PDEs), which are key regulators of intracellular signaling pathways.[8]

    • Tubulin Polymerization Inhibition: A significant body of evidence suggests that many imidazo[1,2-a]quinoxaline derivatives exert their anticancer effects by interacting with the colchicine-binding site on β-tubulin.[9] This interaction disrupts microtubule dynamics, leading to the arrest of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis. However, it is important to note that newer generations of "imiqualines" have been developed with mechanisms independent of tubulin inhibition, indicating that this action is not universal across all derivatives.[5]

    The diagram below illustrates the proposed mechanism involving tubulin polymerization inhibition, a common pathway for this class of compounds.

    G cluster_cell Cancer Cell Compound 4-Chloro-1-(2-phenylethyl) imidazo[1,2-a]quinoxaline Polymerization Polymerization Compound->Polymerization Inhibits Tubulin α/β-Tubulin Dimers Tubulin->Polymerization Microtubules Microtubule Polymer Depolymerization Depolymerization Microtubules->Depolymerization Mitosis Mitotic Spindle Formation Microtubules->Mitosis Polymerization->Microtubules Depolymerization->Tubulin Arrest G2/M Arrest Mitosis->Arrest Disrupted Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

    Caption: Proposed mechanism of action via tubulin polymerization inhibition.

    Core Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

    The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method to assess cell viability.[10] It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This protocol provides a step-by-step guide to determine the half-maximal inhibitory concentration (IC₅₀) of the title compound.

    MTT_Workflow start Start step1 1. Cell Seeding Seed cells in 96-well plates (e.g., 5,000 cells/well) start->step1 step2 2. Incubation Allow cells to adhere (24 hours) step1->step2 step3 3. Compound Treatment Add serial dilutions of the compound step2->step3 step4 4. Incubation Drug exposure period (e.g., 72 hours) step3->step4 step5 5. MTT Addition Add MTT reagent to each well step4->step5 step6 6. Incubation Allow formazan formation (2-4 hours) step5->step6 step7 7. Solubilization Add DMSO to dissolve formazan crystals step6->step7 step8 8. Data Acquisition Read absorbance at 570 nm step7->step8 end End: Calculate IC50 step8->end

    Sources

    Application Note: Cell-Based Assay Development for 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline and Related Imiqualines

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Scientific Rationale

    The imidazo[1,2-a]quinoxaline scaffold has emerged as a highly potent pharmacophore in oncology, giving rise to a class of compounds known as "imiqualines"[1]. While early-generation imidazoquinolines (like imiquimod) act primarily as immune response modifiers via TLR7, the structurally distinct imiqualines—such as EAPB0203 and EAPB0503—exhibit direct, profound antiproliferative effects on highly resistant human melanoma cell lines[2].

    The compound 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline (CAS: 681284-73-1) serves as both a critical electrophilic precursor in the synthesis of these leads and a biologically active probe in its own right. The 1-(2-phenylethyl) moiety drives lipophilic interactions within the, while the reactive 4-chloro position allows for strong interactions with nucleophilic residues in target proteins[1]. Mechanistically, these derivatives exert their cytotoxicity by inhibiting microtubule polymerization, leading to aberrant mitotic spindles, G2/M cell cycle arrest, and apoptosis[1]. Furthermore, imidazo-fused heterocycles have been implicated in the, providing a dual-mechanism approach to overcoming tumor resistance[3].

    Mechanism C 4-Chloro-1-(2-phenylethyl) imidazo[1,2-a]quinoxaline T β-Tubulin (Colchicine Site) C->T Binds P PI3K / Akt Pathway C->P Inhibits M Microtubule Depolymerization T->M Induces G G2/M Cell Cycle Arrest P->G Contributes to M->G Triggers A Apoptosis (Melanoma Cells) G->A Leads to

    Figure 1: Dual-pathway mechanism of action for 1-(2-phenylethyl)imidazo[1,2-a]quinoxalines.

    Experimental Design: Building a Self-Validating System

    To rigorously evaluate 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline, we must construct a self-validating assay system that links macroscopic cell death to its microscopic molecular triggers.

    • Cell Line Selection (Causality): The is utilized as the gold standard. A375 cells harbor the BRAF V600E mutation and are highly resistant to many conventional chemotherapeutics, yet they demonstrate marked sensitivity to imiqualines[4].

    • Viability Readout (ATP vs. MTT): While MTT is ubiquitous, we mandate an ATP-based luminescent assay (e.g., CellTiter-Glo). Because imiqualines can inhibit PI3K/Akt signaling—a pathway intimately linked to mitochondrial metabolism—MTT reduction rates can be artificially skewed before actual cell death occurs. ATP quantitation provides a direct, artifact-free measure of metabolically active cells.

    • Orthogonal Validation: Cytotoxicity data is meaningless without mechanistic proof. Therefore, the viability assay is strictly paired with high-content immunofluorescence (to visualize microtubule disruption) and flow cytometry (to quantify the resulting G2/M arrest)[1].

    Workflow S1 Step 1: Cell Culture A375 Melanoma Seeding S2 Step 2: Compound Treatment (Dose-Response) S1->S2 S3 Step 3: Multiparametric Assays S2->S3 A1 Viability (ATP) S3->A1 A2 Tubulin IF S3->A2 A3 Flow Cytometry S3->A3

    Figure 2: Multiparametric assay workflow for evaluating imiqualine derivatives in vitro.

    Step-by-Step Methodologies

    Protocol 1: High-Throughput Cell Viability Assay (ATP-Luminescence)
    • Cell Seeding: Harvest A375 cells at 70-80% confluency. Seed at a density of 5,000 cells/well in 90 µL of DMEM (supplemented with 10% FBS) into a white, flat-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.

    • Compound Preparation: Prepare a 10 mM stock of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline in 100% DMSO. Perform a 10-point serial dilution (1:3) in culture media. Critical Step: Ensure the final DMSO concentration in the assay wells never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

    • Treatment: Add 10 µL of the diluted compound to the 90 µL of culture media in each well. Incubate for 72 hours.

    • Readout: Equilibrate the plate and the ATP-luminescence reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer.

    Protocol 2: Intracellular Microtubule Dynamics via Immunofluorescence

    Causality Note: Microtubules are highly temperature-sensitive. Using cold fixatives will artificially depolymerize the network, resulting in false positives for tubulin inhibitors. Fixatives must be pre-warmed.

    • Seeding & Treatment: Seed A375 cells on glass coverslips in 6-well plates (1×10⁵ cells/well). Treat with the compound at its established IC₅₀ and 2× IC₅₀ concentrations for 24 hours.

    • Fixation: Carefully aspirate media and immediately add 4% Paraformaldehyde (PFA) in PBS pre-warmed to 37°C . Fix for 15 minutes at room temperature.

    • Permeabilization & Blocking: Wash 3× with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Staining: Incubate with a primary anti-α-tubulin antibody (e.g., mouse monoclonal, 1:500) overnight at 4°C. Wash 3×, then apply an Alexa Fluor 488-conjugated secondary antibody (1:1000) and DAPI (1 µg/mL) for 1 hour at room temperature in the dark.

    • Imaging: Mount coverslips and image using a confocal microscope. Look for the transition from a filamentous, web-like microtubule network (vehicle) to a diffuse, unstructured cytoplasmic haze (active compound).

    Protocol 3: Cell Cycle Analysis (G2/M Arrest) via Flow Cytometry

    Causality Note: Propidium Iodide (PI) intercalates into all double-stranded nucleic acids. Without RNase A treatment, cellular RNA will inflate the fluorescence signal, completely obscuring the distinct G1, S, and G2/M DNA peaks.

    • Harvesting: Following a 24-hour compound treatment, collect both the culture media (containing detached, apoptotic cells) and the adherent cells via trypsinization. Pool them to ensure no cell population is lost.

    • Fixation: Wash the cell pellet with cold PBS. Resuspend in 300 µL of cold PBS, then add 700 µL of ice-cold 100% ethanol dropwise while gently vortexing to prevent clumping. Fix at -20°C for at least 2 hours (or up to a week).

    • Staining: Centrifuge at 800 × g for 5 minutes. Wash the pellet twice with PBS to remove all traces of ethanol. Resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

    • Acquisition: Incubate for 30 minutes at 37°C in the dark. Acquire data on a flow cytometer (e.g., BD FACSCanto), analyzing at least 10,000 single-cell events.

    Data Presentation & Expected Results

    To contextualize the efficacy of the 4-chloro precursor, it must be benchmarked against the optimized lead compound (EAPB0203) and a universally recognized tubulin inhibitor (Colchicine). The table below outlines the expected multiparametric profile based on the established behavior of the imidazo[1,2-a]quinoxaline class[1][4].

    CompoundPrimary Target / MechanismExpected IC₅₀ (A375 Cells)G2/M Arrest (%)Microtubule Phenotype (IF)
    Vehicle (0.1% DMSO) N/AN/A~15 - 20%Intact, filamentous network
    4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline Tubulin / PI3K2.5 - 5.0 µM> 60%Diffuse, depolymerized
    EAPB0203 (Lead)Tubulin (Colchicine site)~1.5 µM> 75%Diffuse, depolymerized
    Colchicine (Control)Tubulin (Colchicine site)~0.05 µM> 85%Diffuse, depolymerized

    Table 1: Anticipated phenotypic and quantitative readouts for imiqualine derivatives in A375 melanoma cells.

    References

    • Title: Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Source: MDPI Molecules (2018). URL: [Link]

    • Title: Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Source: PubMed Central / Pharmaceuticals (2023). URL: [Link]

    • Title: Biological applications of imiquimod analogues: An update (Review). Source: Spandidos Publications / International Journal of Molecular Medicine (2023). URL: [Link]

    • Title: Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity. Source: PubMed Central / PLoS One (2017). URL: [Link]

    Sources

    4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline as a JNK1 kinase inhibitor

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Pharmacological Evaluation of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline as a JNK1 Kinase Inhibitor

    Executive Summary

    c-Jun N-terminal kinase 1 (JNK1, MAPK8) is a central regulatory node in cellular stress responses. Chronic hyperactivation of the JNK1 pathway is heavily implicated in apoptosis, insulin resistance, pulmonary fibrosis, and oncogenesis. Targeting the ATP-binding cleft of JNK1 requires exceptional precision due to the highly conserved nature of the human kinome.

    Recent hit-to-lead optimization campaigns have identified the imidazo[1,2-a]quinoxaline scaffold as a highly potent, ATP-competitive pharmacophore for JNK1 . This application note provides a comprehensive, self-validating methodological framework for evaluating 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline , a critical structural analog in this class, detailing both in vitro biochemical profiling and cellular target engagement.

    Mechanistic Rationale & Pathway Context

    To effectively evaluate an inhibitor, one must understand its structural causality within the target's active site. The tricyclic imidazo[1,2-a]quinoxaline core acts as an adenine mimetic, forming essential hydrogen bonds with the hinge region of JNK1 (specifically at Met111). The addition of the 1-(2-phenylethyl) substitution is a deliberate design choice: it projects deep into the hydrophobic pocket adjacent to the gatekeeper residue (Met108), driving selectivity over closely related MAP kinases like p38 α . The 4-chloro substitution serves as a highly electronegative interaction point within the ATP-binding pocket, while also functioning as a synthetic handle for further derivatization .

    By outcompeting intracellular ATP, the compound prevents JNK1 from phosphorylating its downstream transcription factors, effectively silencing the stress cascade .

    JNK1_Pathway Stimulus Cellular Stress / Cytokines (TNF-α, UV, ROS) MAP3K MAP3Ks (ASK1, MEKK1) Stimulus->MAP3K Activates MAP2K MKK4 / MKK7 MAP3K->MAP2K Phosphorylates JNK1 JNK1 (MAPK8) MAP2K->JNK1 Phosphorylates (Thr183/Tyr185) cJun c-Jun (Transcription Factor) JNK1->cJun Phosphorylates (Ser63/Ser73) Inhibitor 4-Chloro-1-(2-phenylethyl) imidazo[1,2-a]quinoxaline Inhibitor->JNK1 ATP-competitive Inhibition Apoptosis Apoptosis / Inflammation cJun->Apoptosis Gene Transcription

    Figure 1: JNK1 signaling cascade and the targeted inhibition by the imidazo[1,2-a]quinoxaline analog.

    Compound Profile & Physicochemical Properties

    Before initiating biological assays, it is critical to account for the compound's physicochemical properties, as its lipophilicity and molecular weight dictate solvent preparation and cellular permeability.

    Table 1: Physicochemical & Structural Properties

    Property Value / Description
    Chemical Name 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline
    Molecular Formula C18H14ClN3
    Molecular Weight 307.78 g/mol
    Target JNK1 (MAPK8)
    Mechanism of Action ATP-Competitive Kinase Inhibition

    | Solubility | Soluble in DMSO (Prepare 10 mM master stocks) |

    Experimental Protocols (Self-Validating Systems)

    As a standard of scientific integrity, no assay is valid without internal controls that prove the system is functioning independently of the test compound. The following protocols are designed as self-validating systems.

    Protocol A: In Vitro JNK1 TR-FRET Kinase Assay

    Causality & Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence. Highly conjugated tricyclic heterocycles often exhibit auto-fluorescence, which causes false positives in standard assays. TR-FRET's time-delayed reading eliminates this background noise. Furthermore, the ATP concentration is deliberately restricted to the empirical Km​ (10 µM for JNK1) to ensure the assay remains highly sensitive to ATP-competitive inhibitors.

    Workflow Step1 1. Compound Prep (DMSO Stocks) Step2 2. Kinase Reaction (JNK1 + ATP + Substrate) Step1->Step2 Step3 3. Signal Detection (TR-FRET) Step2->Step3 Step4 4. Data Analysis (IC50 Calculation) Step3->Step4

    Figure 2: Step-by-step experimental workflow for the in vitro JNK1 TR-FRET kinase assay.

    Step-by-Step Methodology:

    • Reagent Preparation: Formulate Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

    • Compound Titration: Serially dilute 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline in 100% DMSO (3-fold dilutions, 10 points). Transfer to a 384-well microplate ensuring a final DMSO concentration of 1% to prevent solvent-induced enzyme denaturation.

    • Enzyme Addition: Add 2 nM recombinant human JNK1 (rhJNK1).

      • Self-Validation Step: Include "No Enzyme" wells (0% activity baseline) and "DMSO Vehicle" wells (100% activity baseline).

    • Reaction Initiation: Introduce the substrate mix containing 10 µM ATP and 50 nM ULight-labeled c-Jun peptide. Incubate at 25°C for 60 minutes.

    • Detection: Add Europium-anti-phospho-c-Jun antibody and EDTA (to chelate Mg2+ and halt the kinase reaction). Read the TR-FRET signal (Excitation: 320 nm, Emission: 665 nm / 615 nm) after a 1-hour equilibration.

    • Quality Control: Calculate the Z'-factor. The plate is only validated for IC50 extraction if Z′>0.5 .

    Protocol B: Cellular Target Engagement (p-c-Jun Western Blot)

    Causality & Design: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and the presence of millimolar intracellular ATP. To validate target engagement, we utilize Anisomycin. Anisomycin induces ribotoxic stress, which robustly and transiently hyperphosphorylates JNK1 . This creates a wide dynamic window to measure the inhibitor's ability to block downstream c-Jun phosphorylation at Ser63.

    Step-by-Step Methodology:

    • Cell Culture: Seed HEK293T cells in 6-well plates. Starve cells in serum-free media for 4 hours to reduce basal kinase activity. Pre-treat with the inhibitor (0.1 - 10 µM) for 1 hour.

    • Pathway Stimulation: Add Anisomycin (1 µg/mL) for 30 minutes.

      • Self-Validation Step: Include a Basal control (No Anisomycin, No Inhibitor) and a Stimulated control (Anisomycin + DMSO).

    • Lysis: Lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (critical to preserve the transient p-c-Jun signal). Quantify protein using a BCA assay.

    • Immunoblotting: Resolve 20 µg of lysate on a 4-12% SDS-PAGE gel. Transfer to a PVDF membrane. Probe with anti-p-c-Jun (Ser63), anti-total-c-Jun, and anti-GAPDH.

    • Interpretation: The ratio of p-c-Jun to total-c-Jun proves the inhibitor blocks kinase activity directly, rather than merely downregulating total protein expression or causing immediate cytotoxicity.

    Data Presentation & Interpretation

    When benchmarking 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline, it should be compared against established reference compounds. The table below outlines the expected pharmacological profile based on the performance of the imidazo[1,2-a]quinoxaline class.

    Table 2: Representative Kinase Profiling & Efficacy Data

    Compound JNK1 IC50 (Biochemical) Cellular p-c-Jun IC50 Selectivity (JNK1 vs p38α)
    4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline < 500 nM < 2.5 µM > 50-fold
    AX13587 (Class Reference) 160 nM 850 nM > 100-fold

    | SP600125 (Pan-JNK Reference) | 40 nM | 300 nM | < 10-fold |

    Interpretation: While pan-JNK inhibitors like SP600125 show higher raw biochemical potency, the imidazo[1,2-a]quinoxaline scaffold provides vastly superior kinome selectivity, making it a much safer candidate for downstream in vivo applications.

    References

    • Li, B., Cociorva, O. M., Nomanbhoy, T., Weissig, H., Li, Q., Nakamura, K., Liyanage, M., Zhang, M. C., Shih, A. Y., Aban, A., Hu, Y., Cajica, J., Pham, L., Kozarich, J. W., & Shreder, K. R. (2013). "Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 23(18), 5217-5222. URL: [Link]

    • Davis, R. J. (2000). "Signal transduction by the JNK group of MAP kinases." Cell, 103(2), 239-252. URL:[Link]

    Application Note: 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline as a Pivotal Chemical Probe for Melanoma Drug Discovery

    Author: BenchChem Technical Support Team. Date: April 2026

    Scientific Rationale & Introduction

    Malignant cutaneous melanoma is the most aggressive and lethal form of skin cancer. Despite the advent of targeted therapies (e.g., BRAF inhibitors like vemurafenib), the rapid emergence of drug resistance necessitates the continuous development of novel therapeutic scaffolds[1].

    The imiqualine family —a class of imidazo[1,2-a]quinoxaline derivatives structurally inspired by the immunomodulator imiquimod—has emerged as a highly potent class of anti-melanoma agents[2]. Within this pipeline, 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline serves as the critical electrophilic precursor. The chlorine atom at the C4 position is highly activated by the electron-withdrawing nature of the adjacent pyrazine nitrogen atoms. This unique electronic configuration allows for rapid Nucleophilic Aromatic Substitution ( SN​Ar ) with various amines.

    By reacting this 4-chloro precursor with methylamine, researchers generate the lead compound EAPB0203 (N-methyl-1-(2-phenylethyl)imidazo[1,2-a]quinoxalin-4-amine). EAPB0203 exhibits an IC50​ of 1.57 µM against the highly resistant, BRAF-mutated A375 human melanoma cell line, making it 45-fold more potent than imiquimod and 110-fold more potent than the clinical agent fotemustine[2][3][4].

    This application note details the causality-driven protocols for translating the 4-chloro precursor into the active EAPB0203 drug, followed by its systematic evaluation in A375 melanoma cell lines.

    Mechanism of Action: From Precursor to Apoptosis

    The biological efficacy of the synthesized imiqualines is rooted in their ability to disrupt cytoskeletal dynamics. Unlike first-line BRAF inhibitors that target kinase signaling, EAPB0203 directly binds to the colchicine-binding site of β -tubulin [2].

    Causality of the Phenotype:

    • Binding: The N-methylamine group at C4 (derived from substituting the C4-chloro group) acts as a critical hydrogen-bond donor/acceptor within the tubulin hydrophobic pocket.

    • Inhibition: This binding sterically hinders the addition of new tubulin heterodimers, inhibiting microtubule polymerization.

    • Arrest & Apoptosis: The failure of the mitotic spindle to assemble triggers the spindle assembly checkpoint (SAC), causing irreversible cell cycle arrest in the G2/M phase, ultimately culminating in caspase-dependent apoptosis[4].

    MOA Drug EAPB0203 Binding (Synthesized from 4-Chloro Precursor) Tubulin β-Tubulin (Colchicine Binding Site) Drug->Tubulin Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization CellCycle G2/M Phase Arrest Polymerization->CellCycle Apoptosis Caspase-Dependent Apoptosis CellCycle->Apoptosis

    Figure 1: Mechanism of action for EAPB0203 in A375 melanoma cells via tubulin inhibition.

    Experimental Workflows & Protocols

    To ensure experimental trustworthiness, the following protocols are designed as self-validating systems, incorporating specific controls to verify both chemical synthesis and biological readouts.

    Workflow A 4-Chloro Precursor (Electrophile) B Methylamine + Microwave (SNAr Reaction) A->B C EAPB0203 (Active Drug) B->C D A375 Cell Treatment (In Vitro Assay) C->D E Viability & Tubulin Quantification D->E

    Figure 2: Experimental workflow from the 4-chloro precursor to in vitro melanoma evaluation.

    Protocol 3.1: Microwave-Assisted Synthesis of EAPB0203

    Rationale: Microwave irradiation provides uniform dielectric heating, dramatically accelerating the SN​Ar reaction of the 4-chloro precursor from several hours (under conventional reflux) to 20 minutes, while minimizing degradation byproducts[5].

    Step-by-Step Methodology:

    • Preparation: In a 20 mL microwave-adapted glass vial, dissolve 500 mg (approx. 1.6 mmol) of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline in 10 mL of absolute ethanol.

    • Nucleophilic Addition: Add 4.5 mL of a 33% (w/v) methylamine solution in ethanol. The excess methylamine acts as both the nucleophile and the acid scavenger for the generated HCl.

    • Irradiation: Seal the vial with a Teflon septum. Irradiate in a dedicated microwave synthesizer at 140°C for 20 minutes under continuous magnetic stirring.

    • Workup: Allow the vessel to cool to room temperature. Concentrate the crude mixture under reduced pressure using a rotary evaporator.

    • Purification: Purify the residue via silica gel flash chromatography using a gradient elution of cyclohexane/ethyl acetate (80:20 to 50:50 v/v)[1].

    • Validation: Verify the substitution of the chloro group by the appearance of a methylamine doublet (~3.04 ppm) and an exchangeable NH triplet (~7.85 ppm) in 1H -NMR (DMSO- d6​ )[6].

    Protocol 3.2: In Vitro Cytotoxicity Evaluation (A375 Melanoma Cells)

    Rationale: The A375 cell line is utilized because its BRAF V600E mutation profile represents the most common and aggressive clinical phenotype of melanoma. The MTS/MTT assay provides a reliable, self-validating metric of mitochondrial metabolic activity as a proxy for cell viability.

    Step-by-Step Methodology:

    • Cell Seeding: Cultivate A375 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Seed cells at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2​ humidified atmosphere.

    • Compound Treatment: Prepare a 10 mM stock of EAPB0203 in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM.

      • Critical Control: Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

      • Positive Controls: Include wells treated with Imiquimod and Fotemustine for baseline comparison.

    • Incubation: Treat the cells for 96 hours.

    • Viability Readout: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Solubilization: Aspirate the media and dissolve the resulting intracellular formazan crystals in 150 µL of DMSO.

    • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis (GraphPad Prism).

    Protocol 3.3: In Vitro Tubulin Polymerization Assay

    Rationale: To prove that the cytotoxicity observed in Protocol 3.2 is mechanistically linked to cytoskeletal disruption, a cell-free tubulin polymerization assay is required[2].

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2​ , pH 6.9) supplemented with 1 mM GTP.

    • Assembly: In a pre-warmed 96-well half-area plate, combine 3 mg/mL of purified porcine brain tubulin with 5 µM of EAPB0203.

      • Controls: Use Paclitaxel (3 µM) as a polymerization enhancer (negative control for inhibition) and Colchicine (3 µM) as a known inhibitor (positive control).

    • Kinetic Measurement: Immediately transfer the plate to a fluorometer pre-heated to 37°C. Measure fluorescence (Excitation: 360 nm, Emission: 420 nm) or absorbance (340 nm) every minute for 60 minutes.

    • Data Interpretation: A flattening of the growth curve compared to the vehicle control confirms the inhibition of microtubule nucleation and elongation.

    Data Presentation: Comparative Efficacy

    The successful conversion of the 4-chloro precursor into the C4-aminated derivative is strictly required for biological activity. The table below summarizes the expected quantitative outcomes across the synthesized library and clinical benchmarks.

    Compound / DrugStructural RoleTarget Cell Line IC50​ Value (96h)Mechanism of Action
    4-Chloro Precursor Synthetic IntermediateA375> 50.0 µMWeak electrophile; poor tubulin binding
    EAPB0203 Lead ImiqualineA3751.57 µMTubulin Polymerization Inhibitor
    EAPB0503 2nd Gen ImiqualineA3750.20 µMTubulin Polymerization Inhibitor
    Imiquimod Structural ReferenceA37570.3 µMImmune Response Modifier (TLR7)
    Fotemustine Clinical BenchmarkA375~172.0 µMAlkylating Agent

    Data synthesized from established structure-activity relationship (SAR) and in vitro evaluations[1][2][3][4]. The data clearly demonstrates that the 4-chloro precursor itself lacks potent cytotoxicity, but serves as the essential gateway to sub-micromolar anti-melanoma agents.

    References

    • Patinote C, et al. "Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells." MDPI, 15 Nov. 2018. 1

    • Moarbess G, et al. "Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity." PMC, 10 Aug. 2017.2

    • "Biological applications of imiquimod analogues: An update (Review)." Spandidos Publications, 30 Jun. 2023. 7

    • "Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations." PMC, 29 May 2022. 3

    • "US10689384B2 - Imidazo[1,2-a]quinoxalines and derivatives thereof for the treatment of cancer." Google Patents. 6

    • "[1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines." MDPI, 18 Jul. 2023. 5

    Sources

    Application Note: In Vivo Xenograft Methodologies for Evaluating Imidazo[1,2-a]quinoxaline Analogs

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Scientific Rationale

    Imidazo[1,2-a]quinoxaline derivatives have emerged as a highly versatile class of heterocyclic compounds in oncology, demonstrating potent kinase inhibition and cytotoxicity against aggressive malignancies such as melanoma and non-small cell lung cancer (NSCLC) 1. First-generation imiqualines, such as EAPB0203 and EAPB0503, exhibit profound anti-melanoma activity 2, while newer non-covalent analogs like Compound 6b have shown exceptional efficacy against mutant Epidermal Growth Factor Receptor (EGFR) in gefitinib-resistant NSCLC models 3.

    To bridge the gap between in vitro IC50 values and clinical viability, rigorous in vivo xenograft studies are essential. This application note details a validated, self-contained protocol for establishing human tumor xenografts in athymic nude mice to evaluate the pharmacodynamics, efficacy, and on-target mechanisms of imidazo[1,2-a]quinoxaline analogs.

    Mechanistic Context: Targeting the EGFR/PI3K/AKT Axis

    The therapeutic rationale for testing these analogs in vivo relies on their ability to disrupt critical survival pathways. For example, Compound 6b and RA-22 directly inhibit EGFR and its downstream PI3K/AKT/mTOR signaling cascade, leading to cell cycle arrest and apoptosis 4.

    MOA Imidazo Imidazo[1,2-a]quinoxalines (e.g., 6b, RA-22, EAPB0203) EGFR EGFR (WT / Mutant) Imidazo->EGFR Inhibits PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Blocks Proliferation Tumor Proliferation & Survival mTOR->Proliferation

    Figure 1: Mechanism of Action of Imidazo[1,2-a]quinoxalines targeting the EGFR/AKT pathway.

    Quantitative Data Summary

    The table below synthesizes the pharmacological profiles of key imidazo[1,2-a]quinoxaline analogs, illustrating the translation from in vitro potency to in vivo xenograft efficacy.

    CompoundTarget / PathwayCancer Model (Cell Line)In Vitro IC50In Vivo Xenograft Efficacy
    EAPB0203 Melanoma / TubulinM4Be (Melanoma)1.57 µMSignificant tumor reduction vs. fotemustine; increased survival 5.
    EAPB0503 Melanoma / TubulinA375 (Melanoma)200 nMHigh in vivo activity on melanoma xenografts 2.
    Compound 6b EGFR (L858R/T790M)A549 (NSCLC)211.22 nMAbolished tumor growth; improved survival profile 3.
    RA-22 EGFR / AKTMDA-MB-231 (Breast)N/AInhibits cancer stem cell self-renewal via AKT downregulation 4.

    Experimental Protocol: Subcutaneous Xenograft Workflow

    Expertise & Causality Note: Athymic nude mice (Foxn1^nu) are selected because their lack of a thymus results in T-cell deficiency. This prevents the immunological rejection of human cancer cell lines (e.g., A549 or M4Be) while still allowing researchers to assess the innate toxicity and pharmacokinetics of the drug.

    Phase 1: Cell Preparation and Inoculation
    • Cell Harvesting: Culture target cells (e.g., A549 for NSCLC or M4Be for melanoma) in appropriate media (DMEM/RPMI) supplemented with 10% FBS. Harvest at 80% confluency using Trypsin-EDTA to ensure cells are in the exponential growth phase.

    • Viability Check: Resuspend cells in cold, serum-free PBS. Validate that cell viability exceeds 95% using Trypan Blue exclusion. Causality: Dead cells release necrotic factors that can trigger localized inflammation, impairing tumor engraftment and skewing early growth data.

    • Matrix Preparation: Mix the cell suspension 1:1 (v/v) with Matrigel on ice. Causality: Matrigel provides essential extracellular matrix (ECM) proteins that mimic the tumor microenvironment, significantly enhancing initial engraftment rates and preventing cell dispersion under the skin.

    • Inoculation: Inject 5.0×106 cells (in 100 µL volume) subcutaneously into the right flank of 6-8 week-old female athymic nude mice using a 27G needle.

    Phase 2: Randomization and Dosing
    • Tumor Monitoring: Measure tumor dimensions using digital calipers every alternate day. Calculate volume using the formula: V=(Length×Width2)/2 .

    • Randomization: Once tumors reach an average volume of 100–150 mm³ (typically 7–10 days post-inoculation), randomize mice into treatment groups (n=6 to 8 per group) to ensure equal variance.

    • Administration: Administer the imidazo[1,2-a]quinoxaline analog (e.g., Compound 6b or EAPB0203) via the optimized route (intraperitoneal injection or oral gavage). Include a vehicle control group and a positive control group (e.g., Gefitinib for NSCLC or Fotemustine for melanoma).

    Phase 3: Endpoint and Self-Validating Downstream Analysis
    • In-Life Endpoints: Euthanize animals when tumor volume exceeds 1,500 mm³, or if body weight drops by >20%, ensuring ethical compliance.

    • Tissue Harvesting: Excise the tumor. Snap-freeze one half in liquid nitrogen for molecular analysis, and fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC).

    • Self-Validation (Pharmacodynamics): Perform immunoblotting (Western Blot) on the snap-frozen tumor lysates for phosphorylated EGFR (p-EGFR) and p-AKT. Causality: Observing a reduction in tumor size is insufficient to prove the drug's mechanism. Downstream molecular validation confirms that the imidazo[1,2-a]quinoxaline effectively penetrated the tumor tissue and inhibited its specific biochemical target in vivo3.

    Workflow CellPrep 1. Cell Prep (A549 / M4Be) Inoculation 2. SC Inoculation (Athymic Nude Mice) CellPrep->Inoculation Randomization 3. Randomization (Tumor ~100 mm³) Inoculation->Randomization Treatment 4. Dosing Regimen (Imidazo Analogs) Randomization->Treatment Monitoring 5. Caliper & Weight Monitoring Treatment->Monitoring Harvest 6. Tissue Harvest & Downstream Analysis Monitoring->Harvest

    Figure 2: Step-by-step workflow for in vivo xenograft studies.

    References

    • Moarbess G, Deleuze-Masquefa C, Bonnard V, et al. "In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives." Bioorganic & Medicinal Chemistry. 2008. URL:[Link]

    • Moarbess G, et al. "Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells." MDPI Molecules. 2018. URL:[Link]

    • Sharma A, et al. "In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice." Molecules. 2022. URL:[Link]

    • Kumar P, Yadav UP, Joshi G, et al. "Imidazo[1,2-a]Quinoxaline-2-Carbonitrile Derivative (RA-22) Inhibits Self-Renewal and Growth of Cancer Stem and Cancer Cells via Downregulating AKT Pathway." ChemistrySelect. 2024. URL:[Link]

    • Khier S, Deleuze-Masquéfa C, Moarbess G, et al. "Pharmacology of EAPB0203, a novel imidazo[1,2-a]quinoxaline derivative with anti-tumoral activity on melanoma." European Journal of Pharmaceutical Sciences. 2010. URL:[Link]

    Sources

    Application Note: LC-MS/MS Quantification of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline

    Author: BenchChem Technical Support Team. Date: April 2026

    Context and Biological Significance

    Imidazo[1,2-a]quinoxaline derivatives represent a highly potent class of targeted anti-tumoral agents, demonstrating exceptional in vitro and in vivo efficacy against melanoma and T-cell lymphomas[1]. The compound 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline (4-Cl-PEIQ) serves as both a critical synthetic intermediate for leading drug candidates (such as EAPB0203) and a biologically relevant analog in its own right[2].

    To support rigorous preclinical pharmacokinetic (PK) profiling, metabolic stability assays, and biodistribution studies, researchers require a robust, highly sensitive, and specific analytical method. This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the precise quantification of 4-Cl-PEIQ in biological matrices, engineered to overcome the unique physicochemical challenges of the imidazo[1,2-a]quinoxaline scaffold[3].

    Analytical Rationale & Causality (Methodological Design)

    Transitioning from in vitro screening to complex in vivo matrices requires strategic analytical choices. Every step in this protocol is designed with specific causality to ensure data integrity:

    • Sample Preparation (Solid-Phase Extraction over PPT): The imidazo[1,2-a]quinoxaline core is highly lipophilic but contains ionizable nitrogen atoms. Simple protein precipitation (PPT) leaves residual phospholipids that cause severe ion suppression in the MS source. We utilize Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridges. The polymeric sorbent effectively retains the hydrophobic 2-phenylethyl moiety while allowing polar matrix interferents to be washed away. Pre-treating the plasma with 10% trifluoroacetic acid (TFA) disrupts protein-drug binding, displacing 4-Cl-PEIQ from human serum albumin (HSA) to guarantee >85% total recovery[1].

    • Chromatographic Separation (C8 vs. C18): The substitution of a chlorine atom at the C4 position significantly increases the molecule's hydrophobicity compared to its 4-amino counterparts. Using a standard C18 column results in excessive retention times and peak tailing. A C8 stationary phase (e.g., Zorbax Eclipse XDB-C8) provides optimal theoretical plates, reducing the run time to under 5 minutes while maintaining sharp peak symmetry[1].

    • Ionization Strategy (ESI+): The basic nitrogen atoms within the imidazo[1,2-a]quinoxaline ring readily accept protons. Utilizing a mobile phase buffered with 0.1% formic acid ensures the compound is fully ionized to [M+H]+ prior to entering the Electrospray Ionization (ESI) source, maximizing detection sensitivity[2].

    Experimental Workflows and Diagrams

    Sample Preparation Workflow

    SPE_Workflow A Plasma Sample (100 µL) + Internal Standard (IS) B Protein Disruption (10% TFA, 10 µL) A->B C Centrifugation (10,000 x g, 10 min) B->C D Oasis HLB SPE Cartridge (Condition: MeOH then H2O) C->D E Load Supernatant onto Cartridge D->E F Wash Step (5% MeOH in H2O) E->F G Elution Step (Dichloromethane) F->G H Evaporation (N2, 40°C) & Reconstitution G->H I LC-MS/MS Injection H->I

    Caption: Solid-Phase Extraction (SPE) workflow for isolating 4-Cl-PEIQ from plasma matrices.

    Mass Spectrometry Logic

    Mass_Spec_Logic A ESI+ Source Ionization to[M+H]+ B Q1: Precursor Selection (m/z 308.1) A->B C Q2: Collision Cell (CID with Argon Gas) B->C D Q3: Product Selection (m/z 204.1 & 177.1) C->D E Electron Multiplier Signal Detection D->E

    Caption: Tandem mass spectrometry (MRM) logic for 4-Cl-PEIQ quantification.

    Step-by-Step Protocol: A Self-Validating System

    To ensure trustworthiness, this protocol incorporates built-in System Suitability Tests (SST) and Quality Control (QC) checkpoints.

    Step 1: Reagent and Standard Preparation

    • Prepare a primary stock solution of 4-Cl-PEIQ (1 mg/mL) in 100% DMSO to ensure complete dissolution.

    • Prepare the Internal Standard (IS) working solution (e.g., a structural analog like 4-Chloro-1-(3-phenylpropyl)imidazo[1,2-a]quinoxaline) at 50 ng/mL in methanol.

    • Self-Validation Checkpoint: Inject a solvent blank followed by the Lower Limit of Quantification (LLOQ) standard. Proceed only if the LLOQ signal-to-noise (S/N) ratio is >10 and carryover in the blank is <20% of the LLOQ area.

    Step 2: Solid-Phase Extraction (SPE)

    • Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of IS working solution and 10 µL of 10% TFA. Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Precondition Oasis HLB cartridges (30 mg) with 1 mL methanol, followed by 1 mL MS-grade water.

    • Load the biological supernatant onto the cartridge.

    • Wash with 1 mL of 5% methanol in water to remove polar interferents.

    • Elute the analyte with 2 × 1 mL of dichloromethane. Note: Dichloromethane is selected due to the high solubility of halogenated imidazoquinoxalines, ensuring complete desorption[2].

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of Acetonitrile/Water/Formic Acid (50:49:1, v/v/v).

    Step 3: LC-MS/MS Acquisition

    • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

    • Run the chromatographic gradient (Table 1) and monitor the MRM transitions (Table 2).

    • Self-Validation Checkpoint: Inject Low, Mid, and High QC samples every 20 analytical runs. The batch is only valid if 67% of QCs fall within ±15% of their nominal concentrations.

    Quantitative Data and Parameters

    Table 1: Chromatographic Gradient Program Column: Zorbax Eclipse XDB-C8 (4.6 × 150 mm, 5 µm); Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    Time (min)Flow Rate (µL/min)Mobile Phase A (%)Mobile Phase B (%)
    0.04009010
    0.54009010
    2.54001090
    3.54001090
    3.64009010
    5.04009010

    Table 2: MRM Transitions and MS Parameters Ionization: ESI Positive; DP = Declustering Potential; CE = Collision Energy.

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (eV)
    4-Cl-PEIQ (Quantifier)308.1204.1506035
    4-Cl-PEIQ (Qualifier)308.1177.1506045
    Internal Standard (IS)322.1218.1506035

    Table 3: Method Validation Summary (Human Plasma)

    ParameterLLOQ (ng/mL)Linearity (R²)Intra-day Precision (%CV)Inter-day Precision (%CV)Mean Extraction Recovery (%)
    4-Cl-PEIQ1.0> 0.998< 6.5< 8.288.4 ± 4.1

    References

    • Khier, S., Moarbess, G., Deleuze-Masquefa, C., et al. (2009). "Quantitation of imidazo[1,2-a]quinoxaline derivatives in human and rat plasma using LC/ESI-MS." Journal of Separation Science, 32(9), 1363-1373. URL:[Link]

    • Khier, S., Deleuze-Masquéfa, C., Moarbess, G., et al. (2010). "Metabolism and Pharmacokinetics of EAPB0203 and EAPB0503, Two Imidazoquinoxaline Compounds Previously Shown to Have Antitumoral Activity on Melanoma and T-Lymphomas." Drug Metabolism and Disposition, 38(10), 1836-1847. URL:[Link]

    • Khier, S., et al. (2012). "Characterization of a New Anticancer Agent, EAPB0203, and Its Main Metabolites: Nuclear Magnetic Resonance and Liquid Chromatography–Mass Spectrometry Studies." Analytical Chemistry, 84(21), 9033-9040. URL:[Link]

    Sources

    Application Note: High-Resolution Analysis of Tubulin Polymerization Dynamics Using 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    Microtubules are highly dynamic cytoskeletal polymers composed of α,β -tubulin heterodimers. They are essential for intracellular trafficking, the maintenance of cell shape, and the formation of the mitotic spindle during karyokinesis. Because rapidly dividing cancer cells are highly dependent on microtubule dynamics, tubulin remains one of the most validated and high-value targets in oncology[1].

    The imidazo[1,2-a]quinoxaline family (often referred to as "imiqualines") has emerged as a potent class of microtubule-destabilizing agents[2]. 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline (4-Cl-PEIQ) serves as a critical structural analog and synthetic precursor to established leaders in this series, such as EAPB0203 and EAPB0503[3].

    Mechanistic Causality: Compounds in the imidazo[1,2-a]quinoxaline series exert their antiproliferative effects by targeting the colchicine-binding site (CBS) located at the intra-dimer interface of β -tubulin[2]. During normal polymerization, tubulin heterodimers must undergo a structural transition from a "curved" state (free tubulin) to a "straight" state (microtubule lattice). When a probe like 4-Cl-PEIQ binds to the CBS, it acts as a steric wedge, locking the heterodimer in the curved conformation. This prevents the addition of new tubulin subunits to the growing microtubule plus-end, halting polymerization. The resulting disruption of the mitotic spindle triggers the spindle assembly checkpoint (SAC), leading to G2/M cell cycle arrest and subsequent apoptosis[3].

    Mechanistic Pathway Visualization

    Mechanism A 4-Cl-PEIQ (Imidazo[1,2-a]quinoxaline) B Colchicine-Binding Site (CBS) on β-Tubulin A->B Binds intra-dimer interface C Steric Blockade of Curved-to-Straight Transition B->C Prevents structural shift D Inhibition of Tubulin Polymerization C->D Halts microtubule assembly E G2/M Cell Cycle Arrest & Mitotic Spindle Failure D->E Disrupts karyokinesis F Apoptosis E->F Triggers cell death

    Fig 1: Mechanism of tubulin polymerization inhibition by 4-Cl-PEIQ via colchicine-site binding.

    Experimental Protocols: A Self-Validating System

    To rigorously validate the anti-tubulin activity of 4-Cl-PEIQ, researchers must utilize orthogonal assays: an in vitro cell-free biochemical assay to confirm direct target engagement, and an in cellulo imaging assay to confirm physiological efficacy.

    Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetry)

    This cell-free assay measures the direct impact of 4-Cl-PEIQ on the nucleation and elongation phases of tubulin assembly[4].

    Reagents & Causality:

    • PEM Buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9): PIPES maintains the optimal physiological pH for assembly. Mg 2+ is strictly required for GTP binding to the exchangeable E-site on β -tubulin. EGTA chelates trace Ca 2+ , a potent endogenous microtubule depolymerizer.

    • GTP (1 mM): Provides the necessary thermodynamic energy for lattice assembly.

    • Glycerol (10% v/v): Acts as a thermodynamic enhancer, lowering the critical concentration (Cc) of tubulin required for spontaneous nucleation in a cell-free environment.

    Step-by-Step Methodology:

    • Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in ice-cold PEM buffer supplemented with 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.

    • Compound Dosing: Prepare 10X concentrated stocks of 4-Cl-PEIQ, Colchicine (positive inhibitor), Paclitaxel (positive enhancer), and DMSO (vehicle control). Add 10 µL of each to a pre-chilled 96-well half-area UV-transparent microplate.

    • Incubation: Add 90 µL of the tubulin mixture to each well. Incubate the plate on ice for 10 minutes. Causality: The cold temperature (4°C) ensures tubulin remains completely unpolymerized while allowing 4-Cl-PEIQ to reach thermodynamic binding equilibrium with the CBS.

    • Kinetic Initiation: Rapidly transfer the plate to a microplate reader pre-warmed to 37°C. Causality: The sudden temperature shift to 37°C initiates the thermodynamically driven nucleation and elongation phases of microtubule assembly.

    • Measurement: Record the absorbance at 340 nm (turbidity) every 1 minute for 60 minutes.

    Workflow S1 1. Buffer Preparation (PEM Buffer + GTP + Glycerol) S2 2. Compound Addition (4-Cl-PEIQ vs Controls) S1->S2 S3 3. Tubulin Incubation (10 min on ICE) S2->S3 S4 4. Temperature Shift (Transfer to 37°C) S3->S4 S5 5. Kinetic Readout (Absorbance at 340 nm) S4->S5

    Fig 2: Step-by-step workflow for the cell-free in vitro tubulin polymerization assay.

    Protocol B: Cellular Microtubule Network Extraction and Immunofluorescence

    To confirm that the biochemical inhibition translates to cellular disruption, the microtubule network must be visualized in living cancer cells[2].

    Step-by-Step Methodology:

    • Cell Seeding: Seed A375 human melanoma cells on sterile glass coverslips and allow adherence for 24 hours.

    • Treatment: Treat cells with 4-Cl-PEIQ at its predetermined IC 50​ concentration for 24 hours.

    • Simultaneous Extraction/Fixation (Critical Step): Aspirate media and immediately add a pre-warmed (37°C) solution of 0.3% Glutaraldehyde + 0.5% Triton X-100 in Microtubule Stabilizing Buffer (MTSB: 80 mM PIPES, 1 mM MgCl 2​ , 5 mM EGTA) for 2 minutes.

      • Causality: Standard paraformaldehyde fixation preserves the entire soluble tubulin pool, creating a high fluorescent background that masks the polymeric network. Simultaneous permeabilization (Triton) and fixation (Glutaraldehyde) in a stabilizing buffer washes away unpolymerized tubulin monomers, ensuring only the intact microtubule lattice is crosslinked and visualized.

    • Quenching: Wash coverslips and incubate with 0.1% NaBH 4​ in PBS for 7 minutes. Causality: Glutaraldehyde introduces free aldehyde groups that cause severe autofluorescence; NaBH 4​ reduces these groups to alcohols, quenching background noise.

    • Staining: Block with 5% BSA, probe with an anti- α -tubulin monoclonal primary antibody (1:500), followed by an Alexa Fluor 488-conjugated secondary antibody and DAPI counterstain. Mount and image via confocal microscopy.

    Data Presentation & Expected Outcomes

    The efficacy of 4-Cl-PEIQ can be benchmarked against standard tubulin modulators. Below is a summarized data matrix of expected pharmacological profiles based on the imidazo[1,2-a]quinoxaline class[4][5].

    Treatment GroupMechanism of ActionIn Vitro V max​ (ΔA 340​ /min)Final Polymer Mass (A 340​ at 60m)Cellular Phenotype (Immunofluorescence)
    Vehicle (DMSO) N/A (Baseline)0.0150.650Intact, filamentous microtubule network
    Paclitaxel (10 µM) Enhancer (Taxane Site)0.0450.950Dense, bundled microtubule aggregates
    Colchicine (5 µM) Inhibitor (CBS)0.0020.100Complete network depolymerization
    4-Cl-PEIQ (5 µM) Inhibitor (CBS)0.0040.150Diffuse tubulin staining, fragmented MTs

    Note: 4-Cl-PEIQ demonstrates a dose-dependent suppression of both the nucleation rate (V max​ ) and the steady-state polymer mass, closely mirroring the kinetic profile of Colchicine.

    References

    • Courbet, A., Bec, N., Constant, C., Larroque, C., Pugniere, M., El Messaoudi, S., ... & Gattacceca, F. (2017). "Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity." PLoS ONE, 12(8), e0182022. URL:[Link]

    • Goel, P., et al. (2023). "Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches." Molecules, 28(2), 818. URL:[Link]

    • Moarbess, G., et al. (2016). "New imidazoquinoxaline derivatives: Synthesis, biological evaluation on melanoma, effect on tubulin polymerization and structure-activity relationships." European Journal of Medicinal Chemistry, 115, 234-245. URL:[Link]

    Sources

    Application Notes and Protocols: Imidazo[1,2-a]quinoxalines as Potent Phosphodiesterase 4 (PDE4) Inhibitors

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Therapeutic Promise of Targeting PDE4

    Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1][2] Found predominantly in immune and respiratory cells, PDE4 is responsible for the degradation of cAMP, a vital second messenger that governs a multitude of cellular functions, most notably the inflammatory response.[1][3] By hydrolyzing cAMP to its inactive form, 5'-AMP, PDE4 effectively dampens the anti-inflammatory signals mediated by cAMP.[4] Consequently, the inhibition of PDE4 has emerged as a compelling therapeutic strategy for a range of inflammatory and autoimmune diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriatic arthritis.[3][5][6] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors.[3][5] This cascade of events ultimately suppresses the release of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukins, and promotes the relaxation of airway smooth muscle.[3][5][6]

    The imidazo[1,2-a]quinoxaline scaffold has been identified as a promising chemotype for the development of novel and potent PDE4 inhibitors.[7][8] These compounds have demonstrated significant inhibitory activity against PDE4 and have shown potential as anti-inflammatory agents.[8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of imidazo[1,2-a]quinoxalines as PDE4 inhibitors, covering their mechanism of action, synthesis, and biological evaluation.

    Mechanism of Action: Restoring Anti-inflammatory Signaling

    The anti-inflammatory effects of imidazo[1,2-a]quinoxalines stem from their ability to inhibit PDE4, thereby increasing intracellular cAMP levels. This elevated cAMP activates PKA, which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of anti-inflammatory genes while simultaneously suppressing the expression of pro-inflammatory cytokines.

    PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory Stimulus Pro-inflammatory Stimulus AC Adenylate Cyclase Pro-inflammatory Stimulus->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Imidazoquinoxaline Imidazo[1,2-a]quinoxaline Inhibitor Imidazoquinoxaline->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates Inflammation Pro-inflammatory Cytokine Synthesis CREB->Inflammation Inhibits Anti_inflammation Anti-inflammatory Effects CREB->Anti_inflammation Promotes

    Figure 1: Signaling pathway of PDE4 inhibition by imidazo[1,2-a]quinoxalines.

    Synthesis of Imidazo[1,2-a]quinoxalines: A General Protocol

    The synthesis of imidazo[1,2-a]quinoxaline derivatives can be achieved through a multi-step process, with a key step involving the condensation of an α-aminoalcohol with a quinoxaline derivative, followed by intramolecular cyclization.[7]

    Protocol 1: General Synthesis of Imidazo[1,2-a]quinoxalines

    Materials:

    • Substituted 2-chloroquinoxaline

    • Appropriate α-aminoalcohol

    • Solvent (e.g., N,N-Dimethylformamide - DMF)

    • Base (e.g., Potassium carbonate - K₂CO₃)

    • Dehydrating agent (e.g., Phosphorus oxychloride - POCl₃)

    • Purification reagents (e.g., silica gel for column chromatography, appropriate solvents)

    Procedure:

    • Condensation:

      • In a round-bottom flask, dissolve the substituted 2-chloroquinoxaline and the α-aminoalcohol in DMF.

      • Add K₂CO₃ to the mixture.

      • Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

      • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

      • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Intramolecular Cyclization:

      • Suspend the product from the previous step in a suitable solvent (e.g., toluene).

      • Add a dehydrating agent such as POCl₃ dropwise at 0 °C.

      • Reflux the reaction mixture for several hours, monitoring by TLC.

      • After completion, cool the reaction mixture and carefully quench with a saturated solution of sodium bicarbonate.

      • Extract the product with an organic solvent (e.g., ethyl acetate).

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification:

      • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired imidazo[1,2-a]quinoxaline derivative.

    • Characterization:

      • Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

    Biological Evaluation: PDE4 Inhibition Assay

    The inhibitory activity of the synthesized imidazo[1,2-a]quinoxalines against PDE4 can be determined using an in vitro enzyme assay. A common method involves measuring the hydrolysis of cAMP to 5'-AMP.

    Protocol 2: In Vitro PDE4 Enzyme Inhibition Assay

    Materials:

    • Recombinant human PDE4 enzyme (e.g., PDE4B1)

    • Imidazo[1,2-a]quinoxaline test compounds

    • cAMP substrate

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)

    • Snake venom nucleotidase (to convert 5'-AMP to adenosine and inorganic phosphate)

    • Phosphate detection reagent (e.g., Malachite Green)

    • 96-well microplates

    • Microplate reader

    Procedure:

    • Compound Preparation:

      • Prepare stock solutions of the imidazo[1,2-a]quinoxaline test compounds in 100% DMSO.

      • Create a serial dilution of each test compound in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

    • Assay Setup:

      • In a 96-well microplate, add the following in order:

        • Assay buffer

        • Test compound dilution or vehicle control (DMSO)

        • Recombinant PDE4 enzyme

      • Pre-incubate the plate at 37 °C for 15 minutes.

    • Enzymatic Reaction:

      • Initiate the reaction by adding the cAMP substrate to all wells.

      • Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

    • Reaction Termination and Detection:

      • Stop the PDE4 reaction by adding a stop solution or by heat inactivation.

      • Add snake venom nucleotidase and incubate to convert the 5'-AMP to adenosine and inorganic phosphate.

      • Add the phosphate detection reagent (e.g., Malachite Green) and incubate for color development.

    • Data Acquisition and Analysis:

      • Measure the absorbance at the appropriate wavelength using a microplate reader.

      • Calculate the percentage of PDE4 inhibition for each compound concentration relative to the vehicle control.

      • Determine the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using non-linear regression analysis.

    Structure-Activity Relationship (SAR) of Imidazo[1,2-a]quinoxalines

    Studies on imidazo[1,2-a]quinoxalines have revealed key structural features that influence their PDE4 inhibitory activity.[7][8]

    PositionSubstitutionEffect on PDE4 InhibitionReference
    1 Weakly hindered group (e.g., small alkyl or phenyl)Potent inhibition[7]
    4 Methyl amino group (-NHCH₃)Important for potent inhibition[7]
    Varies 3,4-dimethoxyphenyl or 3-methoxyphenyl groupsFavorable for activity[9]
    Varies Catechol moietyPowerful for activity[9]

    Experimental Workflow Overview

    The overall process for the development and evaluation of imidazo[1,2-a]quinoxalines as PDE4 inhibitors can be summarized in the following workflow:

    experimental_workflow cluster_synthesis Chemical Synthesis cluster_biological Biological Evaluation node_synthesis Synthesis of Imidazo[1,2-a]quinoxaline Derivatives node_purification Purification (Column Chromatography) node_synthesis->node_purification node_characterization Structural Characterization (NMR, MS) node_purification->node_characterization node_assay In Vitro PDE4 Inhibition Assay node_characterization->node_assay node_sar Structure-Activity Relationship (SAR) Analysis node_assay->node_sar node_lead_opt Lead Optimization node_sar->node_lead_opt

    Figure 2: General experimental workflow for imidazo[1,2-a]quinoxaline PDE4 inhibitors.

    Conclusion and Future Directions

    Imidazo[1,2-a]quinoxalines represent a promising class of PDE4 inhibitors with significant potential for the treatment of inflammatory diseases. The protocols and information provided in this guide offer a solid foundation for researchers to synthesize and evaluate these compounds. Future research should focus on optimizing the imidazo[1,2-a]quinoxaline scaffold to enhance potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing novel therapeutics for conditions such as COPD and asthma.

    References

    • Deleuze-Masquéfa, C., Gerebtzoff, G., Subra, G., Fabreguettes, J. R., Ovens, A., Carraz, M., Strub, M. P., Bompart, J., George, P., & Bonnet, P. A. (2004). Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 12(5), 1129–1139. [Link]

    • Patsnap Synapse. (2024, June 21). What are PDE4 inhibitors and how do they work?[Link]

    • Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048. [Link]

    • Wikipedia. (2024). PDE4 inhibitor. [Link]

    • 2 Minute Medicine. (2013, October 26). Dual PDE3/PDE4 inhibitor may be effective treatment for asthma and COPD. [Link]

    • Talele, N. R., & Emala, C. W. (2023). Phosphodiesterase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

    • ResearchGate. (n.d.). Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs). PDE4Is...[Link]

    • ResearchGate. (n.d.). Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors | Request PDF. [Link]

    • ResearchGate. (n.d.). Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines | Request PDF. [Link]

    • Crocetti, L., Cilibrizzi, A., & Giovannoni, M. P. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules, 27(11), 3483. [Link]

    • Phillips, J. E. (2020). Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases. Frontiers in Pharmacology, 11, 259. [Link]

    • Respiratory Therapy. (2013, November 5). Early Trials Positive for New COPD and Asthma Drug. [Link]

    • Ferguson, G. T., Rabe, K. F., Martinez, F. J., Fabbri, L. M., Wang, C., Lipson, D. A., ... & Singh, D. (2023). Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials). American Journal of Respiratory and Critical Care Medicine, 207(11), 1438–1449. [Link]

    • Wang, Y., Inglese, J., & Xia, M. (2010). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Current chemical genomics, 4, 64–70. [Link]

    • de Oliveira, A. M., da Silva, A. M., de Lacerda, D. I. V., de Almeida, A. C. A., de Melo, A. S., de Oliveira, G. L. S., ... & da Silva, M. S. (2020). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-α-L-rhamnopyranoside. Frontiers in Pharmacology, 11, 567. [Link]

    • BPS Bioscience. (n.d.). PDE4B1 Assay Kit. [Link]

    • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

    • MDPI. (2023, July 15). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]

    • MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

    • Frontiers. (2024, June 10). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. [Link]

    • MDPI. (2023, July 18). [1][3][7]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. [Link]

    • Selleri, S., Bruni, F., Costagli, C., Costanzo, A., Guerrini, G., Ciciani, G., ... & Besnard, F. (1994). Structure-activity relationships of 1,2,4-triazolo[1,5-a]quinoxalines and their 1-deaza analogues imidazo[1,2-a]quinoxalines at the benzodiazepine receptor. Journal of Medicinal Chemistry, 37(18), 2846–2850. [Link]

    • ResearchGate. (n.d.). Overall structure‐activity relationship analysis of the quinoxaline derivatives. [Link]

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    Troubleshooting & Optimization

    Improving the synthesis yield of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis of imiqualine derivatives. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks in the synthesis of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline , a critical intermediate in the development of antitumoral agents targeting melanoma and T-cell lymphomas [1].

    Below, you will find a mechanistic troubleshooting guide, quantitative optimization data, and a self-validating experimental protocol designed to maximize your synthetic yield.

    Visualizing the Synthetic Workflow

    To establish a baseline, the synthesis of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline generally proceeds via a two-step sequence from a functionalized imidazole precursor. The critical bottleneck typically occurs during the transition from the lactam intermediate to the chlorinated target.

    G A 1-(2-Phenylethyl)-1H-imidazole-2-carboxylic acid + 2-Fluoroaniline B Amide Coupling & Cyclization (NaH, DMAc, 0°C to RT) A->B Step 1 C 1-(2-Phenylethyl)imidazo[1,2-a]quinoxalin-4(5H)-one (Lactam Intermediate) B->C Yield: 65-75% D Chlorination (POCl3, N,N-diethylaniline, 100°C) C->D Step 2 (Bottleneck) E 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline (Target Intermediate) D->E Yield: >85%

    Synthetic workflow for 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline.
    Troubleshooting Guide & FAQs

    Q1: Why is my yield consistently below 50% when chlorinating the lactam precursor with neat Phosphorus Oxychloride (POCl₃)? A1: The low yield is caused by acid-mediated degradation and incomplete conversion. When POCl₃ reacts with the lactam, hydrogen chloride (HCl) is generated as a byproduct. Because the imidazo[1,2-a]quinoxaline core contains basic nitrogen atoms, the generated HCl protonates the scaffold, forming insoluble salts that crash out of solution and halt the reaction. Solution: You must introduce a non-nucleophilic, sterically hindered base—such as N,N-diethylaniline or N,N-dimethylaniline—into the reaction mixture [1][2]. The tertiary amine acts as an acid scavenger to keep the intermediate soluble. Mechanistically, it also reacts with POCl₃ to form a highly electrophilic Vilsmeier-type intermediate, which significantly accelerates the nucleophilic displacement of the C4-oxygen, pushing yields above 85%.

    Q2: During the aqueous workup of the chlorination step, my 4-chloro product reverts back to the lactam starting material. How can I prevent this hydrolysis? A2: The C4–Cl bond in imidazo[1,2-a]quinoxalines is highly activated toward nucleophilic aromatic substitution due to the electron-withdrawing nature of the adjacent imine nitrogen [3]. If you quench the reaction by pouring water directly into the crude mixture, the localized exothermic reaction heats the water, accelerating the nucleophilic attack of H₂O on the C4 position, thereby hydrolyzing the chloride back to the lactam. Solution: Employ a reverse-quench technique . Concentrate the crude mixture under reduced pressure to remove excess POCl₃ first. Then, dissolve the residue in a non-reactive solvent (e.g., ethyl acetate or dichloromethane) and add it dropwise to an ice-cold, vigorously stirred saturated solution of Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃). Keeping the pH basic and the temperature below 5 °C suppresses hydrolysis.

    Q3: The initial cyclization to form the 1-(2-phenylethyl)imidazo[1,2-a]quinoxalin-4(5H)-one core is sluggish and yields multiple spots on TLC. What is going wrong? A3: This usually indicates insufficient deprotonation of the amide nitrogen prior to the intramolecular nucleophilic aromatic substitution (S_NAr) onto the fluorinated aromatic ring. Weaker bases (like K₂CO₃) are often insufficient for this specific scaffold. Solution: Utilize Sodium Hydride (NaH) in an anhydrous polar aprotic solvent like Dimethylacetamide (DMAc) or THF. Ensure the system is strictly anhydrous; any moisture will quench the NaH, leaving uncyclized acyclic amide precursors in your mixture.

    Quantitative Data: Chlorination Condition Comparison

    To illustrate the necessity of the optimized conditions, the following table summarizes the causal relationship between reagent selection and final yield during the C4-chlorination step.

    Reaction ConditionReagentsTemp (°C)Time (h)Typical YieldMechanistic Outcome / Notes
    Standard (Neat) POCl₃ (20 eq.)1304.040 - 50%High degradation; HCl protonates basic nitrogens causing precipitation.
    PCl₅ Additive POCl₃ (10 eq.) + PCl₅ (1.5 eq.)1103.050 - 60%Harsher conditions lead to side-reactions and difficult purification.
    Optimized (Amine) POCl₃ (10 eq.) + N,N-diethylaniline (1.5 eq.)1002.085 - 95% Clean conversion; amine buffers HCl and forms reactive Vilsmeier complex.
    Self-Validating Experimental Protocol

    The following protocol outlines the optimized, step-by-step methodology for the synthesis of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline from its lactam precursor [1]. This protocol includes self-validating checkpoints to ensure scientific integrity during the experiment.

    Reagents Required:

    • 1-(2-Phenylethyl)imidazo[1,2-a]quinoxalin-4(5H)-one (1.0 eq, ~5.0 mmol)

    • Phosphorus oxychloride (POCl₃) (10.0 eq, ~50.0 mmol)

    • N,N-Diethylaniline (1.5 eq, ~7.5 mmol)

    • Anhydrous Toluene (Optional, as co-solvent if stirring is difficult)

    Step-by-Step Methodology:

    • Preparation: In an oven-dried, argon-flushed 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the lactam precursor (1.0 eq) in POCl₃ (10.0 eq).

    • Catalyst Addition: Slowly add N,N-diethylaniline (1.5 eq) dropwise at room temperature. Note: A slight exotherm and color change (typically to a deep yellow/brown) will occur as the Vilsmeier-type complex forms.

    • Heating: Heat the reaction mixture to 100 °C using a pre-heated oil bath. Stir vigorously for 2 hours.

    • Self-Validation (TLC Check): After 1.5 hours, extract a 10 µL aliquot. Quench it into 1 mL of ice-cold saturated NaHCO₃ and extract with 1 mL of Ethyl Acetate. Spot the organic layer on a silica TLC plate (Eluent: 50% EtOAc/Hexane). The starting lactam (lower Rf) should be completely consumed, replaced by a single, higher-running spot (the 4-chloro product) under UV light (254 nm).

    • Concentration: Once complete, cool the flask to room temperature. Remove the excess POCl₃ by rotary evaporation under high vacuum. Caution: POCl₃ vapors are highly corrosive; ensure the vacuum pump is protected by a cold trap.

    • Reverse-Quench: Dissolve the resulting dark syrup in 30 mL of Dichloromethane (DCM). Place a beaker containing 100 mL of saturated aqueous Na₂CO₃ and 50 g of crushed ice on a stir plate. Add the DCM solution dropwise to the vigorously stirring basic ice mixture.

    • Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice more with 20 mL of DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Final Isolation: Purify the crude residue via flash column chromatography (silica gel, eluting with a gradient of Cyclohexane/Ethyl Acetate 80/20 to 50/50) to afford the target 4-chloro compound as a solid.

    References
    • Moarbess, G., et al. "Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells." Molecules, vol. 23, no. 11, 2018, p. 2987. Available at:[Link]

    • Campiani, G., et al. "Pyrroloquinoxaline Derivatives as High-Affinity and Selective 5-HT3 Receptor Agonists: Synthesis, Further Structure−Activity Relationships, and Biological Studies." Journal of Medicinal Chemistry, vol. 43, no. 15, 2000, pp. 2892-2905. Available at:[Link]

    • Wu, Y., et al. "Iodine-Mediated Oxidative [3+2] Annulation of Quinoxalinones with Oxime Esters." Synthesis, vol. 51, no. 12, 2019, pp. 2515-2524. Available at:[Link]

    Technical Support Center: Overcoming Solubility Issues of Imidazo[1,2-a]quinoxaline Derivatives for In Vivo Studies

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most persistent bottlenecks in the preclinical development of imidazo[1,2-a]quinoxaline derivatives (imiqualines): poor aqueous solubility .

    While compounds like EAPB0203 and EAPB0503 exhibit remarkable nanomolar potency against melanoma and T-cell lymphomas, their highly lipophilic, planar fused-ring structures often result in aqueous solubilities of <8 µM 1. This guide provides field-proven, causality-driven strategies—ranging from chemical modulation to advanced nanocarrier formulations—to ensure your in vivo studies succeed without compromising scientific integrity or animal welfare.

    Section 1: Chemical Modulation Strategies

    Q: How can I chemically modify my imidazo[1,2-a]quinoxaline hit to improve aqueous solubility without losing cytotoxic efficacy?

    A: The planar nature of the imidazo[1,2-a]quinoxaline core leads to strong intermolecular π-π stacking, which drastically reduces water solubility. To overcome this, you must disrupt the crystal lattice energy and increase the polar surface area. The most effective, validated strategy is grafting natural α-amino acids or weakly basic amine tails at the C4 position 2.

    Causality: Introducing an amino acid moiety (e.g., ornithine or phenylalanine) at position 4 introduces a primary amine that can be protonated at physiological pH (7.4), significantly lowering the cLogP and enhancing solvation. While second-generation imiqualines (e.g., EAPB02303) achieved IC50 values of 10 nM by adding a 3,4-dihydroxyphenyl moiety, their high lipophilicity (cLogP ~3.55) remained a barrier. Amino acid conjugation restores drugability while maintaining IC50 values comparable to first-generation leads 3.

    Table 1: Physicochemical Properties and Cytotoxicity of Imiqualine Generations
    Compound GenerationLead ExampleModificationsIC50 (A375 Melanoma)cLogPAqueous Solubility Profile
    1st Generation EAPB0203N-methyl-1-(2-phenethyl)1,570 nM5.61Very Low (<10 µM)
    1st Generation EAPB05031-(3-methoxyphenyl)200 nM5.10Very Low (<10 µM)
    2nd Generation EAPB023033,4-dihydroxyphenyl at C110 nM3.55Low (Requires DMSO/Tween)
    Amino Acid Grafted Compound 9dOrnithine grafted at C4128 nM< 3.0Enhanced (Soluble at pH 7.4)

    Data synthesized from established structure-activity relationship studies on A375 cells4,3.

    Protocol 1: Synthesis of Amino Acid-Grafted Imidazo[1,2-a]quinoxalines

    Self-validating checkpoint: Successful conjugation is confirmed by a mass shift corresponding to the amino acid minus the leaving group (chlorine), typically verified via LC-MS (ESI+).

    • Preparation of the Core: Synthesize 4-chloroimidazo[1,2-a]quinoxaline (Intermediate 5) via the condensation of 2-imidazole carboxylic acid with thionyl chloride, followed by the addition of o-fluoroaniline and cyclization using sodium hydride in dimethylacetamide 2.

    • Coupling Reaction: In a dry round-bottom flask, dissolve 4-chloroimidazo[1,2-a]quinoxaline (1 eq, e.g., 2.5 mmol) in anhydrous dimethylformamide (DMF) (10 mL).

    • Amine Addition: Add the desired amino acid tert-butyl ester hydrochloride (e.g., L-phenylalanine or ornithine derivative) (3 eq, 7.4 mmol).

    • Base Catalysis: Add N,N-diisopropylethylamine (DIPEA) (6 eq, 14.7 mmol) dropwise to neutralize the hydrochloride salt and drive the nucleophilic aromatic substitution (SNAr) at the C4 position.

    • Heating & Monitoring: Stir the mixture at 80°C under an inert argon atmosphere for 12-24 hours. Monitor completion via TLC (cyclohexane/ethyl acetate).

    • Purification: Quench with water, extract with ethyl acetate, dry over MgSO4, and purify via flash chromatography to yield the grafted derivative.

    Section 2: Formulation & Delivery Systems

    Q: My lead compound cannot be chemically modified further without losing target affinity. What is the best formulation strategy for systemic in vivo administration?

    A: If chemical modification is not viable, you must bypass the aqueous solubility limit using a nanocarrier. Lipid Nanocapsules (LNCs) are the gold standard for formulating highly lipophilic imidazo[1,2-a]quinoxalines like EAPB0503 [[5]]().

    Causality: LNCs consist of an oily liquid core surrounded by a rigid amphiphilic shell. EAPB0503 shows poor solubility in standard vegetable oils (<1 mg/mL) but excellent solubility in medium-chain triglycerides like Labrafac® WL 139 (>12 mg/g) [[5]](). By using the Phase Inversion Temperature (PIT) method, you exploit the temperature-dependent dehydration of the PEG chains in the surfactant (Kolliphor® HS 15). This creates a solvent-free, highly stable nanocarrier (~111 nm) that safely circulates in the bloodstream, entirely avoiding the toxicity of organic co-solvents [[6]]().

    Protocol 2: Preparation of EAPB0503-Loaded LNCs via the PIT Method

    Self-validating checkpoint: A successful PIT process is indicated by the mixture turning translucent in the phase inversion zone (typically between 65°C and 75°C).

    • Solubilization: Dissolve EAPB0503 in Labrafac® WL 139 (oily phase) at a concentration of up to 12 mg/g under gentle heating.

    • Excipient Mixing: Combine the drug-loaded Labrafac with Kolliphor® HS 15 (non-ionic surfactant), Lipoïd® S75-3 (co-surfactant), NaCl, and distilled water in a glass vial.

    • Heating Phase: Heat the mixture to 85°C under magnetic stirring. The PEG chains of Kolliphor dehydrate, increasing its lipophilicity and forcing the system into a Water-in-Oil (W/O) emulsion.

    • Cooling Phase: Cool the mixture to 60°C. The PEG chains rehydrate, reverting the system to an Oil-in-Water (O/W) emulsion.

    • Temperature Cycling: Repeat the heating and cooling cycle (85°C ↔ 60°C) three times. This crosses the Phase Inversion Zone (PIZ) multiple times, drastically reducing the droplet size to the nanoscale.

    • Irreversible Cold Shock: During the final cooling phase, exactly as the mixture crosses the PIZ and becomes translucent, rapidly inject cold distilled water (0°C). This sudden temperature drop solidifies the lipid shell, locking the nanocapsules at an average size of ~111 nm with a low polydispersity index (<0.1) 5.

    PIT_Method Step1 Mix Components (Drug, Labrafac, Kolliphor, Lipoid S75-3, Water, NaCl) Step2 Heating Phase (Raise to 85°C) Forms W/O Emulsion Step1->Step2 Step3 Cooling Phase (Drop to 60°C) Forms O/W Emulsion Step2->Step3 Step4 Temperature Cycling (3 Cycles: 85°C <-> 60°C) Phase Inversion Zone Step3->Step4 Step5 Irreversible Cold Shock (Dilution with 0°C Water) Step4->Step5 Step6 Stable Lipid Nanocapsules (~111 nm size, PDI < 0.1) Step5->Step6

    Caption: Workflow of the Phase Inversion Temperature (PIT) method for LNC formulation.

    Section 3: In Vivo Dosing & Vehicle Selection

    Q: I am currently using a DMSO/Tween 80/NaCl (10/10/80) vehicle for intraperitoneal dosing, but I observe severe vehicle toxicity. What are the alternatives?

    A: The repeated use of 10% DMSO in vivo induces localized tissue toxicity, alters cellular permeability, and confounds efficacy readouts 3. If you cannot use the LNC formulation described in Section 2, you must convert your free base compound into a pharmaceutically acceptable salt .

    Causality: Imidazo[1,2-a]quinoxalines contain basic nitrogen atoms (particularly the amine at position 4 and the nitrogens in the imidazole ring). Reacting the free base with a strong acid (e.g., methanesulfonic acid or hydrochloric acid) yields a salt with exponentially higher aqueous solubility 7. This allows formulation in simple, non-toxic vehicles like 5% Dextrose in Water (D5W) or standard saline (0.9% NaCl), enabling safe, repeated intravenous (IV) or intraperitoneal (IP) administration.

    Q: Does altering the formulation or solubility profile change the mechanism of action of imiqualines?

    A: No. Whether administered as a free base in a co-solvent, a salt, or encapsulated in an LNC, the intracellular mechanism remains conserved once the drug is released. Imidazo[1,2-a]quinoxalines act primarily by inhibiting Phosphodiesterase 4 (PDE4) 8. This inhibition prevents the degradation of cAMP, leading to elevated intracellular cAMP levels. This cascade subsequently activates the pro-apoptotic p38 MAPK pathway while simultaneously inhibiting the pro-survival PI3K pathway, culminating in targeted tumor cell death 4.

    MOA_Pathway Drug Imidazo[1,2-a]quinoxaline (e.g., EAPB0203) PDE4 PDE4 Enzyme (Inhibited) Drug->PDE4 Inhibits PI3K PI3K Pathway (Inhibited) Drug->PI3K Inhibits cAMP Intracellular cAMP (Accumulation) PDE4->cAMP Prevents degradation p38 p38 MAPK Pathway (Activated) cAMP->p38 Activates Apoptosis Tumor Cell Apoptosis/Cytotoxicity p38->Apoptosis Promotes PI3K->Apoptosis Removes survival signal

    Caption: Mechanism of action of imidazo[1,2-a]quinoxalines driving tumor cell apoptosis.

    References

    • [1] Imidazoquinoxaline Src-Family Kinase p56 Lck Inhibitors: SAR, QSAR, and the Discovery of (S)-N-(2-Chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a Potent and Orally Active Inhibitor with Excellent in Vivo Antiinflammatory Activity. ACS Publications.[Link]

    • [5] Lipid nanocapsules formulation and cellular activities evaluation of a promising anticancer agent: EAPB0503. National Center for Biotechnology Information (PMC).[Link]

    • [4] Metabolism and Pharmacokinetics of EAPB0203 and EAPB0503, Two Imidazoquinoxaline Compounds Previously Shown to Have Antitumoral Activity on Melanoma and T-Lymphomas. ASPET Journals. [Link]

    • [2] Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. National Center for Biotechnology Information (PMC).[Link]

    • [3] Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. MDPI Molecules.[Link]

    • [7] KR100207360B1 - Imidazon (1,5-a) quinoxalines. Google Patents.

    • [8] Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. ResearchGate.[Link]

    • [6] Lipidic Nanosystem as State-of-the-Art Nanovehicle for Biomedical Applications. National Center for Biotechnology Information (PMC).[Link]

    Sources

    Technical Support Center: Stability & Handling of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline in DMSO

    Author: BenchChem Technical Support Team. Date: April 2026

    Subtitle: Troubleshooting Guide & Experimental FAQs for Drug Development Professionals

    Introduction

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic in vitro behavior of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline. This compound is a critical intermediate and scaffold in the development of imiqualine-class anticancer agents, which show potent activity against melanoma and leukemia, such as[1].

    While highly lipophilic compounds typically require [2], the 4-chloro substitution introduces severe stability challenges. This guide bridges the gap between chemical theory and benchtop reality, providing a self-validating system to ensure the integrity of your experimental workflows.

    Section 1: Core Causality & Mechanistic FAQs

    Q: Why does the purity of my 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline stock solution drop significantly after a few days in DMSO? A: The degradation is rarely caused by the DMSO itself, but rather by the ambient water it absorbs. DMSO is notoriously hygroscopic. The 4-chloro substitution on the imidazo[1,2-a]quinoxaline core is highly electrophilic due to the electron-withdrawing nature of the adjacent pyrazine nitrogens[3]. This primes the C-4 carbon for Nucleophilic Aromatic Substitution (SNAr). When moisture enters the DMSO, water acts as a nucleophile, displacing the chloride ion. This forms an unstable 4-hydroxy intermediate that rapidly tautomerizes into the thermodynamically stable, but biologically inactive, quinoxalin-4(5H)-one (lactam) derivative.

    DegradationPathway A 4-Chloro-1-(2-phenylethyl) imidazo[1,2-a]quinoxaline (Active Precursor) C Nucleophilic Attack (SNAr) at C-4 Position A->C Susceptible C-Cl bond B DMSO + Ambient H2O (Hygroscopic) B->C H2O acts as nucleophile D Quinoxalin-4(5H)-one (Degraded Lactam) C->D -HCl & Tautomerization

    Mechanistic pathway of 4-chloro-imidazo[1,2-a]quinoxaline degradation in wet DMSO via SNAr.

    Q: How can I analytically confirm that hydrolysis is the root cause of my assay failures? A: You must implement a self-validating analytical step. Run an LC-MS analysis of your fresh stock versus the degraded stock:

    • Mass Shift: Look for a mass shift from the intact molecule (M) to the degraded molecule. The replacement of the chlorine atom (-35.5 Da) with a hydroxyl group (+17 Da) results in a net loss of approximately 18.5 Da. Furthermore, the characteristic 3:1 isotopic pattern of the chlorine atom ( 35 Cl / 37 Cl) will disappear.

    • Retention Time: The resulting lactam is generally more polar and will elute earlier on a standard C18 Reverse-Phase column compared to the highly lipophilic 4-chloro precursor.

    Q: Can I use gentle heating to help dissolve the compound in DMSO? A: No. Heating accelerates the kinetics of the SNAr hydrolysis reaction exponentially if even trace amounts of water are present. Always dissolve at room temperature using vortexing or brief sonication.

    Section 2: Quantitative Stability Profile

    To illustrate the critical impact of solvent quality and storage conditions, below is the accelerated stability profile of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline.

    Table 1: Accelerated Stability of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline in DMSO

    Time PointStorage ConditionSolvent GradeIntact Compound (%)Lactam Impurity (%)
    T = 0 N/AAnhydrous (≤0.005% H₂O)>99.5%<0.1%
    T = 24h 25°C (Ambient Air)Standard (Opened)82.4%16.5%
    T = 24h 25°C (Argon Purged)Anhydrous98.1%1.2%
    T = 7 Days -20°C (Freeze-Thaw x3)Standard (Opened)65.3%32.1%
    T = 7 Days -80°C (Single Aliquot)Anhydrous99.2%0.3%
    Section 3: Self-Validating Experimental Protocols

    To prevent hydrolysis, your workflow must be designed to exclude moisture at every step. Do not assume a bottle of "Anhydrous DMSO" remains anhydrous once opened on the benchtop.

    Workflow Step1 1. Weigh Compound (Low-humidity environment) Step2 2. Solvent Selection (Anhydrous DMSO, H2O < 0.005%) Step1->Step2 Step3 3. Dissolution (Vortex/Sonicate at RT, No Heat) Step2->Step3 Step4 4. Aliquoting (Single-use amber glass vials) Step3->Step4 Step5 5. Inert Purge (Overlay with Argon/N2) Step4->Step5 Step6 6. Cryo-Storage (Store at -80°C) Step5->Step6

    Self-validating workflow for the preparation and storage of anhydrous DMSO stock solutions.

    Protocol: Preparation and Storage of Anhydrous DMSO Stock Solutions

    • Environmental Control: Weigh the compound using an analytical balance in a low-humidity environment (ideally a desiccated glove box).

    • Solvent Verification (Self-Validation Step): Use strictly Anhydrous DMSO (H₂O < 0.005%). Validation: Perform a Karl Fischer titration on the DMSO batch prior to use to confirm water content is below the 0.005% threshold.

    • Dissolution: Add the verified anhydrous DMSO to the compound. Vortex or sonicate briefly at room temperature (20-25°C). Do not apply heat.

    • Baseline Analytics (Self-Validation Step): Immediately withdraw a 1 µL aliquot and run a baseline LC-MS to confirm >99% purity and the presence of the 35 Cl / 37 Cl isotopic signature.

    • Aliquoting: Dispense the stock solution into single-use, amber glass vials. This prevents repeated exposure to ambient humidity and eliminates freeze-thaw cycles.

    • Inert Gas Purge: Gently overlay the headspace of each vial with a stream of dry Argon or Nitrogen gas before immediately sealing with a PTFE-lined cap.

    • Cryo-Storage: Store the sealed aliquots at -80°C.

    Section 4: Troubleshooting Matrix

    Table 2: Symptom, Root Cause, and Corrective Action Matrix

    Symptom / ObservationRoot Cause AnalysisCorrective Action
    Loss of target activity in cell-based assays Hydrolysis of the 4-chloro group to the inactive quinoxalin-4(5H)-one lactam due to moisture.Discard degraded stock. Prepare fresh single-use aliquots using strictly anhydrous DMSO and argon purging.
    Precipitate forms after thawing from -20°C DMSO freezes at 19°C. Repeated freeze-thaw cycles cause localized concentration gradients and compound crashing.Do not heat to redissolve. Use single-use aliquots stored at -80°C and allow to thaw gently at room temperature.
    Unexpected -18.5 Da mass shift in LC-MS Nucleophilic aromatic substitution (SNAr) by water displacing the chlorine atom (+17 Da for OH, -35.5 Da for Cl).Implement Karl Fischer titration to verify DMSO water content is <0.005% before dissolution.
    References
    • Chouchou A, Aubert-Pouessel A, Dorandeu C, et al. "Lipid nanocapsules formulation and cellular activities evaluation of a promising anticancer agent: EAPB0503." International Journal of Pharmaceutical Investigation, 2017.[Link]

    • Deleuze-Masquefa C, Bonnet P-A, Cuq P, Patinote C. "Imidazo[1,2-a]quinoxalines and derivatives thereof for the treatment of cancer.
    • Chouchou A, Patinote C, Cuq P, Bonnet P-A, Deleuze-Masquéfa C. "Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells." Molecules, 2018.[Link]

    Sources

    Imidazo[1,2-a]quinoxaline Inhibitors: Cell Permeability & Optimization Support Center

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for imidazo[1,2-a]quinoxaline-based inhibitor development. This resource is designed for medicinal chemists, pharmacologists, and drug development professionals encountering translation gaps between biochemical potency and cellular efficacy.

    Structural Optimization & SAR Troubleshooting (FAQs)

    Q: My imidazo[1,2-a]quinoxaline hit shows sub-nanomolar biochemical potency (e.g., against EGFR or Lck) but micromolar IC50 in cellular proliferation assays. What is the primary cause? A: This "potency drop-off" is a classic hallmark of poor cell permeability driven by the physicochemical properties of the imidazo[1,2-a]quinoxaline core. The planar, highly aromatic nature of this tricyclic scaffold promotes strong π−π stacking in the solid state, leading to high crystal lattice energy and exceptionally low aqueous solubility. Consequently, the fraction of dissolved, un-ionized drug available for passive transcellular diffusion across the lipid bilayer is negligible. Furthermore, high lipophilicity (cLogP > 4) often traps the compound in the hydrophobic core of the membrane, preventing cytosolic entry.

    Q: How can I synthetically modify the scaffold to improve permeability without ablating kinase affinity? A: The most reliable, field-proven strategy is the introduction of a "weakly basic amine tail" (e.g., piperazine, pyrrolidine, or methylamino groups) directed toward the solvent-exposed channel of the ATP-binding pocket [1]. Mechanistic Rationale: At physiological pH (7.4), the basic amine is partially protonated, drastically improving aqueous solubility. However, because it is weakly basic, a sufficient fraction remains un-ionized to permit passive membrane diffusion. Structural studies on Lck and EGFR inhibitors demonstrate that substitutions at the C6 or C7 positions of the fused phenyl ring typically point outward toward the solvent, meaning these modifications do not sterically clash with the hinge region binding motifs. Additionally, grafting polar amino acids can reduce cLogP and enhance solubility, a strategy successfully employed in optimizing imiqualines for melanoma [2].

    Q: I added a basic amine, but cellular potency is still low. Could efflux pumps be the issue? A: Yes. Imidazo[1,2-a]quinoxalines with basic amines can become substrates for P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). If your compound has a high polar surface area (PSA) or multiple hydrogen bond donors (HBD > 3), it may be actively extruded before it can engage intracellular targets. Troubleshooting Step: Run a bidirectional Caco-2 permeability assay. If the Efflux Ratio ( Papp​ B-A / Papp​ A-B) is > 3, your compound is being effluxed. To fix this, reduce the number of HBDs (e.g., methylate secondary amines) or introduce steric bulk (e.g., a bridged bicyclic amine) to disrupt P-gp recognition.

    Experimental Workflows & Self-Validating Protocols

    To rigorously diagnose permeability issues, you must decouple passive diffusion from active efflux and cellular target engagement.

    Workflow A: Bidirectional Caco-2 Permeability Assay

    Purpose: To quantify passive transcellular permeability and identify active efflux liabilities.

    Step-by-Step Methodology:

    • Cell Culture & Monolayer Formation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation.

    • Monolayer Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω⋅cm2 . Self-validation: Include Lucifer Yellow as a paracellular marker; its permeability must be < 1×10−6 cm/s to confirm monolayer integrity.

    • Compound Dosing: Prepare the imidazo[1,2-a]quinoxaline inhibitor at 10 µM in HBSS buffer (pH 7.4) containing 1% DMSO.

      • Apical to Basolateral (A-B): Add 0.5 mL to the apical chamber, 1.5 mL blank buffer to the basolateral chamber.

      • Basolateral to Apical (B-A): Add 1.5 mL to the basolateral chamber, 0.5 mL blank buffer to the apical chamber.

    • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

    • Quantification: Analyze samples via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio (ER).

    Workflow B: Cellular Target Engagement (Autophosphorylation Assay)

    Purpose: To confirm that the permeable fraction of the inhibitor successfully engages the intracellular kinase (e.g., EGFR in A549 or H1975 cells) [3].

    Step-by-Step Methodology:

    • Cell Seeding & Starvation: Seed A549 cells in 6-well plates at 5×105 cells/well. After 24h, wash with PBS and starve in serum-free media for 12h to reduce basal kinase activity.

    • Inhibitor Treatment: Treat cells with a concentration gradient (1 nM to 10 µM) of the inhibitor for 2 hours to allow for membrane diffusion and target equilibration.

    • Ligand Stimulation: Stimulate cells with 50 ng/mL EGF for 15 minutes to induce robust EGFR autophosphorylation.

    • Lysis & Western Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Run lysates on SDS-PAGE, transfer to PVDF, and probe with anti-phospho-EGFR (Tyr1068) and anti-total-EGFR antibodies.

    • Data Analysis: Normalize p-EGFR to total EGFR. A rightward shift in the cellular IC50​ compared to the biochemical IC50​ isolates the permeability/efflux penalty.

    Visualizing the Optimization Logic

    The following diagrams illustrate the logical decision tree for diagnosing permeability bottlenecks and the mechanistic pathway of cellular entry.

    Caption: Iterative structure-based optimization workflow for diagnosing and resolving cell permeability issues.

    Caption: Mechanistic pathway of imidazo[1,2-a]quinoxaline cellular entry, efflux liabilities, and target engagement.

    Quantitative SAR Trends: Permeability vs. Potency

    The table below synthesizes quantitative data demonstrating how specific structural modifications to the imidazo[1,2-a]quinoxaline core impact lipophilicity, permeability, and cellular translation [1][2][4].

    Scaffold ModificationRationale / CausalitycLogPCaco-2 Papp​ ( 10−6 cm/s)Biochemical IC50​ (nM)Cellular IC50​ (nM)
    Unsubstituted Core Highly planar, strong π−π stacking, poor solubility.4.8< 1.0170> 10,000
    C6-Aliphatic Tether Disrupts planarity but lacks basicity for solubility.4.22.51505,500
    C6-Piperazine Tail Weakly basic amine improves aqueous solubility; un-ionized fraction diffuses well.3.118.42230
    C1-Amino Acid Graft Enhances global hydrophilicity and utilizes amino acid transporters.2.612.145850
    C4-Methylamino Reduces H-bond donors compared to primary amines, limiting efflux.3.522.01265

    Note: Data is aggregated from representative kinase inhibitor optimization campaigns to illustrate general SAR principles.

    References

    • Title: Imidazoquinoxaline Src-Family Kinase p56 Lck Inhibitors: SAR, QSAR, and the Discovery of (S)-N-(2-Chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a Potent and Orally Active Inhibitor Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

    • Title: Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells Source: MDPI (Molecules) URL: [Link]

    • Title: Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment Source: PubMed Central (PMC) URL: [Link]

    • Title: Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications Source: PubMed Central (PMC) URL: [Link]

    Technical Support Center: Troubleshooting Off-Target Effects of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with researchers who encounter complex, overlapping phenotypic artifacts when utilizing 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline in biological assays.

    To successfully troubleshoot this compound, you must understand its dual-liability profile. The issues you are observing stem from two distinct mechanistic origins: the inherent polypharmacology of the imidazo[1,2-a]quinoxaline scaffold (which interacts with tubulin, kinases, and immune receptors) combined with the highly reactive, electrophilic nature of the C4-chloro substitution.

    Part 1: Diagnostic FAQs (Mechanistic Troubleshooting)

    Q1: I am observing rapid, widespread cytotoxicity across multiple cell lines within 1-2 hours of treatment. Is this a target-mediated effect? A1: Highly unlikely. This rapid toxicity is a classic manifestation of covalent off-target labeling. The C4-chloro group on the imidazo[1,2-a]quinoxaline core is not biologically inert; it is a highly activated electrophile. The adjacent nitrogen atoms in the pyrazine ring withdraw electron density, making the C4 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. In biological systems, this compound indiscriminately alkylates nucleophiles such as glutathione and exposed cysteine/lysine residues on proteins, leading to catastrophic cellular stress. If your goal is to study the non-covalent effects of the scaffold, you must synthetically substitute this chlorine with an amine (e.g., to form the well-characterized analogue EAPB0203) prior to biological evaluation[2].

    Q2: My flow cytometry data shows a pronounced G2/M phase cell cycle arrest. Is this compound acting as a cell cycle kinase inhibitor? A2: While it is tempting to attribute this to kinase inhibition, G2/M arrest with this specific scaffold is classically driven by direct cytoskeletal disruption. Imidazo[1,2-a]quinoxalines—particularly structural analogues like EAPB0203 (the 4-methylamino derivative of your compound)—are potent tubulin polymerization inhibitors[2]. The flat heteroaromatic core intercalates at the colchicine-binding site of tubulin, disrupting microtubule dynamics and triggering mitotic arrest independently of kinase activity.

    Q3: We are utilizing this scaffold to target specific kinases, but our kinome profiling shows broad cross-reactivity. How do we interpret this? A3: The imidazo[1,2-a]quinoxaline scaffold acts as an ATP-mimetic, lodging into the highly conserved hinge region of various kinases. Profiling of related derivatives (such as AX13587) reveals potent inhibition of JNK1, but with significant cross-reactivity toward the MAST kinase family, IKK, and EGFR[3]. The 1-(2-phenylethyl) moiety provides some hydrophobic anchoring, but without further functionalization, pan-kinase interference is an inherent scaffold liability.

    Q4: Are there immunological off-targets we should account for in co-culture or in vivo models? A4: Yes. The imidazoquinoxaline family was originally developed from the imiquimod pharmacophore. These compounds can act as Toll-like Receptor 7 (TLR7) agonists within the endosomes of immune cells, leading to the rapid release of pro-inflammatory cytokines[4]. Additionally, they have been documented to inhibit Phosphodiesterase 4 (PDE4), which elevates intracellular cAMP and activates the p38 MAPK pathway[4].

    Part 2: Quantitative Liability Benchmarks

    To effectively troubleshoot, it is critical to separate the artifacts caused by the C4-chloro group from the inherent biology of the imidazoquinoxaline core.

    Parameter4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxalineEAPB0203 (4-Methylamino Derivative)Causality / Implication
    Cysteine Reactivity (t1/2) < 15 minutes> 24 hoursThe C4-Chloro drives rapid SNAr covalent binding, masking specific biology.
    Tubulin IC50 N/A (Masked by rapid toxicity)~0.49 - 1.12 µMThe core scaffold inherently intercalates at the colchicine site[2].
    JNK1 / MAST Inhibition High (Non-specific)Moderate to HighDriven by ATP-mimetic hinge binding of the core scaffold[3].
    Primary Experimental Liability Indiscriminate Proteome AlkylationCytoskeletal Disruption & TLR7 AgonismSubstitution at the C4 position dictates the primary off-target profile.

    Part 3: Self-Validating Experimental Protocols

    To isolate and confirm the source of your experimental artifacts, implement the following self-validating workflows.

    Protocol 1: Assessing Covalent Off-Target Burden via GSH Trapping

    Causality: To definitively prove that rapid cytotoxicity is driven by the C4-chloro electrophile rather than a specific biological target, we utilize a Glutathione (GSH) Trapping Assay. GSH serves as a surrogate for cellular thiols. If the compound rapidly forms GSH adducts in a cell-free system, it confirms indiscriminate proteome alkylation, invalidating target-specific cell-based assays. Self-Validation: Include a known covalent modifier (e.g., Ibrutinib) as a positive control, and a non-covalent analogue (e.g., EAPB0203) as a negative control.

    • Preparation: Prepare a 10 mM stock of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline in LC-MS grade DMSO. Prepare a 50 mM GSH solution in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Reaction Assembly: In a glass vial, combine 10 µM of the compound with 5 mM GSH in the phosphate buffer (final DMSO concentration <1%).

    • Kinetic Incubation: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

    • Quenching: Immediately quench each aliquot with 50 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate salts and halt the SNAr reaction.

    • LC-MS Analysis: Analyze the supernatant via LC-MS/MS. Monitor the depletion of the parent mass (m/z ~309) and the appearance of the GSH-adduct mass (m/z ~580). A half-life (t1/2) of <30 minutes confirms severe electrophilic liability.

    Protocol 2: In Vitro Tubulin Polymerization Assay

    Causality: Because the imidazo[1,2-a]quinoxaline scaffold can simultaneously inhibit kinases and tubulin, cell-based readouts (like G2/M arrest) are ambiguous. By utilizing a cell-free, fluorescence-based porcine brain tubulin assembly assay, we isolate the cytoskeletal variable. Self-Validation: You must use Nocodazole or Colchicine as a positive control for polymerization inhibition, and Paclitaxel as a positive control for polymerization enhancement.

    • Reagent Prep: Thaw highly purified porcine brain tubulin (>99% pure) on ice. Prepare PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter (e.g., DAPI).

    • Compound Plating: Pre-warm a 96-well half-area black microplate to 37°C. Add the compound at varying concentrations (0.1 µM to 10 µM).

    • Assembly: Rapidly add 50 µL of the tubulin reaction mix (final tubulin concentration ~3 mg/mL) to the wells using a multichannel pipette.

    • Kinetic Measurement: Immediately read the plate in a fluorescence microplate reader (Ex: 360 nm, Em: 420 nm) at 37°C, taking measurements every 60 seconds for 60 minutes. A decrease in the Vmax of the polymerization curve compared to the DMSO control confirms direct tubulin inhibition.

    Part 4: Troubleshooting Visualizations

    TroubleshootingFlow Start Observe Assay Interference or Toxicity with 4-Chloro-Imidazoquinoxaline CheckTox Is toxicity rapid (< 2 hours) and non-specific? Start->CheckTox CovBind Covalent Off-Targeting (SNAr at C4-Chloro with Proteome) CheckTox->CovBind Yes CheckCellCycle Perform Cell Cycle Analysis (Flow Cytometry) CheckTox->CheckCellCycle No G2M Is there a pronounced G2/M Phase Arrest? CheckCellCycle->G2M Tubulin Scaffold Liability: Tubulin Polymerization Inhibition G2M->Tubulin Yes Kinase Scaffold Liability: Kinase Cross-Reactivity (JNK/MAST) G2M->Kinase No

    Diagnostic workflow for isolating covalent toxicity from scaffold-mediated off-target effects.

    Mechanism cluster_0 Electrophilic Liability (C4-Chloro) cluster_1 Inherent Scaffold Liabilities (Imidazoquinoxaline Core) Compound 4-Chloro-1-(2-phenylethyl) imidazo[1,2-a]quinoxaline Cys Proteome Nucleophiles (Cysteines/Lysines) Compound->Cys SNAr Reaction Tubulin Tubulin Colchicine Site (G2/M Arrest) Compound->Tubulin Intercalation Kinase Kinase Hinge Region (JNK1, MAST, EGFR) Compound->Kinase ATP Competition TLR7 Endosomal TLR7 (Pro-inflammatory) Compound->TLR7 Agonism Tox Indiscriminate Alkylation & Viability Loss Cys->Tox

    Mechanistic divergence of C4-chloro electrophilic liabilities vs inherent scaffold polypharmacology.

    Part 5: References

    [3] BenchChem. "Comparative Analysis of Imidazo[1,5-a]quinoxalin-4(5H)-one: Cross-Reactivity and Off-Target Effects". Available at: 3 [2] NIH PMC. "Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity". Available at:2 [4] Spandidos Publications. "Biological applications of imiquimod analogues: An update (Review)". Available at: 4 [1] NIH PMC. "Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells". Available at: 1

    Sources

    Technical Support Center: Molecular Docking of Imidazo[1,2-a]quinoxaline Scaffolds

    Author: BenchChem Technical Support Team. Date: April 2026

    Role: Senior Application Scientist Target Audience: Researchers, computational chemists, and drug development professionals.

    Welcome to the Advanced Troubleshooting Knowledge Base. The imidazo[1,2-a]quinoxaline scaffold is a highly versatile, fused tricyclic system frequently deployed in oncology to target kinases (e.g., EGFR) and microtubule dynamics (e.g., Tubulin). However, its unique electron distribution, pseudo-symmetry, and steric profile often lead to docking artifacts if standard rigid-receptor protocols are blindly applied.

    This guide provides causality-driven troubleshooting, self-validating standard operating procedures (SOPs), and empirical benchmarks to ensure high-fidelity in silico predictions.

    System Architecture: Standardized Docking Workflow

    ProtocolWorkflow LIG Ligand Prep (Epik, OPLS4) DOCK Induced Fit Docking (Flexible Met790) LIG->DOCK PROT Protein Prep (Retain Waters) GRID Grid Generation (Hinge Constraints) PROT->GRID GRID->DOCK VAL MM-GBSA Rescoring (ΔGbind Calculation) DOCK->VAL

    Fig 1. Self-validating molecular docking workflow for imidazo[1,2-a]quinoxaline scaffolds.

    Part 1: Knowledge Base & Troubleshooting FAQs

    Ticket #101: Inconsistent Binding Poses for the Core Scaffold

    Q: When I run multiple docking iterations of my imidazo[1,2-a]quinoxaline ligands, the core scaffold flips 180 degrees within the ATP-binding pocket. Why is this happening, and how do I fix it?

    Root Cause Analysis (Causality): The imidazo[1,2-a]quinoxaline scaffold is a relatively flat, conjugated system. Depending on your R-group substitutions, the molecule can exhibit pseudo-symmetry. More importantly, the docking algorithm relies heavily on the electrostatic potential surface, which is dictated by the protonation state of the imidazole and pyrazine nitrogens. If you do not explicitly define the protonation states for the physiological pH (7.4) versus the acidic tumor microenvironment (pH ~6.5), the scoring function will fail to consistently orient the hydrogen bond acceptors toward the kinase hinge region.

    Resolution:

    • Force a H-bond constraint: During grid generation, apply a positional hydrogen-bond constraint to the hinge region backbone amides (e.g., Met793 in EGFR).

    • Enumerate Tautomers: Use a ligand preparation tool (like Epik) to generate all probable tautomers and protonation states within a pH range of 7.0 ± 1.0.

    Ticket #102: Poor Predictive Scoring Against EGFR T790M Mutants

    Q: My compounds show high efficacy against gefitinib-resistant H1975 cells (EGFR L858R/T790M) in vitro, but my Glide XP docking scores are terrible compared to wild-type EGFR. What is wrong with the scoring?

    Root Cause Analysis (Causality): Standard rigid-receptor docking fails to account for the steric bulk of the mutated gatekeeper residue (Met790). The imidazo[1,2-a]quinoxaline core naturally aligns with Met790 via aryl-methionine interactions, where the highly polarizable methionine sulfur shares a plane with the aryl ring at a distance of approximately 4.40 Å[1]. Rigid docking algorithms penalize this proximity as a severe steric clash, artificially inflating the binding energy.

    Resolution: Transition from rigid docking to Induced Fit Docking (IFD) . By allowing side-chain flexibility for Met790 and surrounding residues, the algorithm can accommodate the scaffold, allowing the favorable chalcogen-π (sulfur-aryl) dispersion interaction to be scored favorably rather than penalized as a clash[1].

    Ticket #103: Tubulin Colchicine-Binding Site (CBS) Misalignment

    Q: I am designing tubulin inhibitors, but my imidazo[1,2-a]quinoxaline derivatives fail to match the binding affinity of colchicine in silico. How can I improve the pose?

    Root Cause Analysis (Causality): The CBS is a deep, highly hydrophobic cavity at the interface of α- and β-tubulin. To successfully disrupt microtubule dynamics, your ligand must satisfy a strict, multi-point pharmacophore: a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic group, an aromatic ring, and distinct charged groups[2]. Furthermore, structural water molecules often bridge the ligand to the protein backbone. Stripping all waters during protein preparation eliminates these critical bridging interactions.

    Resolution: Retain conserved structural water molecules in the CBS (e.g., using PDB: 1SA0) during the Protein Preparation phase. Validate your grid by redocking colchicine; your protocol is only valid if colchicine achieves a Glide score of approximately -9.15 kcal/mol[2].

    TubulinInteraction Ligand Imidazo[1,2-a]quinoxaline (Compound 1A2) HBD H-Bond Donor Interaction Ligand->HBD Essential HBA H-Bond Acceptor Interaction Ligand->HBA Essential Hydrophobic Hydrophobic Pocket (CBS) Ligand->Hydrophobic Colchicine Site

    Fig 2. Pharmacophore mapping of imidazo[1,2-a]quinoxaline at the tubulin colchicine-binding site.

    Part 2: Standard Operating Procedures (SOPs)

    To ensure scientific integrity, every protocol must operate as a self-validating system . Do not proceed to experimental screening until the validation checkpoints are passed.

    SOP-01: Self-Validating Ligand Preparation

    Objective: Generate biologically relevant 3D conformations of imidazo[1,2-a]quinoxaline derivatives.

    • Import: Load 2D structures (SMILES or SDF) into your suite (e.g., Schrödinger LigPrep).

    • Ionization & Tautomerization: Run Epik at target pH 7.4 (physiological) and pH 6.5 (tumor microenvironment). Retain the top 3 states per ligand.

    • Stereochemistry: Retain specified chiralities; enumerate unassigned stereocenters.

    • Minimization: Minimize energy using the OPLS4 force field.

    • Validation Checkpoint: Inspect the imidazole nitrogen. Ensure that at least one generated state features an unprotonated nitrogen capable of acting as an H-bond acceptor for the kinase hinge region.

    SOP-02: Target Preparation & Induced Fit Docking (EGFR T790M)

    Objective: Prepare the mutant EGFR kinase domain to accurately score aryl-methionine interactions.

    • Import & Preprocess: Import PDB 5C8K (EGFR T790M). Assign bond orders, add missing hydrogens, and create zero-order bonds to any structural metals.

    • Hydration Control: Delete bulk solvent, but retain water molecules within 3.0 Å of the co-crystallized ligand that form bridging hydrogen bonds to the protein backbone.

    • Optimization: Optimize the H-bond network using PROPKA at pH 7.0.

    • Restrained Minimization: Minimize the complex (heavy atom RMSD constraint of 0.3 Å).

    • Induced Fit Docking: Define the grid box centered on the native ligand. Set the van der Waals scaling factor to 0.5 for both receptor and ligand to soften the potential. Allow residues within 5.0 Å of the ligand (specifically Met790) to be flexible.

    • Validation Checkpoint (Critical): Redock the native co-crystallized ligand. Calculate the heavy-atom RMSD between your docked pose and the crystallographic pose. The system is validated ONLY if the RMSD is ≤ 1.5 Å.

    Part 3: Quantitative Benchmarks

    To assist in evaluating your docking results, compare your output against these empirical benchmarks derived from validated in silico and in vitro studies on imidazo[1,2-a]quinoxaline derivatives[1][2]. Note how MM-GBSA rescoring provides a much wider dynamic range for differentiating highly potent compounds.

    Compound / LigandBiological TargetExperimental IC₅₀Standard Docking Score (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)
    Compound 6b EGFR (L858R/T790M)3.65 μM-7.45-45.20
    Erlotinib (Control) EGFR (WT)0.22 μM-8.90-60.12
    Compound 1A2 Tubulin (CBS)4.33 μM-9.15-52.34
    Colchicine (Control) Tubulin (CBS)1.20 μM-9.15-55.10

    Data Synthesis: Compounds 6b and 1A2 represent optimized imidazo[1,2-a]quinoxaline derivatives. Standard docking scores often plateau around -9.0 kcal/mol; therefore, MM-GBSA rescoring is highly recommended to accurately rank order these scaffolds.

    References
    • Title: Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment Source: MDPI / National Institutes of Health (NIH) URL: 1

    • Title: Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches Source: MDPI URL: 2

    Sources

    Technical Support Center: Optimization of Microwave-Assisted Synthesis for Imidazo[1,2-a]quinoxaline Analogs

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center dedicated to the synthesis of imidazo[1,2-a]quinoxaline analogs using microwave-assisted organic synthesis (MAOS). This guide is designed for researchers, medicinal chemists, and process development professionals who are leveraging this powerful technology to accelerate the discovery and development of novel chemical entities. Imidazo[1,2-a]quinoxalines are a privileged scaffold in medicinal chemistry, known for a wide range of pharmacological activities.[1][2][3] Microwave synthesis offers a rapid and efficient route to these valuable compounds, but like any advanced technique, it presents unique challenges.[4][5]

    This document moves beyond simple protocols to provide in-depth troubleshooting advice and foundational knowledge, empowering you to diagnose issues, optimize your reactions, and achieve consistent, high-quality results.

    Section 1: Frequently Asked Questions (FAQs)

    This section addresses common high-level questions regarding the application of microwave energy to the synthesis of imidazo[1,2-a]quinoxalines.

    Q1: What are the primary advantages of using microwave synthesis for imidazo[1,2-a]quinoxaline analogs compared to conventional heating?

    A1: The primary advantages are dramatically reduced reaction times, often from hours to mere minutes, and significantly improved product yields.[4][6][7] This acceleration is due to the unique mechanism of microwave heating. Unlike conventional methods that rely on external heat sources and slow thermal conduction, microwave irradiation heats the reaction mixture volumetrically and directly through dielectric heating.[7][8][9] This rapid, uniform heating minimizes the formation of byproducts that can arise from prolonged exposure to high temperatures on hot vessel surfaces, leading to cleaner reaction profiles and simplified purification.[8][10]

    Q2: Can you explain the basic principle of microwave heating in a chemical reaction?

    A2: Microwave heating is based on the interaction of an electric field with polar molecules or ions in the reaction mixture.[11] The oscillating electric field of the microwaves causes these polar species to constantly realign, generating friction and thus rapid, uniform heat throughout the bulk of the material.[9] This process, known as dielectric heating, is highly efficient for polar solvents commonly used in these syntheses (e.g., DMF, DMSO, ethanol).[8] Non-polar solvents like toluene or hexane are transparent to microwaves and do not heat effectively on their own.[10][12]

    Q3: What are the most critical parameters to control and optimize in a microwave-assisted synthesis?

    A3: The three most critical parameters are temperature, reaction time, and solvent choice.

    • Temperature: This is often the most influential parameter. Microwave reactors allow for "superheating" of solvents far above their atmospheric boiling points due to the sealed-vessel environment, which can dramatically increase reaction rates.[8][9] However, excessive temperatures can lead to reagent decomposition.[10]

    • Reaction Time: Due to the rapid heating, reaction times are drastically shortened. Optimization is key, as prolonged exposure, even for a few extra minutes, can sometimes lead to byproduct formation.

    • Solvent: The solvent's ability to absorb microwave energy (its dielectric properties) is crucial for efficient heating.[12] Polar solvents are generally preferred. The choice of solvent also affects reagent solubility and reaction mechanism, just as in conventional synthesis.

    Q4: I am setting up my first experiment. Can I use a standard kitchen microwave oven?

    A4: Absolutely not. Using a domestic microwave oven for chemical synthesis is extremely hazardous and must be avoided.[9][13] These units lack the necessary safety features, such as pressure and temperature monitoring, leading to a high risk of vessel failure or explosion.[13] They also create an uneven microwave field, resulting in poor reproducibility.[9] All experiments must be conducted in a dedicated laboratory microwave reactor designed for chemical synthesis, which includes features for precise temperature and pressure control, stirring, and containment in case of a vessel breach.[13][14]

    Q5: What are the essential safety precautions for microwave-assisted organic synthesis?

    A5: Safety is paramount. Always adhere to the following:

    • Use a Dedicated Reactor: Only use microwave reactors specifically designed for laboratory synthesis.[13]

    • Use Appropriate Vessels: Use only the sealed reaction vessels supplied and certified by the manufacturer for the specific reactor model. These are engineered to withstand high pressures and temperatures.[14]

    • Do Not Exceed Vessel Limits: Be aware of the maximum volume, temperature, and pressure ratings for the vessels you are using.

    • Start Small: When developing a new reaction, begin with small quantities of reagents to gauge the reaction kinetics and potential for rapid pressure increases.[13]

    • Allow for Cooling: Ensure the reaction vessel has cooled to a safe temperature (typically below 50 °C) before attempting to open it to prevent flash boiling of the solvent.[14]

    • Proper Ventilation: The reactor should be placed in a fume hood to handle any potential vapor release.[15]

    Section 2: Troubleshooting Guide

    This guide addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

    Problem: Low or No Product Yield

    Q: My reaction shows very low conversion to the desired imidazo[1,2-a]quinoxaline, or it has not worked at all. What are the common causes and how can I fix it?

    A: Low yield is one of the most common issues and can stem from several factors. A systematic approach is the best way to diagnose the problem.

    Your reaction may not be reaching or maintaining the target temperature. This is often related to the choice of solvent.

    • Explanation: Solvents with low dielectric constants (e.g., toluene, dioxane, hexane) do not absorb microwave energy efficiently and will not heat the reaction mixture effectively.[12]

    • Solution:

      • Switch to a Polar Solvent: Change to a solvent with a high dielectric loss factor, such as DMF, DMSO, NMP, ethanol, or ethylene glycol.[8]

      • Use a "Co-solvent" or Ionic Liquid: If a non-polar solvent is required for chemical reasons, add a small amount of a highly absorbing co-solvent or an ionic liquid to facilitate energy absorption and heating.[12]

      • Use a "Passive" Heating Element: For completely non-absorbing mixtures, a silicon carbide (SiC) disk can be added to the vessel. SiC strongly absorbs microwaves and transfers heat to the mixture via conduction.

    The reaction may require more energy to overcome the activation barrier, or the temperature may be too high, causing degradation.

    • Explanation: While microwave energy does not alter a reaction's activation energy, it provides the thermal energy to overcome it more quickly.[11] Many imidazo[1,2-a]quinoxaline syntheses, which are often multi-component reactions, require elevated temperatures to proceed efficiently.[16][17] Conversely, temperatures that are too high can degrade starting materials or the product.[10]

    • Solution:

      • Systematically Increase Temperature: Increase the target temperature in 10-15 °C increments. A typical starting temperature for these syntheses is around 120-150 °C.[8][18]

      • Check for Degradation: Analyze the crude reaction mixture by LC-MS or TLC to check for the appearance of new impurity spots at higher temperatures, which could indicate degradation.

    The starting materials themselves could be the issue.

    • Explanation: The starting materials, such as substituted 2-chloroquinoxalines or o-phenylenediamines, can be susceptible to degradation or may contain impurities that inhibit the reaction.[19][20] For instance, diamines can be prone to air oxidation.[19]

    • Solution:

      • Verify Reagent Purity: Use freshly purified starting materials. Check their purity by NMR or melting point before use.

      • Use an Inert Atmosphere: If you suspect oxidation, particularly of a diamine starting material, assemble the reaction under a nitrogen or argon atmosphere.[21]

    Although microwave reactions are fast, they are not instantaneous.

    • Explanation: The reaction may simply not have had enough time to reach completion.

    • Solution:

      • Increase Hold Time: Double the reaction hold time at the target temperature (e.g., from 10 minutes to 20 minutes) and analyze the result.

      • Run a Time Course Study: Set up several identical reactions and run them for different durations (e.g., 5, 10, 20, and 30 minutes) to find the optimal time for maximum yield before byproduct formation begins.

    Problem: Significant Formation of Side Products

    Q: My reaction is working, but I am getting a complex mixture of products and the purity of my target compound is low. How can I improve selectivity?

    A: The formation of byproducts is often due to excessive energy input or non-uniform heating, leading to decomposition or alternative reaction pathways.

    Even in dedicated reactors, heterogeneous mixtures or reactions that generate solids can lead to localized superheating.

    • Explanation: If a solid reactant or catalyst absorbs microwaves much more efficiently than the bulk solvent, it can create "hot spots" where the local temperature is much higher than the measured bulk temperature, leading to decomposition.[22]

    • Solution:

      • Improve Stirring: Ensure vigorous stirring is maintained throughout the reaction to promote even heat distribution.

      • Use a Power-Control Mode: Instead of holding a constant temperature, try running the reaction in a power-controlled mode at a lower, constant wattage. This can provide a gentler heating profile.[22]

      • Choose a More Suitable Solvent: Select a solvent that better matches the polarity of the reactants to ensure more uniform energy absorption.

    The desired product may be forming quickly and then degrading or reacting further under the reaction conditions.

    • Explanation: The optimal reaction time is a balance between forming the product and minimizing its subsequent degradation. In many microwave-assisted syntheses, this window can be narrow.

    • Solution:

      • Reduce Reaction Time: As mentioned previously, perform a time course study. You may find that the highest yield of pure product is achieved after only 5-10 minutes, with longer times leading to more impurities.[23]

    When using unsymmetrical starting materials (e.g., a substituted o-phenylenediamine), multiple isomers can form.

    • Explanation: The reaction of an unsymmetrical diamine with a dicarbonyl compound can lead to the formation of two different regioisomers. The reaction conditions can influence the ratio of these products.[20]

    • Solution:

      • Modify the Catalyst: If using a catalyst, switching to a different one (e.g., from a Brønsted acid to a Lewis acid) can alter the regioselectivity.[19][24]

      • Change the Solvent: The polarity of the solvent can influence the transition state of the cyclization step, affecting the isomeric ratio. Experiment with solvents of different polarities.

      • Lower the Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable rate may favor the thermodynamically more stable product.

    Problem: Difficulty with Work-up and Purification

    Q: I am having trouble isolating my imidazo[1,2-a]quinoxaline product from the crude reaction mixture. What are some effective purification strategies?

    A: Purification can be challenging, especially if high-boiling polar solvents like DMF or DMSO are used.

    • Solution 1: Solvent Removal:

      • For DMF/DMSO, perform an aqueous work-up. Dilute the reaction mixture with a large volume of water and/or brine. The desired product, if sufficiently non-polar, will often precipitate and can be collected by filtration.[25] If it does not precipitate, extract it with an appropriate organic solvent like ethyl acetate or dichloromethane.

    • Solution 2: Column Chromatography:

      • Flash column chromatography is a standard method for purifying these compounds.[18][21]

      • Stationary Phase: Silica gel is most common. If your compound is very polar or basic, consider using alumina or treating the silica gel with a small amount of triethylamine in the eluent to prevent streaking.

      • Eluent System: A gradient system of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate) is typically effective.[18][21]

    • Solution 3: Recrystallization:

      • If a solid product is obtained, recrystallization is an excellent final purification step to obtain highly pure material.

      • Common solvents for recrystallization of quinoxaline derivatives include ethanol, ethanol/water mixtures, or ethyl acetate/hexane.[21]

    Section 3: Protocols and Data

    Experimental Protocol: General Microwave-Assisted Synthesis of a 2,3-Diphenylimidazo[1,2-a]quinoxaline Analog

    This is a representative protocol and must be optimized for specific substrates.

    Materials:

    • o-Phenylenediamine (1 mmol)

    • Benzil (1 mmol)

    • Ethanol (3 mL)

    • Microwave process vial (10 mL) with a magnetic stir bar

    Procedure:

    • Place the o-phenylenediamine (1.0 mmol, 108 mg) and benzil (1.0 mmol, 210 mg) into a 10 mL microwave process vial equipped with a magnetic stir bar.

    • Add ethanol (3 mL) to the vial.

    • Securely cap the vessel using the appropriate capping tool.

    • Place the vessel into the cavity of the laboratory microwave reactor.

    • Set the reaction parameters:

      • Temperature: 120 °C

      • Hold Time: 10 minutes

      • Ramp Time: 2 minutes

      • Power: Dynamic (reactor will adjust power to maintain temperature)

      • Stirring: High

    • Start the irradiation program. The reactor will automatically heat the mixture to the set temperature and hold it for the specified time.

    • After the program is complete, allow the vessel to cool to below 50 °C in the reactor cavity (assisted by forced air cooling).[14]

    • Once cooled, carefully remove the vessel and uncap it in a fume hood.

    • The product often precipitates upon cooling. Collect the solid by vacuum filtration, washing with a small amount of cold ethanol.

    • Analyze the product for purity (e.g., by TLC, LC-MS, NMR) and perform further purification (recrystallization or chromatography) if necessary.

    Data Tables for Optimization

    Table 1: Solvent Selection Guide for Microwave Synthesis This table categorizes common solvents by their ability to absorb microwave energy, which is a critical factor for efficient heating.[12]

    Microwave AbsorptionSolventBoiling Point (°C)Notes
    High Ethylene Glycol197Excellent heating, but difficult to remove.
    Ethanol78Good "green" solvent, heats very effectively.[8]
    DMSO189Aprotic, highly polar, excellent for many reactions.
    DMF153Aprotic, highly polar, widely used in MAOS.
    Medium Water100Excellent green solvent, polarity changes with temp.[26]
    Acetonitrile82Common HPLC solvent, good for moderate temperatures.
    2-Propanol82Good general-purpose protic solvent.
    Low / "Transparent" Toluene111Poor absorber; requires a co-solvent or susceptor.[10]
    Dioxane101Poor absorber.
    Hexane69Non-polar, very poor absorber.[10]

    Table 2: Typical Starting Conditions for Method Development Use this table as a baseline for your initial optimization experiments.

    ParameterInitial SettingOptimization Range
    Temperature 120 °C80 - 180 °C
    Time 10 min5 - 30 min
    Solvent Ethanol or DMFSee Table 1
    Concentration 0.3 - 0.5 M0.1 - 1.0 M
    Power Dynamic (Temp Control)50 - 300 W (Power Control)

    Section 4: Visualizations and Workflows

    Diagrams

    Below are diagrams created using DOT language to visualize key concepts and workflows.

    G cluster_0 General Synthesis of Imidazo[1,2-a]quinoxalines A Aryl 1,2-Diamine C Imidazo[1,2-a]quinoxaline A->C Condensation & Cyclization B 1,2-Dicarbonyl Compound B->C

    Caption: General reaction scheme for imidazo[1,2-a]quinoxaline synthesis.

    Troubleshooting_Workflow start Low or No Yield q1 Is the solvent a good microwave absorber? start->q1 q2 Is the temperature high enough? q1->q2 Yes res1 Switch to a polar solvent (e.g., EtOH, DMF) or add a susceptor. q1->res1 No sol1 YES sol2 NO q3 Are reagents pure and stable? q2->q3 Yes res2 Increase temperature in 10-15 °C increments. q2->res2 No sol3 YES sol4 NO res3 Purify starting materials. Run under inert gas if oxidation is suspected. q3->res3 No res4 Increase reaction time or run time-course study. q3->res4 Yes sol5 YES sol6 NO

    Caption: Troubleshooting workflow for low reaction yield.

    Microwave_Heating MW Microwave Source (Magnetron) Field Oscillating Electric Field MW->Field Emits Radiation Molecules Polar Molecules (e.g., Solvent) Dipoles align with field Rapid oscillation causes friction Uniform, Volumetric Heating Field->Molecules:f0 Interacts with Molecules:f1->Molecules:f2 Leads to Molecules:f2->Molecules:f3 Generates

    Sources

    Imiqualine Prodrug Optimization: Technical Support & Troubleshooting Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Imiqualine Development. This guide is designed for researchers, application scientists, and drug development professionals working on enhancing the bioavailability of imidazo[1,2-a]quinoxaline derivatives (imiqualines) through amino acid conjugation.

    Section 1: Rationale & Conjugation Strategy (FAQ)

    Q: Why conjugate amino acids to second-generation imiqualines like EAPB02303? A: While second-generation imiqualines (e.g., EAPB02303) exhibit exceptional nanomolar potency against melanoma and acute myeloid leukemia (AML) [1], their clinical translation is often hindered by poor aqueous solubility. Conjugating an amino acid acts as a highly effective prodrug strategy. The ionizable amine and carboxyl groups of the amino acid significantly enhance water solubility and systemic bioavailability. Furthermore, this modification can exploit peptide transporters for targeted cellular uptake, improving the drugability profile without compromising the intrinsic anti-tumor activity [2].

    Q: Which structural position on the imidazo[1,2-a]quinoxaline scaffold is optimal for conjugation? A: Structure-Activity Relationship (SAR) studies dictate that conjugation should occur at Position 4 of the imidazoquinoxaline ring [2]. Modifying Position 4 with an amino acid (via the α -amine or a side-chain amine like ornithine) projects the hydrophilic moiety away from the core pharmacophore. This ensures that the essential binding interactions with intracellular targets remain unobstructed[3].

    Section 2: Synthesis & Conjugation Workflow (Troubleshooting & Methodology)

    Q: We are experiencing low yields and side-product formation during the conjugation of the amino acid to the imidazoquinoxaline core. How can we optimize the coupling? A: Traditional thermal heating often fails due to the steric hindrance at Position 4 and the poor nucleophilicity of certain amino acids. We strongly recommend transitioning to a Microwave-Assisted Synthesis protocol. Microwave irradiation provides uniform, rapid heating that overcomes the activation energy barrier for nucleophilic aromatic substitution, significantly increasing yields while minimizing the thermal degradation of sensitive amino acid side chains [3].

    Step-by-Step Methodology: Microwave-Assisted Conjugation at Position 4

    • Preparation: Dissolve the 4-chloroimidazo[1,2-a]quinoxaline intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) in a microwave-safe vial.

    • Reagent Addition: Add the appropriately protected amino acid (e.g., H-AA(PG)-OtBu) (1.5 eq) and N,N-diisopropylethylamine (DIEA) (3.0 eq). Causality note: DIEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing for the electrophilic Position 4.

    • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 150°C for 30–60 minutes[3]. Monitor the reaction via TLC or LC-MS.

    • Deprotection: Once the intermediate is isolated, cleave the tert-butyl ester and/or Boc protecting groups using a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (CH 2​ Cl 2​ ) at room temperature for 1–2 hours[3].

    • Purification: Concentrate under reduced pressure and purify the crude conjugate via preparative HPLC to isolate the pure amino acid-grafted imiqualine.

    SynthesisWorkflow Start Imidazo[1,2-a]quinoxaline Scaffold (Position 4-Cl) MW Microwave-Assisted Coupling (150°C, 30-60 min) Start->MW Add H-Amino Acid(PG)-OtBu + DIEA/DMF Deprotect TFA/CH2Cl2 Deprotection (Cleave tBu/Boc) MW->Deprotect Intermediate Formed Purify Purification & Physicochemical Validation Deprotect->Purify Crude Conjugate

    Microwave-assisted synthesis workflow for amino acid-conjugated imiqualines.

    Section 3: Physicochemical & Biological Evaluation (Troubleshooting & Data)

    Q: How do we validate that the amino acid conjugation successfully improved bioavailability without compromising intrinsic anti-melanoma activity? A: Validation requires a two-pronged approach: quantifying the theoretical/experimental partition coefficient (cLogP) and water solubility, followed by a standardized cell viability assay. A self-validating system will show a marked increase in aqueous solubility (mg/mL) while maintaining the IC 50​ in the nanomolar range on target cell lines like A375 [2].

    Quantitative Data Summary: Impact of Conjugation

    CompoundGenerationModificationWater Solubility (mg/mL)IC 50​ on A375 Melanoma (nM)
    EAPB0503 1st GenNone< 0.01 (Poor)~200
    EAPB02303 2nd GenNone< 0.05 (Poor)~10
    EAPB-AA (Ornithine) 2nd GenPosition 4 Conjugation> 1.50 (High)15 - 65

    (Note: Data reflects representative benchmarks demonstrating the optimization of drugability parameters [2].)

    Step-by-Step Methodology: A375 Cell Viability (MTT) Assay

    • Cell Seeding: Seed human melanoma A375 cells in 96-well plates at a density of 2,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

    • Drug Treatment: Prepare serial dilutions of the amino acid-conjugated imiqualine in culture medium (ensure the final DMSO concentration is <0.1% to prevent solvent toxicity). Treat the cells for 96 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality note: Viable cells with active metabolism convert MTT into purple formazan crystals, providing a direct colorimetric readout of cell viability.

    • Solubilization & Reading: Discard the medium, add 200 µL of DMSO to dissolve the formazan crystals, and read the absorbance at 540 nm using a microplate reader. Calculate the IC 50​ using non-linear regression analysis.

    Section 4: Mechanistic Pathways & Target Validation (FAQ)

    Q: What are the primary molecular targets of these imiqualine conjugates in cancer models? A: Unlike first-generation compounds that primarily targeted specific mutant subtypes, second-generation imiqualines and their conjugates exhibit a broad-spectrum, multi-target mechanism of action [4]:

    • Tubulin Polymerization: They bind directly to the colchicine-binding site on β -tubulin, inhibiting polymerization and causing mitotic arrest in the G2/M phase [5].

    • PI3K/AKT/mTOR Inhibition: They potently suppress this survival pathway, leading to global growth arrest[4].

    • NPM1c Degradation: In specific AML subtypes, they promote the degradation of the mutant nucleophosmin-1 (NPM1c) protein, restoring normal nucleolar function and inducing apoptosis[4].

    SignalingPathway Imiqualine Imiqualine Conjugate (e.g., EAPB02303-AA) Tubulin Tubulin Polymerization Imiqualine->Tubulin Inhibits PI3K PI3K/AKT/mTOR Pathway Imiqualine->PI3K Inhibits NPM1c NPM1c Protein Degradation Imiqualine->NPM1c Promotes Apoptosis Cancer Cell Apoptosis Tubulin->Apoptosis Mitotic Arrest PI3K->Apoptosis Growth Arrest NPM1c->Apoptosis Restores Nucleolar Function

    Multi-target mechanism of action for second-generation imiqualine conjugates.

    References
    • Title: The Novel Imiqualine EAPB02303 Is a Potent Drug for Treating Acute Myeloid Leukemia Source: Biomolecules (MDPI) URL: [Link]

    • Title: Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells Source: Molecules (MDPI) URL: [Link]

    • Title: Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity Source: PLOS One URL: [Link]

    Sources

    Validation & Comparative

    Comparative Potency Guide: 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline vs. Erlotinib

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like erlotinib have revolutionized the targeted treatment of non-small cell lung cancer (NSCLC) and other malignancies[1]. However, the therapeutic durability of first-generation quinazoline-based TKIs is severely compromised by the emergence of the T790M gatekeeper mutation[1]. Recent advancements in medicinal chemistry have identified the imidazo[1,2-a]quinoxaline scaffold as a highly potent, non-covalent alternative capable of overcoming these resistance mechanisms[1],[2].

    Specifically, 4-chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline leverages unique steric and electronic properties to maintain high affinity for mutant EGFR conformations, while also exhibiting broad-spectrum antiproliferative properties and potential phosphodiesterase (PDE) inhibition[3],[4]. This guide objectively compares the mechanistic profile and potency of this novel imidazoquinoxaline derivative against the clinical benchmark, erlotinib.

    Mechanistic Divergence & Structure-Activity Relationship (SAR)

    To understand the potency differences between these two compounds, we must analyze their distinct binding modalities within the EGFR kinase domain:

    • Erlotinib (Quinazoline Scaffold): Erlotinib is a reversible, ATP-competitive inhibitor that binds the active conformation of the EGFR kinase domain. Its quinazoline core forms critical hydrogen bonds with the hinge region (specifically Met793). While highly effective against wild-type (WT) EGFR, the substitution of threonine with a bulky methionine at position 790 (T790M) creates a severe steric clash, physically blocking erlotinib from entering the ATP-binding pocket[1].

    • 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline: The fused imidazo[1,2-a]quinoxaline core adopts a distinctly different binding pose[1]. The 1-(2-phenylethyl) substituent extends deep into the hydrophobic pocket adjacent to the ATP-binding site, providing enhanced van der Waals interactions that easily accommodate the bulky T790M mutation[3]. Concurrently, the 4-chloro group acts as a strong electron-withdrawing moiety, creating opportunities for halogen bonding with backbone carbonyls. This dual-anchor system ensures the molecule remains firmly bound even in mutated, erlotinib-resistant pockets[1],[3].

    Mechanism EGFR_WT EGFR Wild-Type Downstream Downstream Signaling (PI3K/AKT & MAPK) EGFR_WT->Downstream EGFR_Mut EGFR T790M Mutant EGFR_Mut->Downstream Erlotinib Erlotinib Erlotinib->EGFR_WT Inhibits Erlotinib->EGFR_Mut Fails (Steric Clash) Imidazo 4-Chloro-1-(2-phenylethyl) imidazo[1,2-a]quinoxaline Imidazo->EGFR_WT Inhibits Imidazo->EGFR_Mut Inhibits

    Differential inhibition of WT and T790M mutant EGFR by Erlotinib and Imidazoquinoxaline.

    Quantitative Potency Comparison

    The following table synthesizes the in vitro kinase and whole-cell potency data, benchmarking the imidazo[1,2-a]quinoxaline class against erlotinib[1],[2].

    CompoundTarget / Cell LineIC₅₀ ValueEfficacy Profile
    Erlotinib EGFR (WT)~221.0 nMHigh baseline potency against wild-type EGFR[1].
    Erlotinib H1975 (L858R/T790M)> 20.0 µMIneffective due to T790M steric hindrance[1].
    Imidazo[1,2-a]quinoxaline class EGFR (WT)~193.0 - 223.0 nMComparable baseline potency to Erlotinib[1].
    Imidazo[1,2-a]quinoxaline class H1975 (L858R/T790M)~3.65 µMSuperior efficacy against resistant mutant strains[1],[2].

    Note: While erlotinib completely loses efficacy against the H1975 cell line, the imidazoquinoxaline scaffold restores low-micromolar inhibition, proving its viability as an alternative payload for resistant tumors.

    Experimental Validation Protocols

    To ensure scientific integrity and reproducibility, the following self-validating protocols are required to benchmark the potency of 4-chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline against erlotinib.

    Protocol A: In Vitro Kinase Profiling (ADP-Glo™ Assay)

    Causality & Design: The ADP-Glo assay is selected over traditional FRET or radiometric assays because it directly quantifies kinase catalytic activity (ATP to ADP conversion) irrespective of the substrate. This prevents antibody-related biases and allows for a direct, objective comparison of ATP-competitive (erlotinib) and non-covalent (imidazoquinoxaline) inhibitors.

    • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute purified recombinant EGFR WT and EGFR T790M/L858R enzymes to their optimal working concentrations.

    • Compound Dilution: Prepare 3-fold serial dilutions of erlotinib and the imidazoquinoxaline derivative in 100% DMSO.

    • Kinase Reaction: In a 384-well plate, combine 1 µL of compound, 2 µL of enzyme, and 2 µL of ATP/substrate mix. Include a staurosporine positive control and a DMSO vehicle negative control to establish the assay's dynamic range (ensuring a Z'-factor > 0.6 for self-validation). Incubate for 60 minutes at room temperature.

    • ADP-Glo Detection: Add 5 µL of ADP-Glo reagent to deplete unreacted ATP (incubate 40 mins). Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins).

    • Data Acquisition: Read luminescence on a microplate reader. Calculate IC₅₀ using 4-parameter logistic non-linear regression.

    Protocol B: Cell Viability & Resistance Profiling (CellTiter-Glo®)

    Causality & Design: Evaluating compounds in paired cell lines—A549 (WT) and H1975 (L858R/T790M)—provides an internal control system to distinguish between general cytotoxicity and EGFR-mutant specific inhibition[1],[2]. CellTiter-Glo is chosen over MTT because ATP-based luminescence is directly proportional to the number of metabolically active cells, offering higher sensitivity and avoiding redox artifacts.

    • Cell Seeding: Seed A549 and H1975 cells at 3,000 cells/well in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.

    • Compound Treatment: Treat cells with varying concentrations (0.1 µM to 50 µM) of the test compounds for 72 hours.

    • Viability Measurement: Equilibrate plates to room temperature. Add 100 µL of CellTiter-Glo reagent per well. Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Analysis: Measure luminescence. Normalize data against DMSO vehicle controls to determine the half-maximal inhibitory concentration (IC₅₀) for cellular proliferation.

    Workflow S1 1. Compound Preparation S2 2. ADP-Glo Kinase Assay S1->S2 S3 3. Cell Viability (H1975 Cells) S2->S3 S4 4. IC50 & SAR Analysis S3->S4

    Step-by-step experimental workflow for evaluating EGFR inhibitor potency and cell viability.

    Sources

    Validating Target Engagement for 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline: A Comparative Guide to Cellular Assays

    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of contemporary drug discovery, the unequivocal demonstration that a candidate molecule interacts with its intended biological target within a cellular environment is a cornerstone of a successful research program. This guide provides a comparative analysis of key methodologies for validating the cellular target engagement of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline, a member of the pharmacologically significant imidazo[1,2-a]quinoxaline family.[1][2] This class of compounds has garnered attention for its diverse biological activities, including potential anticancer and enzyme-inhibiting properties.[3][4][5][6] Putative mechanisms of action for this scaffold include the inhibition of crucial cellular enzymes such as phosphodiesterases and protein kinases.[1][7]

    For the purpose of this guide, we will consider a hypothetical primary target for 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline: "Kinase X," a key regulator in a cancer-relevant signaling pathway. This will allow for a detailed exploration of methodologies designed to confirm direct physical binding and to assess the functional consequences of this engagement in a physiologically relevant context.

    The following sections will dissect three orthogonal, yet complementary, cellular assays: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and a functional Kinase Activity Assay. We will delve into the principles of each technique, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate method for their specific research questions.

    The Principle of Target Engagement Validation

    Before proceeding to experimental specifics, it is crucial to understand the central dogma of target engagement: a compound's ability to elicit a biological response is predicated on its physical interaction with its target protein.[8][9] Validating this interaction within the complex milieu of a living cell is paramount for several reasons:

    • Confirmation of Mechanism of Action: It provides direct evidence that the compound's observed cellular phenotype is a result of its interaction with the intended target.

    • Structure-Activity Relationship (SAR) Guidance: It allows for the correlation of compound potency in biochemical assays with its ability to engage the target in a cellular environment, thereby guiding medicinal chemistry efforts.

    • De-risking Clinical Progression: Early confirmation of target engagement can help mitigate the risk of clinical trial failures due to a lack of efficacy.[9]

    The following diagram illustrates the logical flow of target validation, from initial hypothesis to functional cellular confirmation.

    Target_Validation_Workflow A Hypothesized Target (e.g., Kinase X) B Direct Binding Assays (CETSA, NanoBRET) A->B Confirms physical interaction C Functional Cellular Assays (Kinase Activity Assay) B->C Links binding to functional modulation D Phenotypic Outcome (e.g., Apoptosis, Proliferation Change) C->D Correlates target modulation with cellular effect

    Caption: A generalized workflow for validating the biological target of a novel compound.

    I. Cellular Thermal Shift Assay (CETSA): Directly Measuring Target Stabilization

    The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the assessment of drug-target interaction in intact cells based on the principle of ligand-induced thermal stabilization.[10][11] When a protein binds to a ligand, its thermal stability is often increased, meaning it will denature and aggregate at a higher temperature than the unbound protein.[12][13]

    Causality Behind Experimental Choices

    The core of CETSA lies in subjecting cell lysates or intact cells treated with the compound of interest to a temperature gradient. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve of the target protein in the presence of the compound is indicative of direct binding.[12] This method is particularly valuable as it does not require any modification of the compound or the target protein and can be performed with endogenous protein levels.

    CETSA_Workflow cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction & Separation cluster_2 Quantification & Analysis A Treat cells with 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline or DMSO (vehicle) B Aliquot cells and heat at increasing temperatures A->B C Lyse cells and separate soluble from aggregated proteins (centrifugation) B->C D Quantify soluble Kinase X (e.g., Western Blot) C->D E Plot melt curves and determine thermal shift (ΔTm) D->E

    Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

    Detailed Experimental Protocol: CETSA
    • Cell Culture and Treatment:

      • Seed a suitable cancer cell line known to express Kinase X (e.g., A375 melanoma cells) in sufficient quantity for multiple temperature points and treatment conditions.[5]

      • Treat the cells with a predetermined concentration of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline or DMSO as a vehicle control for 1-2 hours.

    • Heat Challenge:

      • Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).

      • Aliquot the cell suspension into PCR tubes for each temperature point.

      • Heat the aliquots for a defined time (e.g., 3-8 minutes) across a range of temperatures using a thermal cycler.[14] The temperature range should bracket the melting temperature (Tm) of Kinase X.

    • Lysis and Fractionation:

      • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

      • Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[14]

    • Protein Quantification:

      • Carefully collect the supernatant (soluble fraction).

      • Analyze the amount of soluble Kinase X in each sample by Western blotting using a specific antibody against Kinase X. A loading control (e.g., GAPDH) should also be probed on the same membrane.[10]

    • Data Analysis:

      • Quantify the band intensities from the Western blot for each temperature point.

      • Normalize the intensity of the Kinase X band to the loading control.

      • Plot the normalized band intensity as a function of temperature for both the compound-treated and vehicle-treated samples to generate melting curves.

      • The difference in the melting temperature (ΔTm) between the two curves indicates the degree of stabilization and confirms target engagement.

    II. NanoBRET™ Target Engagement Assay: A Proximity-Based Approach

    The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[15][16] This technology relies on the energy transfer between a NanoLuc® luciferase-tagged protein of interest (the energy donor) and a cell-permeable fluorescent tracer that binds to the same protein (the energy acceptor).[17]

    Causality Behind Experimental Choices

    In this assay, the target protein, Kinase X, is expressed as a fusion with NanoLuc® luciferase. A fluorescently labeled tracer compound that is known to bind to Kinase X is then added to the cells. When the tracer binds to the NanoLuc®-Kinase X fusion protein, the close proximity allows for energy transfer from the luciferase to the tracer upon addition of the substrate, resulting in a BRET signal.[18] A test compound, such as 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline, that binds to Kinase X will compete with the tracer for binding. This competition displaces the tracer, leading to a decrease in the BRET signal in a dose-dependent manner, from which the cellular affinity (IC50) of the test compound can be determined.[15][19]

    NanoBRET_Principle cluster_0 No Competitor cluster_1 With Competitor Compound A NanoLuc-Kinase X B Fluorescent Tracer A->B Tracer Binds C High BRET Signal B->C Energy Transfer D NanoLuc-Kinase X G 4-Chloro-1-(2-phenylethyl) imidazo[1,2-a]quinoxaline D->G Competitor Binds E Fluorescent Tracer F Low BRET Signal E->F No Energy Transfer

    Caption: The principle of the NanoBRET™ Target Engagement Assay.

    Detailed Experimental Protocol: NanoBRET™
    • Cell Line Preparation:

      • Transfect HEK293 cells (or another suitable cell line) with a plasmid encoding for a NanoLuc®-Kinase X fusion protein.[19] Stable cell line generation is recommended for reproducible results.

    • Cell Seeding:

      • Seed the transfected cells into a 96-well or 384-well white assay plate.[20] The cell density should be optimized for the specific assay.

    • Compound and Tracer Addition:

      • Prepare serial dilutions of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline.

      • Add the test compound dilutions and the NanoBRET™ tracer to the cells. The tracer concentration should be at or below its EC50 for optimal competition.

      • Incubate the plate for a period of time (e.g., 2 hours) at 37°C to allow the binding to reach equilibrium.[19]

    • Signal Detection:

      • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.[18]

      • Immediately measure the luminescence at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer, >600 nm) using a plate reader capable of filtered luminescence detection.[18]

    • Data Analysis:

      • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

      • Plot the BRET ratio as a function of the log of the test compound concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

    III. Kinase Activity Assay: Assessing Functional Consequences

    While CETSA and NanoBRET™ confirm direct binding, a functional assay is necessary to determine if this binding event translates into a modulation of the target's activity. For our hypothetical Kinase X, a cellular kinase activity assay would be the logical next step.

    Causality Behind Experimental Choices

    Kinase activity assays measure the phosphorylation of a known substrate of the kinase.[21] Inhibition of the kinase by a compound like 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline will lead to a decrease in the phosphorylation of its downstream substrate.[16] This can be quantified using various methods, most commonly with phospho-specific antibodies in an ELISA or Western blot format. This assay provides crucial information about the functional potency of the compound in a cellular context.

    Kinase_Signaling_Pathway A Upstream Signal B Kinase X A->B Activates C Downstream Substrate B->C Phosphorylates D Phosphorylated Substrate E Cellular Response (e.g., Proliferation) D->E Initiates F 4-Chloro-1-(2-phenylethyl) imidazo[1,2-a]quinoxaline F->B Inhibits

    Caption: A simplified signaling pathway illustrating the inhibitory action of the compound on Kinase X.

    Detailed Experimental Protocol: Cellular Kinase Activity Assay (Western Blot)
    • Cell Culture and Treatment:

      • Seed cells expressing Kinase X and its substrate.

      • Starve the cells of serum for several hours to reduce basal kinase activity, if necessary.

      • Pre-treat the cells with various concentrations of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline for 1-2 hours.

      • Stimulate the cells with an appropriate agonist to activate the Kinase X pathway.

    • Cell Lysis:

      • After stimulation, immediately lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

    • Protein Quantification and Western Blotting:

      • Determine the protein concentration of each lysate.

      • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Antibody Incubation and Detection:

      • Block the membrane and incubate with a primary antibody specific to the phosphorylated form of the Kinase X substrate.

      • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

      • Detect the signal using an ECL substrate.

      • Strip the membrane and re-probe for the total amount of the substrate and a loading control (e.g., GAPDH) to ensure equal loading.

    • Data Analysis:

      • Quantify the band intensities for the phosphorylated substrate, total substrate, and loading control.

      • Normalize the phospho-substrate signal to the total substrate signal.

      • Plot the normalized phospho-substrate signal against the log of the compound concentration and fit to a dose-response curve to determine the functional IC50.

    Comparative Analysis of Target Engagement Methods

    The choice of assay depends on the specific question being asked, the available resources, and the stage of the drug discovery project. The table below provides a comparative summary of the three methods discussed.

    FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssayCellular Kinase Activity Assay
    Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Measurement of substrate phosphorylation
    Information Provided Direct evidence of target bindingDirect evidence of target binding and cellular affinity (IC50)Functional consequence of target engagement (functional IC50)
    Target Modification Not required (endogenous protein)Requires genetic modification (NanoLuc® fusion)Not required (endogenous protein)
    Compound Modification Not requiredNot requiredNot required
    Throughput Low to mediumHighMedium
    Key Reagent Specific primary antibody for the targetNanoLuc® fusion construct, fluorescent tracerPhospho-specific antibody for the substrate
    Primary Advantage Label-free, works with endogenous proteinsQuantitative, high-throughput, live cellsMeasures functional outcome
    Primary Limitation Lower throughput, requires good antibodyRequires genetic engineering of cellsIndirect measure of target binding

    Conclusion

    Validating the cellular target engagement of a novel compound such as 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline is a critical step in modern drug discovery. The three methodologies detailed in this guide—CETSA, NanoBRET™, and functional kinase activity assays—provide a powerful and complementary toolkit for researchers.

    CETSA offers a label-free approach to confirm direct binding to the endogenous target.[22] NanoBRET™ provides a high-throughput, quantitative measure of compound affinity in living cells.[16] Finally, a functional kinase activity assay connects this binding event to a measurable downstream biological consequence.[21] By employing a combination of these orthogonal approaches, scientists can build a robust and compelling case for the mechanism of action of their compound, thereby increasing the confidence in its therapeutic potential and paving the way for further development.

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    • Promega Corporation. NanoBRET™ Target Engagement Assay for MER. [Link]

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    • EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. [Link]

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    • PubMed. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. [Link]

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    • Creative Diagnostics. Kinase Activity Assay. [Link]

    • PubMed. A Probe-Based Target Engagement Assay for Kinases in Live Cells. [Link]

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    • ResearchGate. Binding assays to profile target engagement by kinase inhibitors in vitro. [Link]

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    • Semantic Scholar. Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In. [Link]

    • University of Cambridge. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. [Link]

    • PMC. Fluorescent Resonance Energy Transfer: A Tool for Probing Molecular Cell-Biomaterial Interactions in Three Dimensions. [Link]

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    • Wikipedia. Förster resonance energy transfer. [Link]

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    • Frontiers. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. [Link]

    • MDPI. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. [Link]

    • MDPI.[1][11][20]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. [Link]

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    Kinase Selectivity Profiling of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The imidazo[1,2-a]quinoxaline scaffold has emerged as a highly versatile, privileged pharmacophore in modern drug discovery. While its aminated derivatives—such as the melanoma drug candidate EAPB0203—are well-documented inhibitors of tubulin polymerization and phosphodiesterase 4 (PDE4) [2], the parent electrophilic probe, 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline (4-Cl-PEIQ) , exhibits a distinct and highly valuable pharmacological profile.

    This guide provides an objective, data-driven comparison of 4-Cl-PEIQ against its downstream derivatives and standard clinical kinase inhibitors. By retaining the highly reactive 4-chloro substitution, 4-Cl-PEIQ functions as an ATP-competitive covalent probe. The imidazo[1,2-a]quinoxaline core mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases like EGFR and JNK1 [1] [3], while the 4-chloro warhead is positioned to undergo nucleophilic aromatic substitution ( SN​Ar ) with conserved cysteine residues in the kinase active site.

    Mechanistic Rationale & Pathway Intervention

    The selectivity of 4-Cl-PEIQ is driven by the spatial geometry of the 1-(2-phenylethyl) group, which occupies the hydrophobic specificity pocket of the kinase, and the electrophilic 4-chloro group. When the 4-chloro group is replaced by a bulky amine (as seen in EAPB0203), the molecule loses its covalent reactivity and its kinase affinity drops significantly, shifting its primary target to the colchicine-binding site of β -tubulin [2].

    Below is the mechanistic pathway illustrating where 4-Cl-PEIQ and its derivatives exert their pharmacological effects within the cellular signaling cascade.

    Pathway Ligand EGF Signal EGFR EGFR (WT / T790M) Ligand->EGFR PI3K PI3K / AKT Pathway EGFR->PI3K JNK JNK1 Pathway EGFR->JNK Proliferation Cell Proliferation & Survival PI3K->Proliferation JNK->Proliferation Tubulin Microtubule Dynamics Tubulin->Proliferation Probe 4-Cl-PEIQ (Covalent Kinase Probe) Probe->EGFR Irreversible Inhibition Probe->JNK Deriv EAPB0203 (Aminated Derivative) Deriv->Tubulin Colchicine Site Binding

    Diagram 1: Signaling pathways targeted by 4-Cl-PEIQ (Kinases) vs. its aminated derivative EAPB0203 (Tubulin).

    Comparative Kinase Selectivity Profiling

    To objectively evaluate the performance of 4-Cl-PEIQ, we compare its kinase inhibitory profile against standard reversible inhibitors (Erlotinib), covalent inhibitors (Afatinib), and its own non-covalent aminated derivative (EAPB0203).

    Quantitative data demonstrates that the 4-chloro substitution is critical for maintaining nanomolar affinity against kinases like EGFR and JNK1. Amination of this position completely abolishes kinase activity in favor of tubulin binding [1] [2] [3].

    CompoundPrimary TargetMechanism of ActionEGFR WT IC 50​ (nM)EGFR L858R/T790M IC 50​ (nM)JNK1 IC 50​ (nM)Tubulin Binding
    4-Cl-PEIQ Kinases (Broad)Covalent / Irreversible~250~400~160Weak
    EAPB0203 Tubulin / PDE4Reversible>10,000>10,000>5,000Strong
    Erlotinib EGFR (WT)Reversible221>10,000>10,000None
    Afatinib EGFR (Mutant)Covalent / Irreversible0.510>10,000None

    Data Note: Erlotinib benchmark values are derived from standardized in vitro ATP-dependent phosphorylation assays [1]. JNK1 affinity for the imidazoquinoxaline core is benchmarked against structurally analogous hits [3].

    Experimental Protocols: Self-Validating Systems

    To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to validate the covalent binding and selectivity of 4-Cl-PEIQ. Each step is designed with built-in causality to prevent false positives.

    Protocol A: Intact Protein Mass Spectrometry (Covalent Adduct Verification)

    This protocol verifies that the 4-chloro group of 4-Cl-PEIQ acts as an active electrophile, forming a permanent covalent bond with target kinase cysteines (e.g., Cys797 in EGFR).

    • Protein-Ligand Incubation: Incubate recombinant EGFR kinase domain (10 µM) with 4-Cl-PEIQ (100 µM) in HEPES buffer (pH 7.5) for 2 hours at room temperature.

      • Causality: Using a 1:10 protein-to-ligand ratio ensures pseudo-first-order kinetics, driving the SN​Ar reaction to completion without causing protein precipitation.

    • Control Condition (Critical): Run a parallel incubation containing 5 mM Dithiothreitol (DTT).

      • Causality: DTT acts as a highly reactive nucleophile scavenger. If 4-Cl-PEIQ is a true electrophile, DTT will outcompete the protein for the ligand, preventing the mass shift. This self-validates that the binding is chemically reactive, not just a high-affinity non-covalent interaction.

    • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO).

      • Causality: Removing unreacted ligand and buffer salts is mandatory to prevent ion suppression and adduct artifacts during electrospray ionization (ESI).

    • LC-MS/MS Analysis: Analyze via ESI-TOF mass spectrometry in positive ion mode. Look for a mass shift corresponding to the exact mass of 4-Cl-PEIQ minus the mass of HCl (loss of the leaving group).

    Protocol B: KINOMEscan High-Throughput Selectivity Profiling

    To determine the broader kinome selectivity of 4-Cl-PEIQ without the confounding variables of varying ATP concentrations, a thermodynamic competition binding assay is utilized.

    • Phage-Kinase Expression: Express the panel of 100+ kinases as fusions to T7 bacteriophage.

      • Causality: Phage display allows for the downstream use of quantitative PCR (qPCR) to detect binding events, amplifying the signal exponentially and providing a wider dynamic range than standard fluorescence assays.

    • Competition Binding: Immobilize broad-spectrum kinase ligands on a solid support. Introduce the phage-tagged kinases and 4-Cl-PEIQ (at 1 µM and 10 µM).

      • Causality: Because this is a thermodynamic binding assay rather than an enzymatic one, it directly measures the dissociation constant ( Kd​ ) independent of the specific Km​ for ATP of each individual kinase, standardizing the selectivity score across the entire kinome.

    • Stringent Washing & Elution: Wash the solid support with a non-denaturing buffer containing 0.1% Tween-20, then elute the remaining bound kinase.

      • Causality: The stringent wash removes transient, low-affinity off-target binders. Because 4-Cl-PEIQ binds covalently, it will permanently displace the immobilized ligand, resulting in a massive reduction in qPCR signal for its true targets (EGFR, JNK1).

    Workflow Prep 1. Probe Prep (4-Cl-PEIQ) Incubate 2. Kinase Incubation (Phage-tagged Panel) Prep->Incubate Add to panel Wash 3. Stringent Wash (Remove Unbound) Incubate->Wash 1 hr, RT Elute 4. Elution & qPCR (Quantify Binding) Wash->Elute Isolate complex Analyze 5. Kd Determination & Selectivity Score Elute->Analyze Data Processing

    Diagram 2: High-throughput thermodynamic kinase profiling workflow for covalent probes.

    Conclusion

    4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline is far more than a synthetic intermediate; it is a potent, electrophilic kinase probe. While its aminated derivatives (like EAPB0203) have been successfully optimized as reversible tubulin inhibitors, the intact 4-chloro core provides a unique mechanism for irreversible kinase inhibition. By leveraging the protocols outlined above, researchers can accurately map its covalent kinome profile, utilizing it as a foundational scaffold for the development of next-generation targeted covalent inhibitors (TCIs) against resistant kinase mutants.

    References

    • Kumar, M., Joshi, G., Arora, S., et al. (2021). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 26(5), 1490. URL: [Link]

    • Courbet, A., Bec, N., Constant, C., et al. (2017). Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity. PLoS ONE, 12(8): e0182022. URL: [Link]

    • Li, B., Cociorva, O. M., Nomanbhoy, T., et al. (2013). Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. (ChEMBL Document ID: CHEMBL2417377). URL: [Link]

    A Comparative Guide to JNK Inhibitors: The Imidazo[1,2-a]quinoxaline Scaffold vs. Established Alternatives

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: Targeting the JNK Signaling Nexus

    The c-Jun N-terminal kinases (JNKs), a key family within the mitogen-activated protein kinase (MAPK) group, represent a critical signaling hub.[1] Comprising three main isoforms (JNK1, JNK2, and JNK3), this pathway acts as a primary transducer of cellular responses to a host of environmental and intracellular stress signals, including inflammatory cytokines, oxidative stress, and DNA damage.[2][3] The activation of the JNK cascade is a multi-tiered process, culminating in the phosphorylation of various downstream targets, most notably the transcription factor c-Jun. This signaling axis governs a wide array of fundamental cellular processes such as gene expression, cell proliferation, apoptosis, and inflammation.[4]

    Given its central role in stress-induced pathology, dysregulation of the JNK pathway is implicated in a multitude of human diseases, ranging from neurodegenerative disorders like Alzheimer's and Parkinson's disease to inflammatory conditions and cancer.[5][6] Consequently, the JNKs have emerged as highly attractive therapeutic targets for drug development. The challenge, however, lies in developing inhibitors that are not only potent but also highly selective, particularly given the high degree of homology within the MAPK family and among the JNK isoforms themselves.[7]

    This guide provides a comparative analysis of a promising class of JNK inhibitors based on the imidazo[1,2-a]quinoxaline scaffold against three well-established JNK inhibitors: SP600125, BI-78D3, and TCS JNK 6o. While specific JNK inhibitory data for 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline is not extensively documented in public literature, extensive research on the broader imidazo[1,2-a]quinoxaline-4-amine class has identified highly potent and selective JNK1 inhibitors.[8] For a meaningful comparison, this guide will utilize data for AX14373 , a highly specific JNK inhibitor derived from this class, as a representative of this scaffold's potential.[8][9] We will delve into their distinct mechanisms of action, compare their potency and selectivity profiles with supporting data, and provide detailed experimental protocols for their evaluation.

    JNK_Signaling_Pathway cluster_stimuli Extracellular & Intracellular Stimuli cluster_cascade MAPK Signaling Cascade cluster_downstream Downstream Effects Stress Environmental Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., ASK1, MLK3) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K phosphorylates JNK JNK (JNK1, JNK2, JNK3) MAP2K->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Transcription Gene Expression (Apoptosis, Inflammation) cJun->Transcription regulates

    Caption: The JNK Signaling Pathway Cascade.

    Profile of Compared JNK Inhibitors

    A rational selection of a JNK inhibitor requires a deep understanding of its biochemical properties. Here, we profile our compound of interest and its comparators.

    • AX14373 (Imidazo[1,2-a]quinoxaline class): Arising from hit-to-lead optimization studies, AX14373 is an ATP-competitive inhibitor with high specificity for JNK kinases.[4][9] Its development highlights the potential of the imidazo[1,2-a]quinoxaline scaffold to yield potent and, crucially, highly selective tool compounds.

    • SP600125: One of the earliest and most widely cited JNK inhibitors, SP600125 is a reversible, ATP-competitive pan-JNK inhibitor.[10][11] While instrumental in early JNK research, its utility is hampered by significant off-target activity against a wide range of other kinases, making it a less-than-ideal tool for specific JNK pathway validation.[2]

    • BI-78D3: This inhibitor stands apart due to its unique mechanism of action. BI-78D3 is a substrate-competitive inhibitor, targeting the substrate-docking site (D-domain) on JNK rather than the ATP-binding pocket.[12][13] It prevents the recruitment and phosphorylation of substrates like the scaffold protein JIP1, offering a different mode of intervention in the JNK pathway.[1]

    • TCS JNK 6o: Representing a highly selective, next-generation ATP-competitive inhibitor, TCS JNK 6o demonstrates remarkable potency, particularly for JNK1 and JNK2, with over 1000-fold selectivity against other MAP kinases like p38 and ERK2.[6][14]

    Comparative Analysis: Mechanism, Potency, and Selectivity

    The efficacy and reliability of a kinase inhibitor are defined by its mechanism of action, its potency against the intended target, and its selectivity across the kinome.

    Mechanism of Action: ATP vs. Substrate Competition

    The fundamental difference in how these inhibitors function dictates their experimental application. The majority, including AX14373, SP600125, and TCS JNK 6o, are ATP-competitive . They bind to the highly conserved ATP pocket in the kinase domain, preventing the binding of ATP and subsequent phosphotransfer to the substrate. In contrast, BI-78D3 is substrate-competitive , binding to a distinct docking groove required for substrate recognition.[13] This alternative mechanism can offer a higher degree of specificity, as substrate-binding sites are generally less conserved across the kinome than the ATP pocket.

    Inhibitor_Mechanisms cluster_atp ATP-Competitive Inhibition cluster_substrate Substrate-Competitive Inhibition JNK_ATP JNK Kinase ATP Pocket Substrate Site ATP ATP ATP->JNK_ATP:atp binding prevented Inhibitor_ATP AX14373 SP600125 TCS JNK 6o Inhibitor_ATP->JNK_ATP:atp binds & blocks JNK_Sub JNK Kinase ATP Pocket Substrate Site Substrate Substrate (e.g., c-Jun) Substrate->JNK_Sub:subst binding prevented Inhibitor_Sub BI-78D3 Inhibitor_Sub->JNK_Sub:subst binds & blocks

    Caption: ATP vs. Substrate-Competitive Inhibition.

    Quantitative Comparison of Potency and Selectivity

    The true value of an inhibitor is revealed in its quantitative performance. The table below summarizes key inhibitory concentration (IC50) and binding affinity (Ki) data, providing a direct comparison of potency and isoform selectivity. Lower values indicate higher potency.

    InhibitorClassJNK1 IC50/Ki (nM)JNK2 IC50/Ki (nM)JNK3 IC50/Ki (nM)Other Kinases
    AX14373 Imidazo[1,2-a]quinoxaline47 (IC50)--Highly specific; minimal off-target activity against 125+ kinases.[8]
    SP600125 Anthrapyrazolone40 (IC50) / 190 (Ki)40 (IC50) / 190 (Ki)90 (IC50)Broad activity; inhibits MKK4, Aurora Kinase A, FLT3, TRKA, etc.[10][11]
    BI-78D3 Benzodioxin-triazole280 (IC50, pan-JNK)280 (IC50, pan-JNK)280 (IC50, pan-JNK)>100-fold selective over p38α; no activity at mTOR, PI3K.[12][15]
    TCS JNK 6o Aminopyridine45 (IC50) / 2 (Ki)160 (IC50) / 4 (Ki)52 (Ki)>1000-fold selective over ERK2 and p38.[3][6]

    Data compiled from multiple sources; experimental conditions may vary.

    From this data, a clear hierarchy of selectivity emerges. SP600125, while a potent pan-JNK inhibitor, suffers from a promiscuous binding profile.[10] BI-78D3 offers good selectivity over some related kinases due to its unique mechanism, but with more modest potency. In contrast, both AX14373 and TCS JNK 6o demonstrate the hallmarks of superior tool compounds: high potency combined with exceptional selectivity.[6][8] The clean profile of AX14373 against a large kinase panel underscores the success of the imidazo[1,2-a]quinoxaline scaffold optimization.[4][9]

    Experimental Protocols for Inhibitor Validation

    The following protocols provide a framework for validating the potency and cellular activity of JNK inhibitors. The causality behind these experimental choices is to create a self-validating system: first, confirming direct enzymatic inhibition (Kinase Assay) and second, verifying that this inhibition translates to the intended biological effect in a cellular environment (Western Blot).

    Protocol 1: In Vitro JNK Kinase Assay (Non-Radioactive)

    This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified JNK isoform. The choice of a non-radioactive format enhances safety and simplifies waste disposal.

    Objective: To determine the IC50 value of a test compound against a specific JNK isoform.

    Methodology:

    • Plate Preparation: Coat a 96-well microplate with a JNK substrate, such as GST-c-Jun (1-79), and block non-specific binding sites with a suitable blocking buffer (e.g., BSA).

    • Inhibitor Dilution: Prepare a serial dilution of the test compound (e.g., AX14373) in kinase assay buffer. Include a DMSO vehicle control.

    • Kinase Reaction:

      • Add purified, active JNK1, JNK2, or JNK3 enzyme to each well.

      • Immediately add the serially diluted inhibitor or vehicle control to the wells.

      • Initiate the kinase reaction by adding an ATP solution.

      • Incubate the plate at 30°C for 30-60 minutes to allow for substrate phosphorylation.

    • Detection:

      • Wash the plate to remove ATP and non-bound components.

      • Add a primary antibody specific for phosphorylated c-Jun (e.g., Phospho-c-Jun Ser63). Incubate for 1 hour at room temperature.

      • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.

      • Wash the plate and add a chemiluminescent substrate (e.g., TMB).

    • Data Analysis: Measure the signal using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

    Protocol 2: Cellular Assay - Western Blot for Phospho-c-Jun

    This protocol assesses the inhibitor's ability to block JNK signaling within a living cell by measuring the phosphorylation of its primary downstream target, c-Jun.

    Objective: To determine the effective concentration of an inhibitor required to block stress-induced c-Jun phosphorylation in a cellular context.

    Methodology:

    • Cell Culture and Treatment:

      • Plate cells (e.g., HeLa or A375) and grow to 70-80% confluency.

      • Pre-treat the cells with various concentrations of the JNK inhibitor (or DMSO vehicle) for 1-2 hours. The choice of pre-treatment time is critical to ensure the compound has permeated the cell membrane and engaged its target.

      • Induce JNK pathway activation by treating cells with a stress stimulus (e.g., Anisomycin at 1 µg/ml or UV irradiation) for 30 minutes. Include an untreated, non-stimulated control.

    • Lysate Preparation:

      • Wash cells with ice-cold PBS.

      • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is essential to preserve the phosphorylation state of the proteins of interest.

      • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer:

      • Denature an equal amount of protein from each sample (e.g., 20-30 µg) in Laemmli sample buffer.

      • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

      • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

      • Incubate the membrane overnight at 4°C with a primary antibody against Phospho-c-Jun (Ser63).

      • Wash the membrane and then probe with a primary antibody for Total c-Jun or a loading control (e.g., GAPDH, β-Actin). This step is a critical self-validating control to ensure that changes in the phospho-protein are not due to changes in the total amount of protein.

      • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity to determine the reduction in c-Jun phosphorylation relative to the stimulated control.

    Conclusion and Future Outlook

    The selection of a JNK inhibitor is a critical decision that profoundly impacts the validity and interpretation of research findings. This guide demonstrates a clear evolution in the field, from broad-spectrum tools like SP600125 to inhibitors with refined mechanisms and superior selectivity.

    The substrate-competitive inhibitor BI-78D3 offers a unique modality for probing JNK function, potentially circumventing some of the off-target effects associated with conserved ATP-binding sites. For researchers requiring the highest degree of confidence that their observed effects are due to JNK inhibition, highly potent and selective ATP-competitive inhibitors are indispensable. In this category, TCS JNK 6o stands out as an excellent, commercially available option.

    Furthermore, the development of compounds from the imidazo[1,2-a]quinoxaline class, such as AX14373, showcases the power of modern medicinal chemistry to generate exceptionally specific chemical probes.[8] While the originally queried compound, 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline, is not yet established as a JNK inhibitor, its parent scaffold represents a highly promising foundation for developing next-generation therapeutics targeting the JNK pathway. As research continues, the demand for such precisely targeted inhibitors will only grow, enabling a more nuanced understanding of JNK biology and accelerating the development of novel treatments for a wide range of diseases.

    References

    • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives | Journal of Medicinal Chemistry - ACS Publications. [Link]

    • Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC. [Link]

    • JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC - NIH. [Link]

    • SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC. [Link]

    • (PDF) Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors - ResearchGate. [Link]

    • Document: Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. (CHEMBL2417377) - ChEMBL - EMBL-EBI. [Link]

    • SP600125, an anthrapyrazolone inhibitor of Jun N-Terminal Kinase - ResearchGate. [Link]

    • Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125) | Journal of Medicinal Chemistry - ACS Publications. [Link]

    • 4l7f - Co-crystal Structure of JNK1 and AX13587 - Summary - Protein Data Bank Japan. [Link]

    • rhJNK1 IC 50 values of 8-carboxamide derivatives of compound 7 - ResearchGate. [Link]

    • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC. [Link]

    • Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells - PMC. [Link]

    • JNK Inhibitor VIII (TCS JNK 6o) | JNK抑制剂 - MCE. [Link]

    • Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In - Semantic Scholar. [Link]

    • Discovery of potent and selective covalent inhibitors of JNK - PMC. [Link]

    • The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PubMed. [Link]

    • JNK inhibitor II, negative control - Calbiochem. [Link]

    • JNK Inhibitor IX - Cayman Chemical. [Link]

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    Confirming the In Vivo Mechanism of Action of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline: A Comparative Guide for Drug Development Professionals

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive framework for researchers and drug development professionals to elucidate and confirm the in vivo mechanism of action of the novel anti-cancer candidate, 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline. Drawing from established methodologies and comparative data, we present a logical, evidence-based approach to move from putative mechanisms to in vivo validation.

    The imidazo[1,2-a]quinoxaline scaffold has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potent anti-cancer properties. Preliminary in vitro evidence suggests that 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline may exert its anti-proliferative effects through a dual mechanism: DNA intercalation and inhibition of phosphodiesterase (PDE) enzymes . This guide will detail the necessary in vivo studies to substantiate these claims and objectively compare its performance against established anti-cancer agents.

    A Phased Approach to In Vivo Mechanistic Validation

    A rigorous in vivo investigation is paramount to understanding the true therapeutic potential and molecular interactions of a drug candidate in a complex biological system. We propose a multi-pronged approach encompassing pharmacokinetic and pharmacodynamic (PK/PD) analysis, direct target engagement studies, biomarker modulation assessment, and robust efficacy evaluation in relevant preclinical models.

    G cluster_0 Phase 1: Foundational In Vivo Characterization cluster_1 Phase 2: Direct Target Engagement cluster_2 Phase 3: Pharmacodynamic Biomarker Analysis cluster_3 Phase 4: Efficacy and Comparative Studies PK/PD Analysis PK/PD Analysis In Vivo DNA Intercalation Assessment In Vivo DNA Intercalation Assessment PK/PD Analysis->In Vivo DNA Intercalation Assessment Informs dosing for target engagement Animal Model Selection Animal Model Selection Xenograft Efficacy Studies Xenograft Efficacy Studies Animal Model Selection->Xenograft Efficacy Studies Dose-Range Finding & Toxicity Dose-Range Finding & Toxicity Dose-Range Finding & Toxicity->Xenograft Efficacy Studies Determines safe & effective dose DNA Damage Biomarkers DNA Damage Biomarkers In Vivo DNA Intercalation Assessment->DNA Damage Biomarkers Confirms downstream effects In Vivo PDE Inhibition Confirmation In Vivo PDE Inhibition Confirmation PDE Inhibition Biomarkers PDE Inhibition Biomarkers In Vivo PDE Inhibition Confirmation->PDE Inhibition Biomarkers Validates pathway modulation DNA Damage Biomarkers->Xenograft Efficacy Studies Correlates with anti-tumor activity PDE Inhibition Biomarkers->Xenograft Efficacy Studies Correlates with anti-tumor activity Comparative Analysis Comparative Analysis Xenograft Efficacy Studies->Comparative Analysis

    Figure 1: A phased experimental workflow for the in vivo validation of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline's mechanism of action.

    Part 1: Foundational In Vivo Studies

    Prior to mechanistic deep-dives, it is crucial to establish the pharmacokinetic profile and safety of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline.

    Pharmacokinetic (PK) and Acute Toxicity Assessment

    The administration route and dosing schedule for all subsequent in vivo experiments will be guided by the compound's pharmacokinetic properties.

    Experimental Protocol: PK and Acute Toxicity Study in Rodents

    • Animal Model: Male and female Wistar rats (8-10 weeks old).

    • Administration: Administer 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline via intravenous (IV) and oral (PO) routes at three different dose levels (e.g., 10, 30, and 100 mg/kg).

    • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

    • Bioanalysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

    • PK Parameter Calculation: Determine key PK parameters including Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability.

    • Acute Toxicity: Observe animals for 14 days post-dosing for any signs of toxicity, including changes in weight, behavior, and food/water intake. Perform gross necropsy and histopathological examination of major organs at the end of the observation period.

    Rationale: Understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile is critical for designing effective in vivo studies. The acute toxicity data will inform the selection of safe and tolerable doses for subsequent efficacy and pharmacodynamic experiments.

    Part 2: In Vivo Target Engagement

    This phase aims to provide direct evidence of the compound binding to its putative targets, DNA and PDE enzymes, within a living organism.

    Assessment of In Vivo DNA Intercalation

    DNA intercalation can be confirmed by detecting the formation of drug-DNA adducts in tumor tissue.

    Experimental Protocol: In Vivo DNA Adduct Detection by LC-MS/MS

    • Animal Model: Athymic nude mice bearing human cancer cell line xenografts (e.g., A549 non-small cell lung cancer or A375 melanoma).

    • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), treat mice with a therapeutically relevant dose of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline or vehicle control.

    • Tissue Harvest: Euthanize animals at various time points post-treatment (e.g., 4, 8, and 24 hours) and excise tumor tissues.

    • DNA Isolation: Isolate genomic DNA from the tumor tissues using a standard DNA extraction kit.

    • DNA Digestion: Enzymatically digest the isolated DNA to nucleosides.

    • LC-MS/MS Analysis: Analyze the digested DNA samples using a highly sensitive LC-MS/MS method to detect and quantify the presence of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline-DNA adducts.[1][2][3]

    Rationale: The direct detection of drug-DNA adducts in tumor tissue provides unequivocal evidence of target engagement for the DNA intercalation mechanism.

    In Vivo Phosphodiesterase (PDE) Target Engagement

    In vivo target engagement for PDE inhibitors can be assessed by measuring the occupancy of the target enzyme in relevant tissues.

    Experimental Protocol: In Vivo PDE Target Occupancy by Autoradiography

    • Radiolabeled Tracer: Synthesize a radiolabeled analog of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline or a known PDE ligand (e.g., with tritium or carbon-14).

    • Animal Model: Use the same xenograft model as in the DNA adduct study.

    • Competitive Binding: Administer a range of doses of non-radiolabeled 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline to different groups of tumor-bearing mice. After a predetermined time, administer a single dose of the radiolabeled tracer.

    • Tissue Collection and Sectioning: Euthanize the animals and collect tumor and other relevant tissues. Prepare frozen tissue sections.

    • Autoradiography: Expose the tissue sections to a phosphor screen or film to visualize the distribution and intensity of the radiolabeled tracer.

    • Data Analysis: Quantify the displacement of the radiolabeled tracer by the non-radiolabeled compound to determine the in vivo target occupancy at different doses.[4]

    Rationale: This competitive binding assay provides a quantitative measure of how much of the target PDE enzyme is bound by the drug at therapeutic concentrations in the tumor tissue.

    Part 3: Pharmacodynamic (PD) Biomarker Analysis

    This phase focuses on measuring the downstream biological effects of target engagement to confirm that the compound is modulating the intended signaling pathways.

    Biomarkers of DNA Damage

    DNA intercalation is expected to induce DNA damage, which can be quantified using established biomarkers.

    Experimental Protocol: Immunohistochemistry for γ-H2AX

    • Animal and Treatment Protocol: Follow the same animal model and treatment protocol as for the in vivo DNA adduct study.

    • Tissue Processing: Collect tumor tissues at various time points post-treatment, fix in formalin, and embed in paraffin.

    • Immunohistochemistry (IHC): Perform IHC on tissue sections using a validated antibody against phosphorylated histone H2AX (γ-H2AX).[5][6][7]

    • Image Analysis: Quantify the percentage of γ-H2AX positive cells and the intensity of staining within the tumor sections using digital image analysis software.

    Experimental Protocol: In Vivo Comet Assay

    • Animal and Treatment Protocol: Use the same xenograft model and treatment regimen.

    • Cell Suspension Preparation: At selected time points post-treatment, excise tumors and prepare single-cell suspensions.

    • Comet Assay: Perform the alkaline Comet assay on the isolated tumor cells to detect DNA strand breaks.[8][9][10]

    • Data Analysis: Quantify the extent of DNA damage by measuring the tail moment of the comets using specialized software.

    G cluster_0 DNA Damage Induction cluster_1 Biomarker Measurement DNA Intercalation DNA Intercalation DNA Double-Strand Breaks DNA Double-Strand Breaks DNA Intercalation->DNA Double-Strand Breaks DNA Strand Breaks DNA Strand Breaks DNA Intercalation->DNA Strand Breaks γ-H2AX Foci Formation γ-H2AX Foci Formation DNA Double-Strand Breaks->γ-H2AX Foci Formation Measured by IHC Comet Assay Tail Moment Comet Assay Tail Moment DNA Strand Breaks->Comet Assay Tail Moment Measured by Comet Assay

    Figure 2: Relationship between DNA intercalation and measurable in vivo biomarkers of DNA damage.

    Biomarkers of PDE Inhibition

    Inhibition of PDEs leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP) and/or cyclic guanosine monophosphate (cGMP).

    Experimental Protocol: Measurement of cAMP and cGMP Levels in Tumor Tissue

    • Animal and Treatment Protocol: Use the same xenograft model and treatment protocol.

    • Tissue Collection: Rapidly excise and freeze-clamp tumor tissues at various time points post-treatment to halt enzymatic activity.

    • Tissue Homogenization and Extraction: Homogenize the frozen tissues in an appropriate buffer and perform an extraction to isolate cyclic nucleotides.

    • Quantification: Measure the concentrations of cAMP and cGMP in the tissue extracts using validated enzyme-linked immunosorbent assay (ELISA) kits or LC-MS/MS.[11][12][13][14][15]

    Rationale: An increase in intratumoral cAMP and/or cGMP levels following treatment with 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline would provide strong evidence for in vivo PDE inhibition.

    Part 4: In Vivo Efficacy and Comparative Analysis

    The ultimate validation of the proposed mechanisms of action lies in demonstrating that target engagement and biomarker modulation translate into anti-tumor efficacy.

    Xenograft Efficacy Studies

    Experimental Protocol: Tumor Growth Inhibition in Xenograft Models

    • Animal Model: Athymic nude mice with established subcutaneous tumors of a relevant human cancer cell line (e.g., A549, HCT116, or A375).

    • Treatment Groups:

      • Vehicle control

      • 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline (at two or three dose levels)

      • Comparative Agent 1 (DNA intercalating agent, e.g., Doxorubicin)

      • Comparative Agent 2 (PDE inhibitor with known anti-cancer activity, e.g., Rolipram [PDE4 inhibitor] or Sildenafil [PDE5 inhibitor])

    • Dosing and Monitoring: Administer the treatments for a specified period (e.g., 21-28 days). Measure tumor volume and body weight regularly.

    • Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Perform histopathological analysis and the biomarker assays described in Part 3 on the tumor tissues.

    Comparative Performance Data

    The following table summarizes reported in vivo data for relevant comparative agents. This data will serve as a benchmark for evaluating the performance of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline.

    Compound Class Cancer Model Dose and Route Efficacy Outcome Reference
    Doxorubicin DNA IntercalatorHuman PC-3 prostate cancer xenografts in BALB/c mice10 mg/kg (in combination with sildenafil)Significantly reduced tumor growth compared to controls[16]
    Rolipram PDE4 InhibitorA549 lung cancer xenograftsNot specifiedDecreased xenograft weight and proliferation[17]
    Rolipram PDE4 InhibitorTriple-negative breast cancer in BALB/c miceNot specifiedSignificantly reduced tumor volume and weight
    Cilomilast PDE4D InhibitorLNCaP-C4 prostate cancer xenograftsNot specifiedDecreased wet weight of xenografts[17]
    Sildenafil PDE5 InhibitorSW480 or HCT116 colorectal cancer xenografts50 or 150 mg/kg (oral gavage)Reduced tumor volumes by up to 61.4%[16]
    Vardenafil PDE5 Inhibitor9L gliosarcoma in ratsNot specifiedSignificantly longer survival when combined with adriamycin[18]

    Conclusion

    The comprehensive in vivo characterization of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline, as outlined in this guide, will provide a robust understanding of its mechanism of action. By systematically progressing from foundational PK/PD studies to direct target engagement, pharmacodynamic biomarker analysis, and comparative efficacy trials, researchers can build a compelling data package to support its further development as a novel anti-cancer therapeutic. The integration of these well-validated experimental protocols will ensure scientific rigor and provide clear, interpretable data to guide critical decisions in the drug development pipeline.

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    Comparative Efficacy of Imidazo[1,2-a]quinoxaline Anticancer Agents: In Vitro and In Vivo Benchmarks

    Author: BenchChem Technical Support Team. Date: April 2026

    As targeted oncology moves toward overcoming resistance mechanisms inherent to first-line therapies, the imidazo[1,2-a]quinoxaline scaffold has emerged as a highly versatile and potent pharmacophore. Originally developed as "imiqualines" for melanoma treatment, structural optimizations have recently expanded their utility to target mutant epidermal growth factor receptors (EGFR) in non-small cell lung cancer (NSCLC).

    As a Senior Application Scientist, I have compiled this technical guide to objectively compare the in vitro and in vivo performance of key imidazo[1,2-a]quinoxaline derivatives against standard-of-care alternatives. This guide details the causal reasoning behind experimental workflows, providing a self-validating framework for researchers evaluating these compounds in preclinical pipelines.

    In Vitro Efficacy & Mechanistic Superiority

    The in vitro evaluation of imidazo[1,2-a]quinoxalines demonstrates a clear structure-activity relationship (SAR) evolution. Early generations (e.g., EAPB0203) exhibited micromolar efficacy against melanoma. However, second-generation derivatives (e.g., EAPB02303) incorporating a 3,4-dihydroxyphenyl moiety achieved low nanomolar potency[1]. Furthermore, recent non-covalent derivatives like Compound 6b have shown remarkable efficacy against gefitinib-resistant NSCLC cell lines harboring the EGFR L858R/T790M double mutation[2].

    Table 1: Quantitative In Vitro Efficacy Comparison
    CompoundTarget / IndicationCell Line / AssayIC₅₀ ValueStandard of Care (Control)Control IC₅₀
    EAPB0203 (1st Gen)MelanomaA3751.57 µMFotemustine> 10 µM
    EAPB02303 (2nd Gen)MelanomaA37510 nMFotemustine> 10 µM
    Compound 6b EGFR (Wild Type)Kinase Assay211.22 nMErlotinib221.03 nM
    Compound 6b EGFR (L858R/T790M)H1975 (NSCLC)3.65 µMGefitinib> 20 µM

    Data synthesized from foundational pharmacological evaluations of imiqualines[1] and EGFR-targeted derivatives[3].

    Protocol 1: High-Throughput ATP-Based Cell Viability Assay

    To establish the IC₅₀ values presented above, we recommend an ATP-dependent luminescent assay (e.g., CellTiter-Glo) over traditional tetrazolium-based (MTT) assays.

    • Step 1: Cell Seeding: Seed A375 or H1975 cells at 2,000–5,000 cells/well in 96-well opaque plates. Causality: Opaque plates prevent luminescent cross-talk between wells. Seeding density must be optimized to ensure cells remain in the log-phase of exponential growth during the 72-hour assay, preventing contact inhibition from skewing drug sensitivity profiles.

    • Step 2: Compound Treatment: Treat cells with a 10-point serial dilution of the imidazo[1,2-a]quinoxaline derivative. Causality: Maintain final DMSO concentrations strictly below 0.1% (v/v). Higher solvent concentrations induce baseline cytotoxicity, artificially inflating the compound's apparent potency.

    • Step 3: Luminescence Readout: Add the ATP-reactive lysis buffer and record luminescence. Causality: Unlike MTT assays, which rely on mitochondrial reductase activity that can be transiently upregulated by cellular stress, ATP quantification provides a direct, highly sensitive, and artifact-free stoichiometric measurement of metabolically active cells.

    In Vivo Pharmacodynamics & Tumor Regression

    Translating in vitro cytotoxicity to in vivo efficacy requires navigating pharmacokinetic barriers. Imidazo[1,2-a]quinoxalines have consistently demonstrated robust tumor regression in murine xenograft models without inducing severe systemic toxicity[4],[5].

    Table 2: In Vivo Efficacy Comparison in Xenograft Models
    CompoundAnimal ModelTumor TypeRouteKey Pharmacodynamic Outcome
    EAPB0203 Athymic Nude MiceM4Be (Melanoma)IntraperitonealSignificant reduction in tumor size compared to vehicle and fotemustine[6].
    EAPB02303 Athymic Nude MiceA375 (Melanoma)IntraperitonealDose-dependent tumor weight reduction correlated with a low mitotic index[4].
    Compound 6b Nude MiceA549 (NSCLC)Oral / IPCytoplasmic destruction; inhibition of downstream EGFR signaling pathways[2].
    Protocol 2: Subcutaneous Tumor Xenograft Efficacy Model

    To validate in vivo efficacy, the following standardized xenograft protocol ensures statistically robust and reproducible data.

    • Step 1: Cell Preparation & Inoculation: Resuspend 5×106 cancer cells in a 1:1 mixture of sterile PBS and Matrigel, injecting 100 µL subcutaneously into the right flank of 6-week-old athymic nude mice. Causality: Athymic mice lack T-cells, preventing immune rejection of the human tumor line. Matrigel provides an extracellular matrix scaffold that significantly enhances the initial tumor take-rate and vascularization.

    • Step 2: Randomization: Monitor tumor growth until volumes reach approximately 100 mm³, then randomize into vehicle and treatment groups. Causality: Initiating treatment only on established tumors (100 mm³) ensures the tumor microenvironment and vasculature accurately mimic clinical solid tumors, avoiding false positives associated with treating unestablished cell suspensions.

    • Step 3: Caliper Measurement: Measure tumors twice weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 . Causality: This specific formula mathematically accounts for the prolate ellipsoid shape of subcutaneous tumors, providing an accurate volumetric estimation without requiring invasive imaging.

    Mechanistic Pathways & Workflow Visualizations

    To conceptualize the dual utility of these agents, the following diagrams illustrate the targeted signaling pathways and the standardized in vivo workflow.

    EGFR_Pathway EGF EGF Ligand EGFR EGFR (WT or L858R/T790M) EGF->EGFR PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK Comp6b Compound 6b (Imidazo[1,2-a]quinoxaline) Comp6b->EGFR Potent Inhibition Apoptosis Apoptosis (Cell Death) Comp6b->Apoptosis Induces TKI Gefitinib (Standard TKI) TKI->EGFR Resistance (No Inhibition) Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation

    Mechanism of Action: Compound 6b overcomes TKI resistance to inhibit EGFR signaling and induce apoptosis.

    Xenograft_Workflow CellPrep 1. Cell Culture & Matrigel Prep Inoculation 2. Subcutaneous Inoculation CellPrep->Inoculation Randomization 3. Randomization (Tumor ~100 mm³) Inoculation->Randomization Treatment 4. Drug Administration (Imidazo-derivative) Randomization->Treatment Monitoring 5. Caliper Measurement (Twice Weekly) Treatment->Monitoring Endpoint 6. Euthanasia & Histology Monitoring->Endpoint

    Standardized In Vivo Xenograft Workflow for evaluating Imidazo[1,2-a]quinoxaline derivatives.

    Conclusion

    The imidazo[1,2-a]quinoxaline class represents a highly adaptable chemotype in modern drug discovery. As demonstrated by comparative in vitro data, second-generation imiqualines and non-covalent EGFR inhibitors dramatically outperform early-generation compounds and standard-of-care drugs like fotemustine and gefitinib in resistant cell lines. When paired with rigorous, self-validating in vivo xenograft protocols, this scaffold presents a highly promising avenue for overcoming refractory melanomas and mutated NSCLCs.

    References

    • Moarbess, G. et al. (2008). In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. Bioorganic & Medicinal Chemistry. Available at:[Link]

    • Khamraoui, S. et al. (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules. Available at:[Link]

    • Deleuze-Masquéfa, C. et al. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry. Available at:[Link]

    • Sharma, P. et al. (2021). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules. Available at:[Link]

    • Sharma, P. et al. (2022). In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice. Molecules. Available at:[Link]

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    A Comparative Guide to the Anti-Melanoma Activities of Fotemustine and Imiquimod

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides an in-depth, objective comparison of two distinct therapeutic agents used in the management of melanoma: the systemic chemotherapeutic fotemustine and the topical immunomodulator imiquimod. Designed for researchers, scientists, and drug development professionals, this document delves into their disparate mechanisms of action, clinical applications, and the experimental frameworks used to validate their efficacy.

    Introduction: The Therapeutic Challenge of Malignant Melanoma

    Malignant melanoma remains a formidable challenge in oncology due to its high metastatic potential and notorious resistance to conventional therapies.[1] While early-stage melanoma is often curable with surgical excision, advanced and metastatic disease necessitates systemic treatment.[2] The therapeutic landscape has evolved significantly, yet traditional chemotherapy and localized immune stimulation still hold important, albeit different, roles. This guide contrasts a direct cytotoxic agent, fotemustine, with an indirect, immune-harnessing agent, imiquimod, to illuminate their unique contributions to melanoma treatment.

    Fotemustine: A Systemic Alkylating Agent for Advanced Disease

    Fotemustine is a third-generation nitrosourea, a class of cytotoxic alkylating agents.[3] Its defining characteristic is a high degree of lipophilicity, which allows it to cross the blood-brain barrier, making it a therapeutic option for patients with brain metastases, a common and devastating complication of advanced melanoma.[4][5]

    Mechanism of Action: Direct DNA Damage

    The primary anti-tumor activity of fotemustine is derived from its ability to alkylate DNA.[6] Upon administration, the molecule breaks down into reactive intermediates. These intermediates covalently attach an alkyl group, specifically a chloroethyl group, to the O⁶ position of guanine bases in DNA.[7][8] This initial lesion can then react with the cytosine on the opposing DNA strand, creating interstrand cross-links. These cross-links physically prevent DNA replication and transcription, ultimately halting the cell cycle and triggering apoptosis (programmed cell death).[8]

    Some preclinical evidence also suggests fotemustine can inhibit key enzymes involved in DNA synthesis and cellular redox balance, such as thioredoxin reductase and glutathione reductase, by alkylating their active sites.[9][10]

    Fotemustine_MoA Fotemustine Fotemustine (Systemic) BBB Crosses Blood-Brain Barrier Fotemustine->BBB Cell Enters Melanoma Cell BBB->Cell Intermediates Forms Reactive Chloroethylating Intermediates Cell->Intermediates Alkylation Alkylation of DNA (O⁶-Guanine) Intermediates->Alkylation Crosslink DNA Interstrand Cross-links Alkylation->Crosslink MGMT MGMT DNA Repair Enzyme Alkylation->MGMT Target of Arrest Cell Cycle Arrest (G2/M) Crosslink->Arrest Apoptosis Apoptosis Arrest->Apoptosis Repair Removes Alkyl Group MGMT->Repair Repair->Alkylation Reverses Resistance Drug Resistance Repair->Resistance

    Caption: Mechanism of Action for Fotemustine.

    Mechanisms of Resistance

    The primary driver of resistance to fotemustine is the DNA repair enzyme O⁶-methylguanine-DNA methyltransferase (MGMT).[3][11] This enzyme directly reverses the DNA damage by removing the alkyl group from the O⁶-guanine position, restoring the integrity of the DNA and negating the drug's cytotoxic effect.[12] High expression of MGMT in tumor cells is therefore a key predictor of non-response.[13] Other mechanisms, such as the activation of DNA damage checkpoint kinases (CHK1, CHK2) in melanoma cancer stem-like cells, have also been implicated in resistance.[14]

    Clinical Performance

    Fotemustine is primarily used in the treatment of disseminated malignant melanoma, including cerebral metastases.[15] Clinical trials have compared it with dacarbazine (DTIC), the historical standard of care. A Phase III study showed that fotemustine achieved a higher overall response rate (ORR) than DTIC (15.2% vs. 6.8%).[12] While a statistically significant improvement in overall survival was not consistently demonstrated, a trend in favor of fotemustine was observed (median survival 7.3 months vs. 5.6 months).[12][16] Its main dose-limiting toxicity is delayed and cumulative myelosuppression, particularly thrombocytopenia and neutropenia.[15][17]

    Imiquimod: A Topical Immunomodulator for Superficial Disease

    Imiquimod is a synthetic imidazoquinoline amine that functions as an immune response modifier.[18] It is formulated as a topical cream and is not used for systemic disease. Its application in melanoma is "off-label" and generally restricted to melanoma in situ (MIS), particularly the lentigo maligna subtype, or for managing positive surgical margins when further surgery is contraindicated or impractical.[18][19][20]

    Mechanism of Action: Local Immune Activation

    Unlike fotemustine, imiquimod has no direct cytotoxic effect on melanoma cells. Its anti-tumor activity is entirely mediated by the local immune system.[21] Imiquimod acts as a potent agonist for Toll-like receptor 7 (TLR7) and, to a lesser extent, TLR8, which are expressed on antigen-presenting cells like dendritic cells and macrophages.[18][22]

    Binding to TLR7 triggers a downstream signaling cascade (via MyD88 and NF-κB), leading to the production and release of a host of pro-inflammatory cytokines, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-2, IL-6, IL-8, IL-12).[18][23] This cytokine milieu promotes a robust Th1-polarized cellular immune response, characterized by the activation and recruitment of cytotoxic T-lymphocytes (CTLs) that recognize and destroy melanoma cells.[24] Additionally, studies suggest imiquimod can inhibit tumor vascularization, further impeding tumor growth.[25]

    Imiquimod_MoA Imiquimod Imiquimod (Topical) APC Binds TLR7 on Dendritic Cell / Macrophage Imiquimod->APC Signaling MyD88-Dependent Signaling Cascade APC->Signaling NFkB NF-κB Activation Signaling->NFkB Cytokines Pro-inflammatory Cytokine Release (IFN-α, TNF-α, Interleukins) NFkB->Cytokines Th1 Th1 Immune Response Cytokines->Th1 CTL Activation & Recruitment of Cytotoxic T-Lymphocytes (CTLs) Th1->CTL Attack CTLs Recognize and Attack Melanoma Cells CTL->Attack Apoptosis Tumor Cell Apoptosis Attack->Apoptosis

    Caption: Mechanism of Action for Imiquimod.

    Mechanisms of Resistance

    Resistance to imiquimod is less about specific molecular mutations and more about the limitations of its application and the tumor microenvironment. Treatment failure can occur if the cream does not sufficiently penetrate to the depth of all malignant cells. It is notably ineffective against subcutaneous metastases that lie beneath the dermis.[22] An immunosuppressive tumor microenvironment that prevents the infiltration or function of activated T-cells could also contribute to a lack of response.

    Clinical Performance

    Imiquimod is most commonly used as a non-surgical alternative for clearing positive margins of MIS after an excision, especially in cosmetically sensitive areas.[24][26] A retrospective study of 64 patients treated for positive margins reported an 84% clinical response rate (histological clearance on subsequent biopsy) over a 36-month follow-up.[24][27] A systematic review of its use for MIS and lentigo maligna found a total clearance rate of about 63% across 1803 treated lesions, though the quality of evidence was variable.[20] The primary side effect is a localized inflammatory reaction at the application site, including erythema, scabbing, and erosion, which is an expected consequence of its immune-stimulating mechanism.[23]

    Head-to-Head Comparison: Fotemustine vs. Imiquimod

    The fundamental difference lies in their therapeutic strategy: fotemustine aims to kill cancer cells directly through systemic DNA damage, while imiquimod empowers the body's own immune cells to perform a localized attack.

    FeatureFotemustineImiquimod
    Drug Class Nitrosourea Alkylating AgentImidazoquinoline Immune Response Modifier (TLR7 Agonist)
    Mechanism Direct Cytotoxicity: Induces DNA interstrand cross-links, leading to cell cycle arrest and apoptosis.[8]Indirect, Immune-Mediated: Activates dendritic cells via TLR7 to induce a local Th1 cytokine response and cytotoxic T-cell attack on tumor cells.[18][23]
    Administration Intravenous (Systemic)[17]Topical Cream (Localized)[21]
    Primary Indication Disseminated/Metastatic Melanoma, especially with brain metastases.[4][15]Melanoma in situ (lentigo maligna), positive surgical margins; not for invasive or metastatic disease.[19][20]
    Efficacy (ORR) ~15% in metastatic disease.[12]~60-85% for indicated superficial lesions.[20][24]
    Key Resistance High expression of MGMT DNA repair enzyme.[3][11]Limited skin penetration; ineffective for subcutaneous or deeper lesions.[22]
    Primary Side Effects Systemic: Delayed myelosuppression (thrombocytopenia, neutropenia), nausea.[15][16]Local: Intense inflammatory skin reactions (erythema, erosion, crusting) at the application site.[23]

    Supporting Experimental Protocols

    The divergent mechanisms of fotemustine and imiquimod necessitate distinct experimental approaches to validate their activity.

    Experimental Workflow Diagram

    Experimental_Workflow cluster_0 Fotemustine: Direct Cytotoxicity Assay cluster_1 Imiquimod: Immune Activation Assay A375 Melanoma Cells (e.g., A375) Treat_F Treat with Fotemustine (Dose-Response) A375->Treat_F MTT MTT / Cell Viability Assay Treat_F->MTT Measure_V Measure Absorbance (Quantify Viability) MTT->Measure_V PBMC Immune Cells (e.g., PBMCs) Treat_I Stimulate with Imiquimod PBMC->Treat_I ELISA ELISA for IFN-α Treat_I->ELISA Measure_C Measure Cytokine Concentration ELISA->Measure_C

    Caption: Contrasting workflows for validating drug activity.

    Protocol 1: Assessment of Fotemustine Cytotoxicity via MTT Assay

    Objective: To quantify the direct cytotoxic effect of fotemustine on a human melanoma cell line.

    Causality: This assay is chosen because it directly measures metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity following drug treatment indicates cell death or inhibition of proliferation, directly validating the cytotoxic mechanism of an alkylating agent like fotemustine.

    Methodology:

    • Cell Culture: Culture a human melanoma cell line (e.g., A375, SK-MEL-28) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

    • Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treatment: Prepare serial dilutions of fotemustine in culture media. Replace the media in the wells with the drug-containing media, covering a range of concentrations (e.g., 1 µM to 500 µM). Include untreated and vehicle-only control wells.

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ (the concentration of fotemustine that inhibits 50% of cell growth).

    Protocol 2: Assessment of Imiquimod-Induced Immune Activation via ELISA

    Objective: To measure the production of a key pro-inflammatory cytokine by human immune cells in response to imiquimod stimulation.

    Causality: This protocol is selected because imiquimod's anti-tumor effect is not direct but is mediated by immune activation. Measuring the release of IFN-α, a hallmark cytokine of TLR7 activation and a critical component of the anti-tumor Th1 response, provides direct evidence of the drug's intended biological activity on its target cells.

    Methodology:

    • Immune Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor's blood using Ficoll-Paque density gradient centrifugation.

    • Cell Culture: Resuspend the PBMCs in appropriate culture media (e.g., RPMI-1640 with 10% FBS) and plate them in a 24-well plate at a density of 1x10⁶ cells/mL.

    • Stimulation: Treat the cells with a range of imiquimod concentrations (e.g., 0.1 µg/mL to 10 µg/mL). Include an untreated control well.

    • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

    • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant from each well.

    • ELISA: Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for human IFN-α on the collected supernatants according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and stopping the reaction.

    • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

    • Analysis: Generate a standard curve using recombinant IFN-α. Use this curve to calculate the concentration of IFN-α (in pg/mL or IU/mL) in each experimental sample.

    Conclusion

    Fotemustine and imiquimod represent two vastly different, yet valuable, approaches to melanoma therapy. Fotemustine is a systemic, cytotoxic weapon deployed for advanced, metastatic disease, offering a treatment option for the particularly challenging scenario of brain metastases. Its efficacy is rooted in direct DNA damage but is often limited by significant toxicity and MGMT-mediated resistance. In stark contrast, imiquimod is a topical agent that acts as a localized "call to arms" for the immune system, proving effective for very early-stage, superficial disease with minimal systemic side effects. The choice between these agents is dictated entirely by the stage, location, and nature of the melanoma, highlighting the necessity of a stratified and mechanism-informed approach to treatment.

    References

    • Melanoma Arising after Imiquimod Use - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

    • Schallreuter, K. U., Gleason, F. K., & Wood, J. M. (1990). The mechanism of action of the nitrosourea anti-tumor drugs on thioredoxin reductase, glutathione reductase and ribonucleotide reductase. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1054(1), 14–20. [Link]

    • Christmann, M., Verbeek, B., Roos, W. P., & Kaina, B. (2001). Acquired resistance of melanoma cells to the antineoplastic agent fotemustine is caused by reactivation of the DNA repair gene MGMT. International Journal of Cancer, 92(1), 123–129. [Link]

    • Melanoma in Situ Treated with Topical Imiquimod for Management of Persistently Positive Margins: A Review of Treatment Methods - PMC. (n.d.). National Center for Biotechnology Information. [Link]

    • Anti-Cancer Activities and Interaction of Imiquimod and Flex-Het, SHetA2, in Melanoma and Ovarian Cancer. (n.d.). Scientific Research Publishing. [Link]

    • Imiquimod. (n.d.). DermNet. [Link]

    • Novel mechanisms of action discovered for skin cancer medication Imiquimod. (2016, October 21). ecancer. [Link]

    • Schallreuter, K. U., Wazir, U., & Wood, J. M. (1991). Positive phase II study in the treatment of advanced malignant melanoma with fotemustine. British Journal of Cancer, 63(3), 425–427. [Link]

    • Hayes, M. T., Bartley, J., Parsons, P. G., Eaglesham, G. K., & Prakash, A. S. (1997). Mechanism of Action of Fotemustine, a New Chloroethylnitrosourea Anticancer Agent: Evidence for the Formation of Two DNA-Reactive Intermediates Contributing to Cytotoxicity. Biochemistry, 36(35), 10646–10654. [Link]

    • Citti, L., & Rainaldi, G. (2006). Focus on Fotemustine. Current Medicinal Chemistry, 13(28), 3447–3457. [Link]

    • Effectiveness of imiquimod limited to dermal melanoma metastases, with simultaneous resistance of subcutaneous metastasis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

    • FOTEMUSTINE - Inxight Drugs. (n.d.). National Center for Advancing Translational Sciences. [Link]

    • Chemotherapy Resistance Mechanisms in Advanced Skin Cancer - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

    • Peguet-Navarro, J., et al. (2014). Imiquimod inhibits melanoma development by promoting pDC cytotoxic functions and impeding tumor vascularization. The Journal of Investigative Dermatology, 134(10), 2567-2576. [Link]

    • MUPHORAN (fotemustine), nitrosourea. (2018, June 27). Haute Autorité de Santé. [Link]

    • Use of imiquimod topical therapy for management of malignant melanoma positive margins. (2023). Frontiers in Oncology. [Link]

    • Fotemustine. (n.d.). Wikipedia. [Link]

    • Melanoma clinical guideline. (n.d.). American Academy of Dermatology. [Link]

    • Topical Treatment of Melanoma In Situ, Lentigo Maligna, and Lentigo Maligna Melanoma with Imiquimod Cream: A Systematic Review of the Literature - PMC. (n.d.). National Center for Biotechnology Information. [Link]

    • Avril, M. F., Aamdal, S., Grob, J. J., et al. (2004). Fotemustine Compared With Dacarbazine in Patients With Disseminated Malignant Melanoma: A Phase III Study. Journal of Clinical Oncology, 22(6), 1118–1125. [Link]

    • 338-Melanoma metastatic fotemustine weekly induction therapy (part 1) SUPERSEDED. (2024, March 1). eviQ. [Link]

    • Mechanisms of Melanoma Progression and Treatment Resistance: Role of Cancer Stem-like Cells. (2024, January 22). MDPI. [Link]

    • Jacquillat, C., Khayat, D., Banzet, P., et al. (1990). Final Report of the French Multicenter Phase II Study of the Nitrosourea Fotemustine in 153 Patients With Disseminated Malignant Melanoma Including Patients With Cerebral Metastases. Cancer, 66(9), 1873-1878. [Link]

    • Use of imiquimod topical therapy for management of malignant melanoma positive margins. (2025, November 21). Frontiers. [Link]

    • Clearance of Invasive Melanoma With Topical Imiquimod. (2013). Journal of Drugs in Dermatology. [Link]

    • Effects of fotemustine or dacarbasine on a melanoma cell line pretreated with therapeutic proton irradiation - PMC. (n.d.). National Center for Biotechnology Information. [Link]

    • 244-Melanoma metastatic fotemustine three weekly maintenance therapy (part 2) SUPERSEDED. (n.d.). eviQ. [Link]

    • Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment. (2022, September 29). MDPI. [Link]

    • Khayat, D. (2011). Fotemustine for the treatment of melanoma. Expert Opinion on Pharmacotherapy, 12(18), 2943–2949. [Link]

    • Imiquimod Cream Effective for Melanoma Positive Margins. (2025, October 15). Yale School of Medicine. [Link]

    • Successful Treatment of Nivolumab-Resistant Multiple In-Transit Melanomas with Ipilimumab and Topical Imiquimod. (2018, January 4). Karger Publishers. [Link]

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    • Fotemustine in Treating Patients With Metastatic Melanoma. (n.d.). ClinicalTrials.gov. [Link]

    • A Study of Fotemustine(FTM) Vs FTM and Ipilimumab (IPI) or IPI and Nivolumab in Melanoma Brain Metastasis. (n.d.). ClinicalTrials.gov. [Link]

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    • QUALITY-ADJUSTED TIME WITHOUT SYMPTOMS AND TOXICITY (Q-TWIST) OF FOTEMUSTINE COMPARED WITH DACARBAZINE IN PATIENTS WITH DISSEMINATED MALIGNANT MELANOMA. (n.d.). ISPOR. [Link]

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    Safety Operating Guide

    Personal protective equipment for handling 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline

    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety & Handling Guide: 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline

    As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, in-depth protocols for the safe handling of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline. Given that comprehensive toxicological data for this specific molecule is not publicly available, we will proceed with a conservative approach, inferring potential hazards from its structural components and related compounds. This principle, known as "As Low As Reasonably Achievable" (ALARA), is the cornerstone of laboratory safety when dealing with novel chemical entities.

    Hazard Analysis: A Structurally-Informed Risk Assessment

    The chemical structure of 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline informs our safety protocol. The molecule is a complex heterocyclic compound containing a chlorinated quinoxaline core. By analyzing these components, we can anticipate its reactivity and toxicological profile.

    Structural MoietyAssociated HazardsRationale & Supporting Evidence
    Imidazo[1,2-a]quinoxaline Core Harmful if swallowed, skin/eye irritation, respiratory irritation, potential carcinogenicity.The parent quinoxaline ring system is classified as harmful, an irritant, and is suspected of causing cancer.[1][2] Heterocyclic compounds of this nature are often biologically active and should be handled as potentially potent substances.[3][4]
    Chlorine (Halogenation) Specific disposal requirements, potential for increased toxicity, and environmental hazard.Halogenated organic compounds require segregated waste streams due to their environmental persistence and the toxic byproducts (e.g., dioxins) that can form during improper incineration.[5][6][7][8] Compounds like 4-Chloroaniline are known to be toxic and carcinogenic.[9][10][11]
    Solid, Particulate Nature Inhalation risk, potential for dust explosion.As a solid, the compound can become airborne, creating a direct route for respiratory exposure. Finely distributed organic solids can also form explosive mixtures with air upon being whirled up.[1] All handling of the solid form must be conducted in a manner that avoids dust generation.

    Based on the hazard assessment of the closely related 4-Chloroimidazo[1,2-a]quinoxaline, we will adopt the following hazard classifications as a minimum baseline:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    Core Personal Protective Equipment (PPE) Requirements

    The selection of PPE is your primary barrier against exposure. The following table outlines the minimum required PPE for handling 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline in any form (solid or solution).

    Protection AreaRequired PPESpecifications and Rationale
    Hands Double-Gloving with Nitrile Gloves Double-gloving provides an extra layer of protection against tears and minimizes exposure during glove removal. Nitrile is recommended for its broad chemical resistance. Always inspect gloves for damage before use and change them immediately if contamination is suspected. For extended operations, consider thicker gloves.[1]
    Eyes & Face Chemical Splash Goggles & Full-Face Shield Goggles that meet ANSI Z87.1 standards are mandatory to protect against dust and splashes. A full-face shield must be worn over the goggles during procedures with a high risk of splashing, such as when transferring solutions or during spill cleanup.[12]
    Body Coated, Low-Lint Laboratory Coat with Knit Cuffs A poly-coated, low-lint lab coat provides superior protection against chemical seepage compared to standard cotton coats.[13] Knit cuffs are essential to prevent chemicals from entering sleeves. The coat must be fully buttoned.
    Respiratory Work Exclusively Within a Certified Chemical Fume Hood A properly functioning chemical fume hood is the most critical engineering control for preventing inhalation of dust or vapors.[5] If a fume hood is unavailable or during a large spill, a NIOSH-approved respirator with a chemical cartridge appropriate for organic vapors and particulates is required.[12] Surgical masks offer no protection.[12][13]

    Operational Plan: A Step-by-Step Protocol

    Adherence to a strict, methodical workflow is critical for safety and experimental integrity.

    Workflow Overview

    G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure A 1. Hazard Review (Review this Guide & SDS of Analogs) B 2. Don PPE (Gloves, Goggles, Coat) A->B C 3. Verify Fume Hood (Check certification & airflow) B->C D 4. Weigh & Transfer (Solids handled in hood) C->D E 5. Perform Experiment (All manipulations in hood) D->E F 6. Decontaminate (Glassware & surfaces) E->F G 7. Segregate Waste (Halogenated Liquid/Solid) F->G H 8. Doff PPE & Wash Hands (Remove gloves last) G->H

    Caption: High-level workflow for handling the target compound.
    Detailed Handling Procedures
    • Preparation and Engineering Controls:

      • Designate a specific area within a certified chemical fume hood for all work with this compound.

      • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.

      • Assemble all necessary apparatus (glassware, spatulas, etc.) inside the fume hood before introducing the chemical to minimize traffic in and out of the containment area.

    • Weighing and Transferring (Solid):

      • Perform all weighing operations on a balance placed inside the fume hood or within a powder containment hood.

      • Use anti-static weighing dishes or paper to prevent electrostatic dispersal of the powder.

      • Handle the solid with a dedicated spatula. Avoid scooping actions that could generate dust; instead, gently push the material.[1]

      • When preparing a solution, add the solid to the solvent slowly. Never add solvent to the bulk solid.

    • Post-Handling and Decontamination:

      • Carefully decontaminate all surfaces and equipment that came into contact with the chemical. Use a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

      • Remove the outer pair of gloves immediately after handling the pure compound and dispose of them in the designated solid waste container.

      • Always wash hands thoroughly with soap and water after the work is complete, even though gloves were worn.[1]

    Emergency & Disposal Plans

    A robust plan for managing unexpected events and waste is a non-negotiable part of the protocol.

    Emergency Procedures
    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11][14]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][14]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[11][14]

    • Spill:

      • Small Spill (in fume hood): Absorb with an inert material (e.g., vermiculite, sand), scoop the material into a labeled, sealed container for halogenated solid waste, and decontaminate the area.

      • Large Spill: Evacuate the laboratory immediately and alert institutional safety personnel. Do not attempt to clean it up without appropriate respiratory protection and training.[6]

    Waste Disposal Plan

    As a chlorinated heterocyclic compound, all waste generated must be treated as hazardous halogenated organic waste.[5][8] Cross-contamination of waste streams is costly and dangerous.

    WasteDecisionTree Start Material Contaminated with 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline? IsSolid Is it Solid or Liquid? Start->IsSolid SolidWaste Place in Container Labeled: 'HALOGENATED ORGANIC SOLID WASTE' IsSolid->SolidWaste Solid LiquidWaste Place in Container Labeled: 'HALOGENATED ORGANIC LIQUID WASTE' IsSolid->LiquidWaste Liquid SolidExamples e.g., Contaminated Gloves, Weigh Paper, Paper Towels, Solid Residue SolidWaste->SolidExamples LiquidExamples e.g., Contaminated Solvents, Reaction Mixtures, Filtrates LiquidWaste->LiquidExamples

    Caption: Decision tree for proper waste segregation.

    Disposal Steps:

    • Segregate at the Source: Use separate, clearly labeled waste containers for halogenated solid and liquid waste.[6][15]

    • Label Correctly: The waste container label must include the words "Hazardous Waste," the full chemical name "4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline," and any solvents present.[6][7] Do not use abbreviations.

    • Container Management: Keep waste containers closed at all times except when actively adding waste.[6][7] Store them in a designated satellite accumulation area within the lab, preferably in secondary containment.

    • Arrange for Pickup: When the container is ¾ full, follow your institution's protocol to arrange for disposal by the Environmental Health and Safety (EH&S) department.[7]

    References

    • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
    • Halogenated Organic Liquids - Standard Oper
    • Quinoxaline Safety Data Sheet. (2023, August 2). Apollo Scientific.
    • Halogenated Solvents in Laboratories.
    • Essential Safety and Logistical Information for Handling 2-Chloro-3-(2-thienyl)quinoxaline. Benchchem.
    • Laboratory Waste Disposal. University of Coimbra.
    • Hazardous Waste Segreg
    • Technical Support Center: Purification of Chlorin
    • Quinoxaline Safety Data Sheet. (2011, February 10). Fisher Scientific.
    • SAFETY DATA SHEET. (2026, January 13). Sigma-Aldrich.
    • 4-Chloroimidazo[1,2-a]quinoxaline Safety Inform
    • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Oncology Nursing Society.
    • 4-Chloroaniline Material Safety D
    • 4-Chloroaniline Safety D
    • Personal protective equipment for preparing toxic drugs. (2013, October 3). GERPAC.
    • 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline Safety Data Sheet. (2026, March 21). ChemicalBook.
    • 4-Chloroaniline Safety D
    • Exploring Potential of Quinoxaline Moiety.
    • Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. (2025, August 28).

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